molecular formula C16H21N3O B608212 JNJ-28610244 CAS No. 1251462-28-8

JNJ-28610244

Cat. No.: B608212
CAS No.: 1251462-28-8
M. Wt: 271.36
InChI Key: VOIJIMTXMUBFDD-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-28610244 is a potent and selective agonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of the immune system . Engagement of the H4R with JNJ-28610244 has been demonstrated to exert potent anti-inflammatory effects by modulating neutrophil function. Specifically, pretreatment with JNJ-28610244 inhibits N-formylmethionine-leucyl-phenylalanine (fMLP)-induced degranulation (release of lactoferrin) in human neutrophils . This inhibitory pathway is linked to the compound's ability to block Mac-1 (CD11b/CD18) integrin-dependent activation of p38 MAPK, a key kinase controlling the degranulation process in neutrophils, without affecting Mac-1-dependent adhesion . This mechanism highlights the H4 receptor's role as a negative regulator of adhesion-dependent inflammatory responses and positions JNJ-28610244 as a valuable tool for investigating the resolution of inflammation . Beyond immunology, JNJ-28610244 has shown significant promise in oncology research. In vivo studies on experimental metastatic melanoma models have demonstrated that treatment with JNJ-28610244 produces a significant antitumor effect and, importantly, reduces the metastatic potential of the disease . Research in human metastatic melanoma cells shows that H4R activation by JNJ-28610244 inhibits cell proliferation, induces cell senescence, and promotes melanogenesis . These findings establish the stimulation of H4R by specific ligands like JNJ-28610244 as a novel therapeutic strategy for tumors expressing this receptor and underscore the compound's utility in probing the pathophysiological role of H4R in cancer .

Properties

CAS No.

1251462-28-8

Molecular Formula

C16H21N3O

Molecular Weight

271.36

IUPAC Name

(Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime

InChI

InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16-

InChI Key

VOIJIMTXMUBFDD-VLGSPTGOSA-N

SMILES

CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/O)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-28610244;  JNJ 28610244;  JNJ28610244; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: JNJ-28610244 Mechanism of Action in Immune Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JNJ-28610244 is a high-affinity, selective agonist of the Histamine H4 Receptor (H4R) .[1][2] Unlike H4R antagonists (e.g., JNJ-7777120) which are developed as anti-inflammatory therapeutics, JNJ-28610244 serves as a critical pharmacological probe to elucidate the active signaling states of H4R.

Its mechanism of action is highly context-dependent:

  • In Neutrophils: It functions as a "molecular brake," inhibiting adhesion-dependent degranulation via the suppression of the Src-p38 MAPK axis.

  • In Mast Cells & Eosinophils: It acts as a chemotactic and pro-inflammatory driver, inducing calcium mobilization and ERK phosphorylation.

This guide details the molecular pharmacology, differential signaling pathways, and validation protocols for JNJ-28610244 in immunobiology.

Molecular Pharmacology & Target Engagement[3]

Chemical Identity & Binding Kinetics

JNJ-28610244 is an oxime-based small molecule designed to mimic histamine's binding at the H4R orthosteric site but with significantly higher selectivity.

ParameterValueBiological Significance
Target Histamine H4 Receptor (H4R)Gi/o-coupled GPCR expressed on hematopoietic cells.
Binding Affinity (

)
~53 nMHigh affinity, though ~10-fold lower than histamine.[3]
Potency (

)
7.0Potent activator of downstream G-protein signaling.
Selectivity >1000-fold vs. H1R, H2R, H3REliminates off-target histamine receptor noise.
Core Signaling Architecture

Upon binding, JNJ-28610244 stabilizes the active conformation of H4R, triggering


 protein coupling. This leads to the canonical inhibition of adenylyl cyclase (decreasing cAMP) and the mobilization of intracellular calcium (

). However, its immunomodulatory effects are driven by non-canonical kinase cascades distinct to each cell lineage.

Differential Signaling in Immune Subsets

Neutrophils: The Inhibitory Axis

In human neutrophils, JNJ-28610244 exhibits a unique anti-inflammatory mechanism. It does not block the initial adhesion of neutrophils to fibrinogen (mediated by Mac-1/CD11b), but it blocks the consequences of that adhesion (degranulation).

  • Mechanism: Mac-1 engagement normally activates Src family kinases (Hck, Fgr, Lyn), which phosphorylate p38 MAPK to trigger degranulation.

  • JNJ-28610244 Action: Activation of H4R intercepts this pathway upstream of p38, effectively decoupling adhesion from degranulation.[4][3][5]

NeutrophilSignaling JNJ JNJ-28610244 H4R H4 Receptor (Gi/o Coupled) JNJ->H4R Agonist Binding Src Src Family Kinases (Lyn, Hck, Fgr) H4R->Src INHIBITS (Crosstalk) Mac1 Mac-1 (CD11b/CD18) Integrin Activation Mac1->Src Adhesion Signal p38 p38 MAPK (Phosphorylation) Src->p38 Phosphorylation Degranulation Degranulation (Lactoferrin Release) p38->Degranulation Triggers

Figure 1: JNJ-28610244 inhibits neutrophil degranulation by blocking the Src-p38 MAPK axis downstream of Mac-1 integrin engagement.

Mast Cells & Eosinophils: The Stimulatory Axis

In these lineages, JNJ-28610244 acts as a pro-inflammatory agonist.

  • Chemotaxis: Induces cytoskeletal rearrangement via

    
     subunits acting on PI3K and Rac/Cdc42.
    
  • Cytokine Release: Induces phosphorylation of ERK1/2 (unlike the p38 inhibition in neutrophils), leading to the transcription and release of IL-6 and other mediators.

Experimental Protocols for Validation

To validate the MoA of JNJ-28610244, researchers must demonstrate reversibility using a selective antagonist (e.g., JNJ-7777120).

Protocol A: Neutrophil Lactoferrin Release Assay

Objective: Quantify the "braking" effect of JNJ-28610244 on degranulation.[4][3][5]

  • Isolation: Isolate human neutrophils from heparinized blood via Dextran sedimentation and Ficoll-Paque density gradient. Resuspend in HBSS (

    
     cells/mL).
    
  • Priming (Optional): Prime with TNF-

    
     (5 ng/mL) for 10 min at 37°C if measuring superoxide; for lactoferrin, resting cells are sufficient.
    
  • Treatment:

    • Control: Vehicle (DMSO <0.1%).[6]

    • Agonist: Incubate with JNJ-28610244 (0.1 - 10

      
      M)  for 10 min.
      
    • Specificity Check: Pre-incubate with antagonist JNJ-7777120 (10

      
      M)  for 15 min before adding JNJ-28610244.
      
  • Stimulation: Add fMLP (1

    
    M) or plate cells on Fibrinogen-coated wells to trigger Mac-1 signaling. Incubate for 30 min.
    
  • Quantification: Centrifuge (400 x g, 5 min). Collect supernatant. Measure Lactoferrin via ELISA.

  • Expected Result: JNJ-28610244 should dose-dependently reduce Lactoferrin release. JNJ-7777120 should restore release to stimulated control levels.

Protocol B: Phospho-Flow Cytometry (p38 vs. ERK)

Objective: Distinguish cell-specific signaling (p38 inhibition in PMNs vs. ERK activation in Mast cells).

  • Cell Prep: Prepare Neutrophils (as above) or Bone Marrow-Derived Mast Cells (BMMCs).

  • Stimulation:

    • Neutrophils: Treat with JNJ-28610244 (10

      
      M) + fMLP.[3]
      
    • Mast Cells: Treat with JNJ-28610244 (10

      
      M) alone.
      
  • Fixation: Immediately fix with 1.5% Paraformaldehyde (10 min, 37°C) to freeze phosphorylation states.

  • Permeabilization: Add ice-cold Methanol (90%) for 30 min on ice.

  • Staining:

    • Stain Neutrophils with anti-p-p38 MAPK (Thr180/Tyr182) .[3]

    • Stain Mast Cells with anti-p-ERK1/2 .

  • Analysis: Acquire on Flow Cytometer.

    • Result PMN: Decreased MFI for p-p38 compared to fMLP alone.

    • Result Mast: Increased MFI for p-ERK compared to unstimulated control.

Experimental Workflow Visualization

ValidationWorkflow Cells Primary Immune Cells (PMN or Mast) Incubation Incubation (10-15 min) Cells->Incubation Compound JNJ-28610244 (10 µM) Compound->Incubation Antagonist JNJ-7777120 (Control) Antagonist->Incubation Specificity Arm Stimulus Stimulus (fMLP or Fibrinogen) Incubation->Stimulus Readout Readout Analysis Stimulus->Readout Outcome1 Neutrophils: Reduced p-p38 Reduced Degranulation Readout->Outcome1 Outcome2 Mast Cells: Increased p-ERK Increased Ca2+ Flux Readout->Outcome2

Figure 2: Experimental workflow to validate the differential effects of JNJ-28610244 on immune cell signaling.

Summary of Key Data Points

Cell TypeReadoutEffect of JNJ-28610244Mechanism
Neutrophil Lactoferrin ReleaseInhibition (IC50 ~53 nM)Blockade of Mac-1

Src

p38 axis
Neutrophil AdhesionNo Effect Uncouples adhesion from degranulation
Mast Cell Calcium FluxActivation


PLC

IP3
Mast Cell ChemotaxisActivation


PI3K

Rac
Eosinophil Shape ChangeActivation Actin polymerization

References

  • Dib, K., et al. (2014). The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. Journal of Leukocyte Biology.[5][7] [Link]

  • Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. [Link]

Sources

Technical Deep Dive: JNJ-28610244 H4R Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacological profile of JNJ-28610244 , a highly selective Histamine H4 Receptor (H4R) agonist.

Compound Class: Non-imidazole Histamine H4 Receptor Agonist Primary Application: Target Validation, Resolution of Inflammation Research

Executive Summary

JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4 Receptor (H4R). Unlike the widely characterized H4R antagonists (e.g., JNJ-7777120) which are developed as anti-inflammatory agents, JNJ-28610244 serves as a critical pharmacological probe to elucidate the active signaling states of H4R.

Crucially, this compound has been instrumental in identifying the anti-inflammatory/resolving potential of H4R activation in specific cell subsets, such as human neutrophils, where it inhibits adhesion-dependent degranulation. Its selectivity profile (>1000-fold over H1, H2, and H3 subtypes) makes it the gold standard for distinguishing H4R-mediated effects from other histaminergic pathways.

Chemical & Pharmacological Profile

Chemical Identity

JNJ-28610244 is structurally distinct from endogenous histamine, utilizing an oxime moiety to achieve receptor subtype selectivity.[1]

PropertyData
Chemical Name (1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine derivative)* Note: Often associated with oxime structures in patent literature.
CAS Number 1251462-28-8
Molecular Formula

Molecular Weight 271.36 g/mol
SMILES CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/O)CC1
Binding Affinity & Potency

JNJ-28610244 exhibits moderate-to-high affinity for the human H4 receptor, with a binding profile that favors the active conformation of the GPCR.

Receptor TargetParameterValueNote
Human H4R

(Binding)
53 nM 10-fold lower affinity than histamine, but highly specific.[1]
Human H4R

(Functional)
7.0 Full agonist in G-protein coupling assays.
Human H4R

7.3 Consistent across radioligand displacement assays.

Selectivity Profile

The defining feature of JNJ-28610244 is its "clean" pharmacological window. In complex biological systems (e.g., whole blood, tissue explants), histamine activates all four receptors (H1R–H4R). JNJ-28610244 isolates H4R signaling.[2][3][4]

Histamine Receptor Subtype Selectivity

Data derived from competitive radioligand binding assays (


-histamine displacement).[5]
Receptor SubtypeAffinity (

)
Selectivity Ratio (vs H4R)Clinical Relevance
H4R 53 nM 1x Primary Target
H1R > 10,000 nM> 1000-foldNo sedation or vascular permeability effects.
H2R > 10,000 nM> 1000-foldNo gastric acid secretion effects.
H3R > 10,000 nM> 1000-foldNo auto-receptor neuronal feedback interference.
Off-Target Pharmacology

Unlike earlier imidazole-based agonists (e.g., 4-methylhistamine, which retains significant H2R activity), JNJ-28610244 shows no significant cross-reactivity with the broader GPCR kinome at physiological concentrations (< 10


M).

Mechanism of Action: Signaling Pathway

JNJ-28610244 activates the H4R, a


-coupled receptor. In neutrophils, this activation triggers a unique inhibitory cascade that counteracts signals from adhesion molecules (Mac-1).
Pathway Visualization

The following diagram illustrates the specific signaling node engaged by JNJ-28610244 to inhibit neutrophil degranulation.

G JNJ JNJ-28610244 (Agonist) H4R Histamine H4 Receptor (GPCR) JNJ->H4R Binding (Ki=53nM) Gi Gi/o Protein H4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK p38 MAPK (Phosphorylation) Gi->MAPK Activation (Kinase Cascade) cAMP cAMP (Decrease) AC->cAMP Downregulation Degran Inhibition of Degranulation MAPK->Degran BLOCKS (Resolution Signal) Mac1 Mac-1 (CD11b/CD18) Integrin Signaling Mac1->Degran Pro-Inflammatory Drive

Figure 1: JNJ-28610244 signaling cascade in human neutrophils. Note the agonist-driven blockade of Mac-1 dependent degranulation via p38 MAPK.[1][3]

Experimental Methodologies

To replicate the selectivity profile or utilize JNJ-28610244 in your own assays, follow these validated protocols.

Radioligand Binding Assay (Selectivity Screen)

Purpose: Determine


 values for H4R vs H1/H2/H3.
  • Membrane Preparation:

    • Use SK-N-MC cells stably transfected with human H4R (or H1/H2/H3 for counterscreens).

    • Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Radioligand:

      
      -Histamine (approx. 10-20 nM final concentration).
      
    • Competitor: JNJ-28610244 (Serial dilutions:

      
       M to 
      
      
      
      M).
    • Non-specific binding: Define using 10

      
      M JNJ-7777120 (H4 specific) or 100 
      
      
      
      M Histamine.
  • Equilibrium: Incubate for 45–60 minutes at 25°C.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Neutrophil Degranulation Assay

Purpose: Validate functional agonism (


) and biological effect.
  • Isolation: Isolate human neutrophils from whole blood via dextran sedimentation and Ficoll-Paque centrifugation.

  • Priming: Resuspend cells in HBSS/HSA buffer.

  • Treatment:

    • Pre-incubate neutrophils with JNJ-28610244 (0.1 – 10

      
      M) for 15 minutes.
      
    • Control: Pre-treat separate wells with antagonist JNJ-7777120 (10

      
      M) to confirm H4 specificity.
      
  • Stimulation: Add fMLP (1

    
    M) or mimic adhesion by plating on fibrinogen-coated wells.
    
  • Measurement:

    • Incubate for 30 minutes at 37°C.

    • Collect supernatant.

    • Quantify Lactoferrin (secondary granule marker) via ELISA.

  • Result Interpretation: JNJ-28610244 should cause a dose-dependent decrease in lactoferrin release.

Strategic Application in Drug Development

Target Validation: The "Resolution" Hypothesis

Historically, H4R blockade (antagonism) was the primary therapeutic goal for treating pruritus and asthma. However, data generated using JNJ-28610244 has revealed a nuance:

  • Pro-inflammatory: In mast cells and eosinophils, H4R drives chemotaxis.[6]

  • Anti-inflammatory: In neutrophils, JNJ-28610244 activation limits excessive degranulation.

Implication: This suggests that H4R agonists might have a role in the resolution phase of inflammation, whereas antagonists prevent the initiation phase . Researchers should use JNJ-28610244 to test if their disease model requires blockade (antagonist) or activation (agonist) for therapeutic effect.

Comparison with Standard Tools
CompoundTypeSelectivityUsage
JNJ-28610244 Agonist High Probing receptor activation; Resolution studies.[1]
JNJ-7777120 AntagonistHighStandard "blocker" control; Pruritus models.
4-Methylhistamine AgonistLowOlder tool; significant H2R cross-reactivity.[4]
VUF-8430 AgonistModerateGood H4 potency but partial H3 activity.[4]

References

  • Dib, K., et al. (2014).[1][2] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2] Journal of Leukocyte Biology.

  • MedChemExpress. (2024).[7] "JNJ-28610244 Product Datasheet & Pharmacological Activity."

  • Thurmond, R. L., et al. (2004).[6] "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[8][9][10] Journal of Pharmacology and Experimental Therapeutics. (Context for JNJ-7777120 comparison).

  • Lim, H. D., et al. (2009).[4] "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430." British Journal of Pharmacology.[10]

Sources

JNJ-28610244: Probing the H4 Receptor Paradox in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JNJ-28610244 is a high-affinity, selective agonist of the Histamine H4 Receptor (H4R).[1] While the H4 receptor is widely recognized as a pro-inflammatory target—where antagonists (e.g., JNJ-7777120) are developed to treat pruritus and asthma—JNJ-28610244 reveals a critical, cell-type-specific paradox in inflammatory signaling.

This guide details the role of JNJ-28610244 in modulating neutrophil effector functions . Contrary to the pro-inflammatory dogma associated with histamine, JNJ-28610244-mediated activation of H4R in human neutrophils functions as a "molecular brake," inhibiting Mac-1 (CD11b/CD18)-dependent degranulation via p38 MAPK suppression. This whitepaper provides the mechanistic grounding, experimental protocols, and data necessary to utilize JNJ-28610244 as a precision tool for dissecting GPCR-mediated immune regulation.

Molecular Pharmacology & Selectivity Profile

JNJ-28610244 is an indole-based ligand designed to selectively probe the H4R, a G


-coupled receptor expressed predominantly on hematopoietic cells.
Binding Kinetics and Selectivity

JNJ-28610244 exhibits high selectivity over other histamine receptor subtypes (H1R, H2R, H3R), making it the gold standard for distinguishing H4R-specific effects from general histaminergic signaling.

Table 1: Pharmacological Profile of JNJ-28610244

ParameterValueUnitContextReference
Target Histamine H4 Receptor (H4R)-Agonist[1]
Affinity (

)
7.3Log unitsHuman H4R[1][2]
Potency (

)
7.0Log unitsGTP

S binding
[1]
Selectivity > 1000-foldvs. H1/H2/H3Binding assays[2]
Solubility ~50mg/mLDMSO-

Mechanistic Role: The Neutrophil "Brake"

The primary utility of JNJ-28610244 in inflammation research lies in its ability to decouple adhesion from degranulation in neutrophils.

The Signaling Pathway

In human neutrophils, inflammatory stimuli like fMLP (N-Formylmethionyl-leucyl-phenylalanine) induce the activation of the


-integrin Mac-1.[2] Mac-1 engagement triggers a phosphorylation cascade involving p38 MAPK, leading to the release of secondary granules (e.g., lactoferrin).

Mechanism of Action:

  • Binding: JNJ-28610244 binds H4R on the neutrophil surface.

  • G-Protein Coupling: H4R couples to G

    
    .
    
  • Crosstalk: The G

    
     signal intersects with the integrin signaling complex.
    
  • Suppression: It inhibits the phosphorylation of p38 MAPK (Thr180/Tyr182).

  • Outcome: Adhesion remains intact, but degranulation is blocked .[2][3]

This mechanism is distinct from mast cells, where H4R agonism typically promotes chemotaxis and calcium influx.

Pathway Visualization

H4R_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol fMLP fMLP (Stimulus) FPR FPR Receptor fMLP->FPR JNJ JNJ-28610244 H4R H4 Receptor JNJ->H4R Mac1 Mac-1 Integrin (CD11b/CD18) FPR->Mac1 Inside-out signaling Gai Gi/o Protein H4R->Gai p38 p38 MAPK Mac1->p38 Phosphorylation Adhesion Cell Adhesion Mac1->Adhesion Degran Degranulation (Lactoferrin Release) p38->Degran Gai->p38 INHIBITION

Figure 1: Signal transduction pathway illustrating JNJ-28610244 mediated inhibition of p38 MAPK in neutrophils, effectively decoupling adhesion from degranulation.[2][3][4]

Experimental Protocols

To validate the role of JNJ-28610244, researchers must employ a self-validating system that controls for constitutive H4R activity and non-specific effects.

Protocol A: Mac-1 Dependent Neutrophil Degranulation Assay

Objective: Quantify the inhibitory effect of JNJ-28610244 on lactoferrin release.

Reagents:

  • JNJ-28610244: Prepare 10 mM stock in DMSO.

  • fMLP: 1 µM working solution.[2][3][4]

  • Fibrinogen-coated plates: Essential for Mac-1 engagement.

  • ELISA Kit: Human Lactoferrin.

Workflow:

  • Isolation: Isolate human neutrophils from heparinized blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend in HBSS++ (with Ca2+/Mg2+).

  • Pre-treatment (Critical Step):

    • Incubate neutrophils (

      
       cells/mL) with JNJ-28610244 (0.1 – 10 µM)  for 15 minutes at 37°C.
      
    • Control: Vehicle (DMSO 0.1%).

    • Antagonist Check: Co-incubate with JNJ-7777120 (10 µM) to prove H4R specificity.

  • Stimulation:

    • Transfer cells to Fibrinogen-coated wells.

    • Add fMLP (1 µM) .

    • Incubate for 20 minutes at 37°C.

  • Harvest:

    • Centrifuge plates at 400 x g for 5 mins at 4°C.

    • Collect cell-free supernatant.

  • Quantification: Measure Lactoferrin via ELISA.

Self-Validation Check:

  • If JNJ-28610244 fails to inhibit degranulation, verify Mac-1 activation by measuring adhesion (crystal violet stain). If adhesion is absent, the assay conditions (fibrinogen coating) are faulty.

Protocol B: Western Blot for p38 MAPK Phosphorylation

Objective: Confirm the molecular mechanism of action.

Workflow Visualization:

Workflow Step1 Neutrophil Isolation Step2 Pre-treat: JNJ-28610244 (15 min) Step1->Step2 Step3 Stimulate: fMLP on Fibrinogen (2-5 min) Step2->Step3 Step4 Lysis: Phospho-STOP Buffer Step3->Step4 Step5 Western Blot: p-p38 vs Total p38 Step4->Step5

Figure 2: Experimental workflow for assessing kinase modulation. Note the short stimulation time (2-5 min) required to capture transient phosphorylation events.

Data Summary & Interpretation

The following data trends are expected when using JNJ-28610244 in the protocols described above.

Table 2: Expected Effects of JNJ-28610244 on Neutrophil Functions

AssayStimulusJNJ-28610244 EffectMechanism
Degranulation (Lactoferrin) fMLP + FibrinogenInhibition (Dose-dependent)Blockade of downstream Mac-1 signaling
Adhesion fMLPNo Effect H4R signaling occurs after integrin engagement
p38 MAPK Phosphorylation fMLPInhibition G

interference with kinase cascade
Calcium Flux HistamineActivation Direct G-protein signaling (Cell type dependent)

Key Insight: Total inhibition of degranulation is typically achieved at 10 µM JNJ-28610244.[2][3][4] This effect should be fully reversible by the specific H4R antagonist JNJ-7777120 [2].

Future Outlook & Translational Relevance

While H4R antagonists are in clinical development for atopic dermatitis and rheumatoid arthritis, the agonist JNJ-28610244 provides a unique therapeutic hypothesis: Agonist-driven Resolution.

By selectively engaging H4R on neutrophils to dampen degranulation without compromising recruitment (adhesion), JNJ-28610244 mimics a pro-resolution mediator. Future research should focus on:

  • Biased Signaling: Does JNJ-28610244 preferentially activate

    
    -arrestin vs. G-protein pathways compared to endogenous histamine?
    
  • In Vivo Sepsis Models: Can the "molecular brake" effect prevent tissue damage in neutrophil-heavy pathologies like acute lung injury?

References

  • Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.

  • Perecko, T., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology.

  • Dib, K., et al. (2014). "Role of the H4 receptor in neutrophil biology."[3][4] Janssen Research & Development / Queen's University Belfast.

  • Varga, C., et al. (2005). "Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat."[5] European Journal of Pharmacology.

Sources

JNJ-28610244: Probing H4R-Mediated Immunomodulation in Mast Cells and Eosinophils

[1][2][3]

Executive Summary

JNJ-28610244 is a highly potent, selective agonist of the Histamine H4 Receptor (H4R). Unlike classical antihistamines that block H1 or H2 receptors, JNJ-28610244 activates H4R to elucidate the receptor's critical role in chemotaxis and cytokine modulation within the innate immune system.

This technical guide details the compound's specific pharmacological effects on mast cells and eosinophils , delineating the signaling cascades (Gi/o-coupled) that drive inflammation. It serves as a reference for researchers utilizing JNJ-28610244 to validate H4R as a therapeutic target for conditions like atopic dermatitis, asthma, and pruritus.

Molecular Mechanism & Pharmacology[4]

Target Engagement

JNJ-28610244 binds selectively to the H4R, a G protein-coupled receptor (GPCR) expressed predominantly on hematopoietic cells.[1]

  • Binding Affinity (pKi): ~7.3[2]

  • Functional Potency (pEC50): ~7.0[2]

  • Selectivity: >1000-fold selective over H1, H2, and H3 receptors.

Signaling Cascade

Upon binding, JNJ-28610244 induces a conformational change in H4R, triggering Gαi/o protein coupling. This initiates a bifurcated signaling pathway:

  • Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP levels.

  • Activation of Kinase Cascades:

    • MAPK/ERK Pathway: Phosphorylation of ERK1/2 and p38 MAPK, driving cytokine transcription.

    • PI3K/Akt Pathway: Critical for cytoskeletal rearrangement and chemotaxis.

  • Calcium Mobilization: Triggers intracellular Ca²⁺ release (Gβγ-mediated PLC activation), essential for degranulation and shape change.

Visualization: H4R Signaling Pathway

H4R_SignalingJNJJNJ-28610244H4RHistamine H4 Receptor(H4R)JNJ->H4RAgonismGiGαi/o ComplexH4R->GiActivationACAdenylyl CyclaseGi->ACInhibitionPI3KPI3K / AktGi->PI3KGβγ SubunitPLCPLCβGi->PLCGβγ SubunitcAMPcAMP (Decrease)AC->cAMPReducesMAPKMAPK (ERK1/2, p38)PI3K->MAPKPhosphorylationEffect_MastMast Cells:Cytokine Release (IL-6)ChemotaxisPI3K->Effect_MastMigrationCalciumCa2+ MobilizationPLC->CalciumIP3 PathwayEffect_EosEosinophils:ChemotaxisShape Change (Actin)Calcium->Effect_EosActin PolymerizationMAPK->Effect_MastTranscription

Caption: JNJ-28610244 activates H4R via Gi/o, inhibiting cAMP and driving Calcium/MAPK pathways to induce chemotaxis and cytokine release.

Effect on Mast Cell Function[1][2][3][4][7][8][9][10][11]

JNJ-28610244 acts as a pro-inflammatory stimulus for mast cells, distinct from the immediate hypersensitivity reaction driven by IgE/FcεRI.

Cytokine & Chemokine Production

Unlike IgE-mediated degranulation which releases pre-stored granules (histamine, tryptase), H4R activation by JNJ-28610244 primarily drives de novo synthesis of lipid mediators and cytokines.

  • IL-6 Production: JNJ-28610244 significantly induces IL-6 secretion.[3][4][5]

  • Synergistic Effect: It potentiates LPS-induced cytokine production, suggesting H4R lowers the threshold for mast cell activation by other inflammatory stimuli (e.g., TLR ligands).

  • Mechanism: Dependent on ERK1/2 and PI3K phosphorylation.

Chemotaxis

JNJ-28610244 induces directional migration of mast cells. This explains the accumulation of mast cells in tissues during chronic inflammation (e.g., atopic dermatitis lesions) where histamine levels are elevated.

Degranulation (Context-Dependent)
  • Direct Effect: JNJ-28610244 alone is a weak inducer of degranulation compared to IgE cross-linking.

  • Modulatory Effect: In some contexts (e.g., neutrophils), H4R activation inhibits adhesion-dependent degranulation.[1][2][6] In mast cells, it primarily shifts the phenotype towards cytokine secretion and recruitment rather than immediate anaphylactic degranulation.

Effect on Eosinophil Function[1][2][3][7][13][14]

Eosinophils express high levels of H4R, making them a primary target for JNJ-28610244.

Chemotaxis & Shape Change

JNJ-28610244 is a potent chemoattractant for eosinophils.

  • Actin Polymerization: Induces rapid cytoskeletal rearrangement (shape change) necessary for migration from the vasculature into tissues.

  • Adhesion Molecules: Upregulates CD11b/CD18 (Mac-1), facilitating adhesion to endothelium.

Calcium Flux

Application of JNJ-28610244 triggers a transient increase in intracellular calcium ([Ca²⁺]i). This calcium spike is a hallmark of H4R activation and is blocked by selective antagonists like JNJ-7777120.

FeatureEffect of JNJ-28610244 on Mast CellsEffect of JNJ-28610244 on Eosinophils
Primary Outcome Cytokine Release (IL-6), ChemotaxisChemotaxis, Shape Change
Signaling ERK1/2, PI3KCalcium Flux, Actin Polymerization
Degranulation Modulatory / Weak Direct InductionNot primary driver of degranulation
Synergy Potentiates LPS/TLR responsesPotentiates Eotaxin responses

Experimental Framework & Protocols

To validate the effects of JNJ-28610244 in your laboratory, use the following standardized protocols.

Protocol: Calcium Flux Assay (Eosinophils/Mast Cells)

Objective: Quantify G-protein coupled calcium mobilization.

  • Cell Prep: Isolate human eosinophils or culture Bone Marrow-Derived Mast Cells (BMMCs). Resuspend at

    
     cells/mL in assay buffer (HBSS + 0.1% BSA).
    
  • Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 NW (2 µM) for 30-45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em: 340/380 nm for Fura-2) for 30 seconds.

  • Agonist Addition: Inject JNJ-28610244 (Concentration range: 10 nM – 10 µM).

  • Specificity Control: Pre-incubate a separate set of cells with JNJ-7777120 (10 µM, Antagonist) for 15 mins. The signal should be ablated.

  • Data Analysis: Calculate

    
     or ratio peak response.
    
Protocol: Transwell Chemotaxis Assay

Objective: Measure directional migration induced by H4R activation.

  • Chamber Setup: Use a 24-well Transwell plate with 5 µm (eosinophils) or 8 µm (mast cells) pore size polycarbonate filters.

  • Lower Chamber: Add 600 µL of media containing JNJ-28610244 (1 µM). Use Histamine (10 µM) as positive control and Media alone as negative control.

  • Upper Chamber: Seed

    
     cells in 100 µL media.
    
  • Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Quantification: Harvest cells from the lower chamber. Count using flow cytometry (fixed volume or beads) or a hemocytometer.

  • Calculation: Chemotactic Index = (Cells in Sample / Cells in Negative Control).

Visualization: Experimental Workflow

Experimental_Workflowcluster_AssaysReadoutsStep11. Cell Isolation(BMMC / Eosinophils)Step22. Treatment(+/- JNJ-28610244)Step1->Step2Assay1Calcium Flux(Fura-2, Immediate)Step2->Assay1Assay2Chemotaxis(Transwell, 4 hrs)Step2->Assay2Assay3Cytokine ELISA(IL-6, 24 hrs)Step2->Assay3

Caption: Workflow for validating JNJ-28610244 activity via Calcium, Chemotaxis, and Cytokine assays.

References

  • Histamine H4 receptor activation enhances LPS-induced IL-6 production in mast cells via ERK and PI3K activation. Source: European Journal of Immunology [Link][6]

  • The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. Source: Journal of Leukocyte Biology [Link]

  • Pharmacological characterization of the histamine H4 receptor. Source: British Journal of Pharmacology [Link]

Technical Whitepaper: Probing Histamine H4 Receptor (H4R) Physiology with JNJ-28610244

[1]

Executive Summary

The Histamine H4 Receptor (H4R) represents a critical node in immune modulation, distinct from the vascular and gastric effects of H1 and H2 receptors. While H4R antagonists (e.g., JNJ-7777120) have been widely used to block function, the precise interrogation of H4R activation requires highly selective agonists.[1] JNJ-28610244 (also known as JNJ 28610244) serves as this essential pharmacological probe.[1]

Unlike histamine, which promiscuously activates H1R-H4R, JNJ-28610244 is a potent, selective non-imidazole H4R agonist .[1] This guide details the mechanistic basis, experimental protocols, and physiological applications of JNJ-28610244, providing a roadmap for researchers to validate "gain-of-function" H4R phenotypes in inflammation, pruritus, and immune cell trafficking.[1]

Pharmacological Profile & Selectivity

To establish causality in experimental systems, one must verify that the observed phenotype is H4R-mediated.[1] JNJ-28610244 provides the necessary selectivity window to rule out off-target effects on other histamine receptor subtypes.[1]

Binding Affinity and Potency

JNJ-28610244 acts as a full agonist at the H4R, triggering G

1
ParameterValueSpeciesContext
Binding Affinity (

)
53 nM HumanRecombinant H4R
Potency (

)
7.0 - 7.3 HumanGTP

S / Calcium Flux
Selectivity > 1000-fold Humanvs. H1R, H2R, H3R
Chemical Class OximeN/ANon-imidazole structure reduces CYP interaction

Investigator Note: While histamine has a higher affinity (

1

1

Mechanistic Signaling Pathways

Understanding the downstream effectors of JNJ-28610244 is crucial for selecting the correct experimental readout. H4R activation via JNJ-28610244 primarily couples to G

  • Inhibition of Adenylyl Cyclase (AC): Reduction in intracellular cAMP.[1]

  • MAPK Activation: Phosphorylation of ERK1/2 and p38, driving chemotaxis and cytokine release.[1]

  • Calcium Mobilization: Release of intracellular

    
    , essential for cytoskeletal rearrangement (migration).[1]
    
Visualization: H4R Signal Transduction

The following diagram illustrates the signaling cascade initiated by JNJ-28610244, highlighting the divergent pathways for chemotaxis (eosinophils/mast cells) versus regulation of degranulation (neutrophils).

H4R_SignalingAgonistJNJ-28610244ReceptorH4 Receptor(GPCR)Agonist->ReceptorBinding (Ki ~53nM)G_ProteinGα i/o ProteinReceptor->G_ProteinActivationACAdenylyl CyclaseG_Protein->ACInhibitionPLCPLCβG_Protein->PLCActivationMAPKMAPK Pathway(ERK1/2, p38)G_Protein->MAPKβγ subunitscAMPcAMP (Decrease)AC->cAMPReducesCa2Intracellular Ca2+(Increase)PLC->Ca2IP3 pathwayChemotaxisChemotaxis(Eosinophils/Mast Cells)Ca2->ChemotaxisMAPK->ChemotaxisDegranulationModulation ofDegranulationMAPK->Degranulationp38 dependent

Caption: JNJ-28610244 activates Gi/o-coupled H4R, driving Ca2+ flux and MAPK signaling to modulate immune cell function.[1]

Experimental Frameworks: In Vitro Protocols

Neutrophil Degranulation Assay

A key physiological role of H4R is the negative regulation of adhesion-dependent degranulation in neutrophils. This "brake" mechanism prevents excessive tissue damage.[1]

Objective: Quantify the inhibitory effect of JNJ-28610244 on fMLP-induced lactoferrin release.

Reagents:

  • JNJ-28610244 (Stock: 10 mM in DMSO).[1]

  • fMLP (Stimulus).[1][3]

  • Cytochalasin B (if measuring total release, though adhesion-dependent protocols may omit this).[1]

  • ELISA kit for Lactoferrin.[1]

Step-by-Step Protocol:

  • Isolation: Purify human neutrophils from whole blood using Dextran sedimentation and Ficoll-Paque gradient centrifugation.[1] Resuspend in HBSS (

    
     cells/mL).[1]
    
  • Priming (Crucial): Pre-incubate neutrophils with JNJ-28610244 (0.1 – 10

    
    M)  for 15 minutes at 37°C.
    
    • Control: Vehicle (DMSO < 0.1%).[1]

    • Antagonist Check: To verify specificity, pre-treat a separate set with JNJ-7777120 (10

      
      M) for 15 mins before adding JNJ-28610244.[1]
      
  • Stimulation: Add fMLP (1

    
    M) to induce degranulation.[1][3] Incubate for 30 minutes at 37°C.
    
  • Termination: Centrifuge at 400

    
     g for 5 minutes at 4°C. Collect supernatant.
    
  • Quantification: Measure Lactoferrin levels in the supernatant via ELISA.

  • Data Analysis: Calculate % Inhibition relative to fMLP-only control. JNJ-28610244 should show dose-dependent inhibition.[1]

Calcium Flux Assay (High-Throughput Screening)

Objective: Confirm receptor activation in transfected cells (e.g., HEK-H4R) or primary eosinophils.[1]

Workflow Diagram:

Calcium_Flux_WorkflowStep11. Cell Loading(Fluo-4 AM dye)30 min @ 37°CStep22. Baseline Read(RFU measurement)Step1->Step2Step33. InjectionJNJ-28610244(0.1 - 10 µM)Step2->Step3Step44. Kinetic Read(Peak Ca2+ influx)Step3->Step4Step55. Analysis(EC50 Calculation)Step4->Step5

Caption: Kinetic workflow for assessing H4R activation via intracellular calcium mobilization.

Physiological Applications: In Vivo Models

JNJ-28610244 is instrumental in validating H4R as a driver of pruritus and inflammation in live systems.

Histamine-Induced Pruritus Model

Rationale: H4R is the primary mediator of histamine-induced itch (distinct from H1R-mediated wheal).[1] JNJ-28610244 induces scratching behavior, mimicking the specific H4R component of allergic itch.[1]

  • Subject: Male Balb/C or ICR mice (6-8 weeks).[1]

  • Dosing:

    • Intradermal (i.d.) injection of JNJ-28610244 (100 nmol/site in 50

      
      L saline).[1]
      
  • Readout:

    • Place mice in observation chambers.

    • Record scratching bouts (hind paw directed at injection site) for 30 minutes.[1]

  • Validation: Co-administration or systemic pretreatment with JNJ-7777120 (Antagonist) must abolish the effect to confirm H4R specificity.[1]

Adhesion and Inflammation

Research indicates that JNJ-28610244 modulation of H4R affects cell trafficking.[1] In peritonitis models, H4R activation generally promotes eosinophil influx.[1] However, in neutrophils, it may limit excessive degranulation, suggesting a homeostatic role.[1]

Troubleshooting & Best Practices (Expert Insights)

  • Solubility: JNJ-28610244 is hydrophobic.[1] Dissolve stock in 100% DMSO. For aqueous buffers, ensure final DMSO concentration is <0.1% to avoid solvent artifacts.[1]

  • Differentiation from H3R: H4R and H3R share high sequence homology.[1] While JNJ-28610244 is selective, always include an H4R-null cell line or use a specific antagonist (JNJ-7777120) control in new tissue types to rule out H3R "bleed-through."[1]

  • Agonist Desensitization: GPCRs desensitize rapidly.[1] Do not prolong pre-incubation with JNJ-28610244 beyond 15-20 minutes unless studying receptor internalization or

    
    -arrestin recruitment.[1]
    
  • Species Differences:

    
     values can vary between human, rat, and mouse H4R.[1] Verify potency for your specific animal model; murine H4R often requires slightly higher concentrations than human H4R.[1]
    

References

  • Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1][4] Journal of Leukocyte Biology. [Link]

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[1][5] Journal of Pharmacology and Experimental Therapeutics. (Context: Defines the antagonist JNJ-7777120 used as a control). [Link]

JNJ-28610244: The Selective H4R Agonist for Resolving Inflammation and Signaling Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JNJ-28610244 (CAS: 1251462-28-8) is a high-affinity, highly selective agonist of the Histamine H4 Receptor (H4R) . Unlike histamine, which promiscuously activates H1, H2, H3, and H4 receptors, JNJ-28610244 allows researchers to isolate H4R-mediated signaling pathways with precision.

While H4R antagonists (e.g., JNJ-7777120) are widely used to block inflammatory responses, JNJ-28610244 is the critical "activation probe" required to prove sufficiency. It mimics histamine’s action at the H4R without the confounding noise of H1-mediated vasodilation or H2-mediated gastric acid secretion. This guide details its application in dissecting H4R's dual role in promoting eosinophil chemotaxis while paradoxically inhibiting neutrophil degranulation.

Molecular Profile & Technical Specifications[1][2]

JNJ-28610244 is an oxime agonist designed to overcome the lack of selectivity inherent in endogenous histamine.

Physicochemical & Pharmacological Properties
PropertySpecification
CAS Number 1251462-28-8
Drug Class Selective H4 Receptor Agonist
Binding Affinity (

)
53 nM (

)
Functional Potency (

)
7.0 (GTP

S / Calcium Flux)
Selectivity >1000-fold vs. H1, H2, and H3 receptors
Solubility Soluble in DMSO (up to 35 mg/mL); Insoluble in water
Appearance Crystalline solid
Selectivity Profile

The compound exhibits negligible affinity for the H3 receptor (


), which is structurally the closest homolog to H4R. This distinction is vital for neuro-immunology studies where H3R and H4R often co-exist but exert opposing effects.

Mechanism of Action: The H4R Signaling Cascade

Upon binding, JNJ-28610244 stabilizes the active conformation of the H4R, a


-coupled GPCR. This triggers a signaling cascade distinct from the 

-coupled H1R pathway.
Core Signaling Events
  • 
     Activation:  Inhibits adenylyl cyclase, reducing intracellular cAMP.
    
  • 
     Subunit Release:  Triggers Calcium (
    
    
    
    ) mobilization from intracellular stores.
  • Kinase Recruitment: Activates MAPK pathways (ERK1/2 and p38 MAPK), driving chemotaxis and cytoskeletal rearrangement.

Visualization: H4R Activation Pathway

The following diagram illustrates the downstream effects of JNJ-28610244 binding.

H4R_Signaling Agonist JNJ-28610244 Receptor H4 Receptor (Gi-Coupled) Agonist->Receptor Binding (Ki=53nM) Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibits BetaGamma Gβγ Subunit Gi->BetaGamma cAMP ↓ cAMP Levels AC->cAMP Ca ↑ Intracellular Ca2+ BetaGamma->Ca MAPK p38 MAPK / ERK BetaGamma->MAPK Outcome1 Chemotaxis (Eosinophils/Mast Cells) Ca->Outcome1 MAPK->Outcome1 Outcome2 Inhibition of Degranulation (Neutrophils) MAPK->Outcome2

Figure 1: Signal transduction pathway initiated by JNJ-28610244. Note the bifurcation where MAPK activation leads to distinct functional outcomes depending on the cell type.

Experimental Protocols

A. Preparation of Stock Solutions

JNJ-28610244 is hydrophobic. Improper solubilization will lead to micro-precipitation and erratic assay data.

  • Solvent: Use high-grade anhydrous DMSO.

  • Concentration: Prepare a 10 mM stock (approx. 3.5 mg/mL depending on salt form MW).

  • Storage: Aliquot into light-protected vials and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute into aqueous buffer (PBS or HBSS) immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

B. Functional Assay: Neutrophil Degranulation Inhibition

This assay validates H4R functionality by demonstrating that JNJ-28610244 inhibits Mac-1 dependent degranulation, a unique property of H4R activation.

Materials:

  • Isolated human neutrophils.

  • Stimulant: fMLP (1

    
    M).
    
  • Probe: JNJ-28610244 (0.1 – 10

    
    M).
    
  • Control Antagonist: JNJ-7777120 (10

    
    M).
    

Protocol:

  • Pre-incubation: Incubate neutrophils (

    
     cells/mL) with JNJ-28610244  (titrate 0.1 to 10 
    
    
    
    M) for 15 minutes at 37°C.
    • Control Arm: Pre-treat a separate set with Antagonist JNJ-7777120 (10

      
      M) for 15 mins before adding JNJ-28610244.
      
  • Stimulation: Add fMLP (1

    
    M) to trigger degranulation. Incubate for 15–30 minutes.
    
  • Termination: Stop reaction by cooling on ice or centrifugation at 4°C.

  • Measurement: Assay supernatant for Lactoferrin (secondary granule marker) or Elastase using ELISA or colorimetric substrate.

  • Analysis: JNJ-28610244 should cause a dose-dependent reduction in lactoferrin release. This reduction should be fully reversed in the Control Arm by JNJ-7777120.

Validation Strategy: The "Reversal" Logic

To claim a biological effect is H4R-mediated, you must demonstrate Agonist-Antagonist Reversibility . Relying on the agonist alone is insufficient due to potential off-target effects at very high concentrations.

Experimental Logic Flow

Use this decision tree to interpret your data.

Validation_Logic Start Observe Effect with JNJ-28610244 (Agonist) Check1 Does JNJ-7777120 (Antagonist) block this effect? Start->Check1 Result1 H4R Specific Effect (VALIDATED) Check1->Result1 Yes (Reversed) Result2 Off-Target Effect (REJECT) Check1->Result2 No (Unchanged)

Figure 2: The "Reversal Criteria" for validating H4R-mediated phenotypes.

References

  • Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1] Journal of Leukocyte Biology, 96(3), 411-418.[1]

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.

  • MedChemExpress. "JNJ-28610244 Product Datasheet & Biological Activity."

  • BenchChem. "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation."[2]

Sources

JNJ-28610244: Discovery and Characterization of a Selective Histamine H4 Receptor Agonist

[1][2][3]

Executive Summary

JNJ-28610244 (also identified as Compound 14c in early literature) is a potent, selective, non-imidazole agonist of the human Histamine H4 Receptor (hH4R). Discovered by Johnson & Johnson Pharmaceutical Research & Development, this compound represents a structural evolution from indole-based antagonists. Through a critical modification—the introduction of an oxime moiety—the pharmacological profile was inverted from antagonism to full agonism.

JNJ-28610244 is widely utilized to validate H4R-mediated signaling pathways, specifically demonstrating that H4R activation drives calcium mobilization, eosinophil shape change, and pruritic (scratching) behaviors in vivo. It exhibits a pKi of 7.3 (Ki ≈ 50 nM) and >1000-fold selectivity over H1, H2, and H3 receptors.

Chemical Identity & Physicochemical Profile[2]

The structural novelty of JNJ-28610244 lies in its oxime linker , which confers agonist activity to a scaffold previously associated with antagonism.

ParameterDetail
Common Name JNJ-28610244
IUPAC Name (1-methylpiperidin-4-yl)(5-methyl-1H-indol-2-yl)methanone oxime
CAS Number 1251462-28-8
Molecular Formula C₁₆H₂₁N₃O
Molecular Weight 271.36 g/mol
SMILES CN1CCC(CC1)C(=NO)c2cc3cc(C)ccc3[nH]2
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility at neutral pH.[1][2]
Key Moiety Oxime group (=N-OH) : Critical for inducing the active receptor conformation.

Discovery & Synthesis: The "Agonist Switch"

The discovery of JNJ-28610244 was a result of a medicinal chemistry campaign originally targeting H4R antagonists. Researchers observed that subtle modifications to the linker region of indole-piperazines could drastically alter efficacy.

Structural Evolution[5]
  • Parent Scaffold: Indole-carboxamides (e.g., JNJ-7777120) are potent antagonists .[1]

  • Linker Modification: Replacing the amide/carbonyl with an oxime (=N-OH) while retaining the indole and piperidine cores resulted in a "pharmacological switch."

  • Result: The oxime derivative (JNJ-28610244) stabilized the active G-protein coupled state of the receptor, acting as a full agonist.

Synthesis Route

The synthesis typically follows a convergent route involving the acylation of the indole core followed by oxime formation.

  • Acylation: 5-methyl-1H-indole is acylated at the C2 position using a protected 1-methylpiperidine-4-carboxylic acid derivative (or via Vilsmeier-Haack type conditions modified for C2 acylation) to yield the ketone intermediate: (1-methylpiperidin-4-yl)(5-methyl-1H-indol-2-yl)methanone.

  • Oximation: The ketone intermediate is condensed with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic solvent (e.g., pyridine or ethanol/NaOAc) to yield the target oxime, JNJ-28610244.

Pharmacological Characterization[1][2][3][4][5][6][7][8][9][10]

JNJ-28610244 is defined by its high selectivity and full agonist efficacy across multiple signaling readouts.[3]

Binding Affinity and Selectivity

Data summarized below highlights the compound's "clean" profile against other histamine receptor subtypes.[1][3][4]

Receptor TargetAffinity (Ki / IC50)Selectivity Ratio (vs H4R)
Human H4R 53 nM (pKi 7.3)-
Human H1R > 10,000 nM> 1800x
Human H2R > 10,000 nM> 1800x
Human H3R > 10,000 nM> 1800x
Mouse H4R ~40 nMEquipotent
Functional Efficacy (In Vitro)

JNJ-28610244 acts as a full agonist , activating Gαi/o-coupled pathways.

  • cAMP Inhibition: Potently inhibits forskolin-induced cAMP accumulation in H4R-transfected cells.

  • Calcium Mobilization: Induces robust intracellular Ca²⁺ flux in bone marrow-derived mast cells (BMMCs).

  • Eosinophil Shape Change: Induces cytoskeletal rearrangement in human eosinophils (EC50 ≈ 60 nM), a hallmark of chemotactic activation.

  • Neutrophil Modulation: Inhibits fMLP-induced degranulation (release of lactoferrin) in human neutrophils via p38 MAPK modulation.[4]

Mechanism of Action & Signaling Pathways[12]

Upon binding, JNJ-28610244 stabilizes the active conformation of the H4 receptor, triggering a Gαi/o-dependent signaling cascade. This contrasts with antagonists which lock the receptor in an inactive state.

Pathway Visualization

The following diagram illustrates the downstream effects of JNJ-28610244 binding, including the bifurcation of signaling toward Calcium mobilization (chemotaxis) and MAPK regulation (transcriptional changes).

H4R_SignalingJNJJNJ-28610244H4RH4 Receptor(GPCR)JNJ->H4RActivatesGiGu03b1i/o ComplexH4R->GiCouplingACAdenylyl CyclaseGi->ACInhibitsPLCPLCu03b2Gi->PLCGu03b2u03b3 subunitsMAPKp38 MAPK / ERKGi->MAPKPhosphorylationcAMPcAMP u2193AC->cAMPReducesIP3IP3PLC->IP3CaCa2+ MobilizationIP3->CaResponse1Chemotaxis /Shape ChangeCa->Response1Response2Pruritus(Sensory Neurons)Ca->Response2In VivoResponse3Inhibition ofDegranulationMAPK->Response3Neutrophils

Caption: JNJ-28610244 activates H4R, driving Gαi-mediated cAMP reduction and Gβγ-mediated Calcium/MAPK signaling.

Experimental Protocols

To ensure reproducibility, the following protocols outline the standard assays used to validate JNJ-28610244 activity.

Calcium Mobilization Assay (Mast Cells)

Purpose: To quantify agonist potency (EC50).[1]

  • Cell Prep: Use Bone Marrow-Derived Mast Cells (BMMCs) from WT or H4R-KO mice.

  • Loading: Incubate cells (1x10⁶/mL) with calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min at 37°C in Tyrode’s buffer.

  • Baselines: Measure basal fluorescence on a FLIPR (Fluorometric Imaging Plate Reader) or flow cytometer.

  • Stimulation: Add JNJ-28610244 (Serial dilutions: 1 nM to 10 µM).

  • Readout: Monitor peak fluorescence intensity over 120 seconds.

  • Validation: Pre-treatment with antagonist JNJ-7777120 (10 µM) should abolish the signal.

Neutrophil Degranulation Assay

Purpose: To demonstrate immunomodulatory effects (inhibition of degranulation).

  • Isolation: Purify human neutrophils from whole blood via dextran sedimentation and Ficoll-Paque gradient.

  • Priming: Incubate neutrophils in HBSS buffer.

  • Treatment: Pre-treat with JNJ-28610244 (0.1 – 10 µM) for 15 min.

  • Activation: Stimulate with fMLP (1 µM) to induce degranulation.[4]

  • Measurement: Centrifuge cells and assay supernatant for Lactoferrin (ELISA) or MPO (colorimetric assay).

  • Result: JNJ-28610244 should dose-dependently inhibit marker release (reversal of fMLP effect).

In Vivo Pruritus Model (Mouse)

Purpose: To confirm in vivo target engagement.[1]

  • Subjects: BALB/c mice (WT and H4R-KO).

  • Administration: Intradermal injection of JNJ-28610244 (100 nmol in 50 µL PBS) into the nape of the neck.

  • Observation: Video record mice for 20 minutes post-injection.

  • Scoring: Count the number of scratching bouts directed at the injection site.

  • Control: H4R-KO mice should show no significant scratching compared to vehicle.

References

  • Yu, F., Wolin, R. L., Wei, J., et al. (2010). Pharmacological characterization of oxime agonists of the histamine H4 receptor. Journal of Receptor, Ligand and Channel Research, 3, 37–49.[5]

  • Dib, K., Perecko, T., Jenei, V., et al. (2014). The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. Journal of Leukocyte Biology, 96(3), 411–419.

  • Thurmond, R. L. (2015). The Histamine H4 Receptor: A Novel Modulator of Inflammatory and Immune Disorders. Pharmacological Reviews, 67(3), 601-655.

  • MedChemExpress. (2024). JNJ-28610244 Product Datasheet.

Technical Guide: JNJ-28610244 Mechanism and Gαi/o Coupling Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JNJ-28610244 is a high-affinity, selective agonist of the Histamine H4 Receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic cells. Unlike H1R (Gαq-coupled) or H2R (Gαs-coupled), the H4R signals primarily through the Gαi/o family of G proteins.[1]

This guide details the molecular pharmacology of JNJ-28610244, focusing on its capacity to stabilize the active conformation of H4R, thereby catalyzing guanine nucleotide exchange on Gαi/o subunits. We provide validated experimental workflows for quantifying this interaction, specifically the [³⁵S]GTPγS binding assay and forskolin-induced cAMP inhibition assays, which serve as the industry standards for characterizing Gαi-coupled receptor agonism.

Molecular Pharmacology & Mechanism of Action

Ligand Profile[2][3][4]
  • Compound: JNJ-28610244[2][3][4][5]

  • Drug Class: Selective Histamine H4 Receptor Agonist[2][3][4][6]

  • Target: Histamine H4 Receptor (H4R)[1][2][7][3][4][8][9][10][11][12]

  • Selectivity: >1000-fold selectivity over H1, H2, and H3 receptors.[2][9]

  • Binding Affinity (pK_i): ~7.3[5]

  • Functional Potency (pEC₅₀): ~7.0 (GTPγS binding)

The Gαi/o Signaling Cascade

The defining feature of JNJ-28610244 is its ability to drive Gαi/o signaling. Upon binding to the orthosteric pocket of the H4R, JNJ-28610244 induces a conformational shift in the transmembrane helices (particularly TM3, TM5, and TM6). This structural rearrangement opens the intracellular cavity, allowing the recruitment of the heterotrimeric Gαiβγ complex.

Mechanism of Signal Transduction:

  • Nucleotide Exchange: The receptor-G protein interaction reduces the affinity of the Gαi subunit for GDP, promoting its release and replacement by GTP.

  • Subunit Dissociation: The Gαi-GTP complex dissociates from the Gβγ dimer.

  • Effector Modulation:

    • Gαi-GTP: Directly inhibits Adenylyl Cyclase (AC), halting the conversion of ATP to cAMP.

    • Gβγ: Activates downstream kinases (e.g., MAPK/ERK) and modulates ion channels (e.g., GIRK), driving chemotaxis and calcium mobilization.

Pathway Visualization

The following diagram illustrates the JNJ-28610244-mediated activation of the Gαi/o pathway.

G JNJ JNJ-28610244 (Ligand) H4R_Inactive H4R (Inactive) JNJ->H4R_Inactive Binds H4R_Active H4R (Active Conformation) H4R_Inactive->H4R_Active Stabilizes G_Heterotrimer Gαi-GDP / Gβγ (Heterotrimer) H4R_Active->G_Heterotrimer Recruits G_Exchange Nucleotide Exchange (GDP out / GTP in) G_Heterotrimer->G_Exchange Catalyzes Gai_GTP Gαi-GTP (Active Subunit) G_Exchange->Gai_GTP Dissociation Gbg Gβγ Dimer G_Exchange->Gbg Dissociation AC Adenylyl Cyclase Gai_GTP->AC Inhibits MAPK MAPK/ERK Activation Gbg->MAPK Activates cAMP cAMP Production AC->cAMP Reduces

Figure 1: Signal transduction pathway of JNJ-28610244 via H4R and Gαi/o proteins.

Experimental Framework: Validating Gαi/o Interaction

To rigorously validate the activity of JNJ-28610244, researchers must employ assays that specifically detect Gαi function. Standard calcium flux assays, while useful, are often confounded by promiscuous G-protein coupling or Gβγ effects. The [³⁵S]GTPγS Binding Assay is the definitive method for measuring the initial step of G-protein activation.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable radiolabeled GTP analog to the Gα subunit, providing a direct functional readout of receptor agonist activity.

Reagents & Buffer Systems
ComponentConcentration / DescriptionFunction
Membrane Prep 10-20 µg protein/wellSource of H4R and Gαi proteins (e.g., CHO-H4R or eosinophils).
Assay Buffer 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 10 µM GDPPhysiological environment; GDP suppresses basal binding.
Ligand JNJ-28610244 (10⁻¹⁰ to 10⁻⁵ M)The agonist to be tested.
Tracer [³⁵S]GTPγS (~0.1 nM)Radiolabeled non-hydrolyzable GTP analog.
Stop Buffer 50 mM Tris-HCl, 10 mM MgCl₂Terminates the reaction.
Step-by-Step Methodology
  • Membrane Preparation: Homogenize cells expressing H4R. Centrifuge at 20,000 x g to isolate membranes. Resuspend in Assay Buffer.

  • Pre-Incubation: Incubate membranes (10 µg) with varying concentrations of JNJ-28610244 in 96-well plates for 15 minutes at 25°C. This allows equilibrium binding of the agonist to the receptor.

  • G-Protein Activation: Add [³⁵S]GTPγS (final conc. 0.1 nM) to the wells.

  • Incubation: Incubate for 30–60 minutes at 25°C. During this phase, JNJ-28610244-bound H4R catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunits.

  • Termination: Filter samples rapidly through glass fiber filters (GF/B) using a cell harvester. Wash 3x with ice-cold Stop Buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillant and count radioactivity (CPM) in a beta counter.

Assay Workflow Visualization

GTP_Assay Step1 1. Membrane Prep (H4R + Gαi-GDP) Step2 2. Add JNJ-28610244 (Agonist Binding) Step1->Step2 Step3 3. Add [³⁵S]GTPγS (Tracer) Step2->Step3 Step4 4. Incubation (30-60 min) (GDP -> [³⁵S]GTPγS Exchange) Step3->Step4 Step5 5. Rapid Filtration & Wash (Remove Unbound Tracer) Step4->Step5 Step6 6. Scintillation Counting (Quantify Bound Gαi-[³⁵S]GTPγS) Step5->Step6

Figure 2: Workflow for the [³⁵S]GTPγS binding assay to quantify JNJ-28610244 activity.

Protocol: Forskolin-Induced cAMP Inhibition

Since Gαi proteins function by inhibiting Adenylyl Cyclase, basal cAMP levels are often too low to detect a decrease. Therefore, the system must first be stimulated (typically with Forskolin) to raise cAMP levels, allowing the agonist's inhibitory effect to be measured.

Key Protocol Steps:

  • Cell Seeding: Plate H4R-expressing cells (e.g., 2,000 cells/well) in 384-well plates.

  • Stimulation Buffer: Prepare buffer containing Forskolin (1-10 µM) and IBMX (phosphodiesterase inhibitor, to prevent cAMP breakdown).

  • Treatment: Add JNJ-28610244 (serial dilution) + Forskolin mix to cells.

  • Incubation: Incubate for 30-45 minutes at room temperature.

  • Detection: Add detection reagents (e.g., HTRF or TR-FRET cAMP antibody and acceptor).

  • Readout: Measure fluorescence ratio. JNJ-28610244 activity is observed as a dose-dependent decrease in the Forskolin-stimulated cAMP signal.

Data Analysis & Interpretation

When analyzing data from JNJ-28610244 experiments, specific patterns confirm the Gαi/o mechanism.

Quantitative Metrics
MetricDefinitionExpected Result for JNJ-28610244
EC₅₀ Concentration inducing 50% maximal response.~100 nM (System dependent)
E_max Maximal efficacy relative to endogenous ligand.Full agonist (similar to Histamine) or partial agonist depending on expression levels.
Basal Shift Activity in absence of ligand.Should be low; high basal suggests constitutive receptor activity.
Interpreting the "Gαi Signature"

In the cAMP assay, a valid Gαi agonist will produce an inverse sigmoidal curve (high signal at low drug conc, low signal at high drug conc) against a Forskolin background.

  • Validation Check: Pre-treatment with Pertussis Toxin (PTX) should abolish the effect of JNJ-28610244. PTX ADP-ribosylates Gαi proteins, uncoupling them from the GPCR. If JNJ-28610244 still produces a signal after PTX treatment, the pathway is likely non-Gαi mediated (off-target).

References

  • Dib, K., et al. (2014).[2] The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[4][5] Journal of Leukocyte Biology. Retrieved from [Link]

  • Thurmond, R. L., et al. (2004).[9] A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[8][9][13] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Schneider, E. H., & Seifert, R. (2016). Ligand Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: JNJ-28610244 for In Vitro H4R Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

JNJ-28610244 is a highly potent and selective non-imidazole agonist of the Histamine H4 Receptor (H4R). Unlike the H1 and H2 receptors which have long-established roles in allergy and gastric acid secretion, the H4R is predominantly expressed on hematopoietic cells (eosinophils, mast cells, neutrophils, T-cells) and plays a critical role in chemotaxis and cytokine release.

Why Use JNJ-28610244?
  • Selectivity: It exhibits a pKi of 7.3 and pEC50 of 7.0 for H4R, with >1000-fold selectivity over H1, H2, and H3 receptors. This makes it a superior tool to histamine (non-selective) for dissecting H4R-specific signaling.

  • Mechanism: H4R is a G

    
    i/o-coupled GPCR. Upon binding JNJ-28610244, the receptor inhibits Adenylyl Cyclase (reducing cAMP) and activates the MAPK/ERK pathway. In neutrophils, it uniquely inhibits Mac-1-dependent degranulation.
    
Signaling Pathway Visualization

The following diagram illustrates the H4R signaling cascade activated by JNJ-28610244 and its downstream effects on immune cell function.

H4R_Signaling JNJ JNJ-28610244 H4R H4 Receptor (GPCR) JNJ->H4R Activates Gi Gαi/o Protein H4R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates Ca Intracellular Ca2+ (via Gαqi5 or βγ) Gi->Ca Mobilizes cAMP cAMP Levels AC->cAMP Reduces Func Chemotaxis & Degranulation Modulation cAMP->Func Modulates MAPK->Func Ca->Func

Caption: JNJ-28610244 binds H4R, triggering Gαi-mediated cAMP reduction and MAPK/Calcium signaling to modulate immune responses.[1][2][3][4]

Reagent Preparation & Handling

Critical Note: JNJ-28610244 is hydrophobic. Proper reconstitution is essential to prevent precipitation in aqueous media, which causes erratic IC50/EC50 data.

Solubility Data
SolventSolubilityStock ConcentrationStorage
DMSO Soluble10 mM - 50 mM-20°C (Desiccated)
Ethanol Low/InsolubleN/AN/A
Water InsolubleN/AN/A
Reconstitution Protocol
  • Weighing: Calculate the mass required for a 10 mM stock solution based on the molecular weight (check specific batch CoA, typically ~MW 278-350 depending on salt form).

  • Dissolution: Add high-grade anhydrous DMSO. Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions:

    • Dilute the DMSO stock into culture medium immediately before use.

    • Keep final DMSO concentration <0.1% to avoid non-specific cytotoxicity.

    • Example: To achieve 10 µM final assay concentration: Dilute 10 mM stock 1:100 in media (100 µM), then add 10 µL of this to 90 µL of cell suspension.

Protocol A: Functional Calcium Flux Assay (FLIPR)

Best for: High-throughput screening of agonist potency (EC50).

Scientific Rationale: While H4R is Gi-coupled, co-expression with the chimeric G-protein G


qi5  forces the receptor to signal through the Gq pathway, resulting in a robust intracellular Calcium (

) release that is easily measurable with fluorescent dyes.
Materials
  • Cell Line: HEK293 or CHO cells stably co-expressing human H4R and G

    
    qi5.
    
  • Reagents: Fluo-4 AM or FLIPR Calcium Assay Kit (Molecular Devices), Probenecid (to inhibit dye efflux).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare Dye Loading Buffer: HBSS + 4 µM Fluo-4 AM + 2.5 mM Probenecid.

    • Remove culture media and add 100 µL Dye Loading Buffer per well.

    • Incubate 45 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare a 5X concentration series of JNJ-28610244 in Assay Buffer (range: 0.1 nM to 10 µM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (Histamine, 10 µM).

  • Data Acquisition:

    • Place plate in FLIPR or FlexStation reader.

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

    • Addition: Inject 25 µL of 5X compound.

    • Response: Record fluorescence for 120–180 seconds.

  • Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline).
      
    • Plot Log[Agonist] vs. Response to determine EC50.

Protocol B: Neutrophil Degranulation Assay (Phenotypic)

Best for: Validating biological activity in primary immune cells.

Scientific Rationale: In human neutrophils (PMNs), activation of the Mac-1 integrin triggers degranulation (release of lactoferrin).[2] H4R activation by JNJ-28610244 specifically inhibits this process, providing a functional readout of anti-inflammatory activity.

Materials
  • Cells: Freshly isolated human PMNs (from whole blood via Dextran sedimentation/Ficoll gradient).

  • Stimulus: fMLP (N-Formylmethionyl-leucyl-phenylalanine).

  • Readout: Human Lactoferrin ELISA Kit.

Experimental Workflow Diagram

Degranulation_Assay Isolate 1. Isolate PMNs (Human Blood) Pretreat 2. Pre-treat JNJ-28610244 (5-10 min) Isolate->Pretreat Stimulate 3. Stimulate with fMLP (1 µM) (30 min) Pretreat->Stimulate Supernatant 4. Collect Supernatant Stimulate->Supernatant ELISA 5. ELISA (Lactoferrin) Supernatant->ELISA

Caption: Workflow for assessing JNJ-28610244 inhibition of fMLP-induced neutrophil degranulation.

Step-by-Step Methodology
  • PMN Isolation: Resuspend isolated PMNs at

    
     cells/mL in HBSS (with Ca2+/Mg2+).
    
  • Pre-incubation (The "Window of Opportunity"):

    • Aliquot 100 µL cells (

      
       cells) into polypropylene tubes.
      
    • Add JNJ-28610244 (0.1 µM – 10 µM) or Vehicle.[2]

    • Incubate for 5–10 minutes at 37°C. Note: H4R signaling is rapid; long pre-incubations may cause receptor desensitization.

  • Stimulation:

    • Add fMLP (final concentration 1 µM).[2][5]

    • Incubate for 30 minutes at 37°C.

  • Harvest:

    • Centrifuge at 400 x g for 5 minutes at 4°C.

    • Collect cell-free supernatant.

  • Quantification:

    • Dilute supernatant (typically 1:100 to 1:500) and quantify Lactoferrin via ELISA.

    • Result: JNJ-28610244 should dose-dependently decrease Lactoferrin release compared to fMLP-only control.

References

  • Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link

  • Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[4] Journal of Leukocyte Biology. Link

  • Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells." Journal of Pharmacology and Experimental Therapeutics. Link

  • Review of JNJ-28610244 Properties. MedChemExpress Product Datasheet. Link

Sources

Technical Application Note: Optimization of JNJ-28610244 for H4R-Mediated Inhibition of Neutrophil Degranulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4 Receptor (H4R) . Unlike classical inflammatory mediators that trigger degranulation, JNJ-28610244 is utilized in research to investigate the negative regulation of neutrophil responses.

In human neutrophils, engagement of H4R by JNJ-28610244 inhibits adhesion-dependent degranulation .[1][2][3] This mechanism is distinct from direct G-protein coupled receptor (GPCR) blockade; rather, it activates an inhibitory signaling cascade that dampens the downstream effects of Mac-1 (CD11b/CD18) integrin activation.

Mechanism of Action (MOA)

When neutrophils adhere to extracellular matrix proteins (e.g., fibrinogen) or are stimulated by fMLP, Mac-1 integrins cluster and activate p38 MAPK , a critical kinase driving the release of secondary (lactoferrin) and primary (MPO) granules. JNJ-28610244 activates H4R, which cross-talks with this pathway to block p38 MAPK phosphorylation, thereby silencing the degranulation machinery without affecting the initial cell adhesion.

H4R_Signaling cluster_legend Legend JNJ JNJ-28610244 H4R Histamine H4 Receptor (Gi/o coupled) JNJ->H4R Activates p38 p38 MAPK (Thr180/Tyr182) H4R->p38 INHIBITS (Phosphorylation) Stimulus Stimulus (fMLP / Fibrinogen) Mac1 Mac-1 Integrin (CD11b/CD18) Stimulus->Mac1 Induces Clustering Src Src Family Kinases Mac1->Src Activates Src->p38 Phosphorylates Degranulation Degranulation (Lactoferrin/MPO Release) p38->Degranulation Drives key Solid Line: Activation Dashed Red Line: Inhibition

Caption: JNJ-28610244 activates H4R, preventing Mac-1 dependent p38 MAPK phosphorylation and subsequent degranulation.

Critical Experimental Parameters

Concentration Optimization

The efficacy of JNJ-28610244 is dose-dependent. In human neutrophils, the window for inhibition is narrow but distinct.

ParameterConcentrationObservation
Threshold Dose 0.1 µM Minimal detectable inhibition of lactoferrin release.
Effective Range 1.0 µM - 5.0 µM Linear increase in inhibition of p38 MAPK and degranulation.
Maximal Inhibition 10.0 µM Total inhibition of adhesion-dependent degranulation (comparable to 0.1 µM Histamine).[1][2][4]
Solubility Limit > 100 µM Soluble in DMSO; precipitation may occur in aqueous media if >100 µM without carrier.

Important Note: JNJ-28610244 is an agonist .[1][2][3][4] Unlike antagonists where you titrate to block a response, here you are titrating to induce suppression.

Reagent Preparation
  • Stock Solution: Dissolve JNJ-28610244 in DMSO to create a 10 mM or 50 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into the assay buffer (e.g., HBSS + 10 mM HEPES) immediately prior to use. Ensure the final DMSO concentration in the well is < 0.1% to avoid solvent-induced neutrophil activation or toxicity.

Detailed Protocol: Adhesion-Dependent Degranulation Assay

This protocol measures the ability of JNJ-28610244 to inhibit lactoferrin (secondary granule) or MPO (primary granule) release in human neutrophils stimulated by fMLP in an adhesion-permissive environment.

Phase 1: Neutrophil Isolation
  • Source: Fresh human whole blood (anticoagulated with EDTA or Heparin).

  • Method: Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Purity Check: Ensure >95% neutrophils and >98% viability (Trypan Blue exclusion).

  • Buffer: Resuspend cells in HBSS (Ca2+/Mg2+ free) initially, then switch to HBSS++ (with 1.26 mM Ca2+, 0.49 mM Mg2+) for the assay.

Phase 2: Experimental Workflow

Workflow Step1 1. Cell Seeding (5x10^6 cells/mL) Step2 2. Pre-incubation (JNJ-28610244) 15 min @ 37°C Step1->Step2 Add Compound Step3 3. Stimulation (1 µM fMLP) 30 min @ 37°C Step2->Step3 Add Stimulus Step4 4. Separation (Centrifuge 400xg) Step3->Step4 Stop Reaction Step5 5. Analysis (ELISA/Activity Assay) Step4->Step5 Collect Supernatant

Caption: Step-by-step workflow for assessing JNJ-28610244 inhibitory activity.

Step-by-Step Procedure:

  • Preparation of Assay Plate:

    • Use a 96-well flat-bottom tissue culture plate.

    • Optional: For specific adhesion studies, coat wells with Fibrinogen (200 µg/mL) overnight at 4°C, then block with 1% BSA.

  • Cell Seeding:

    • Add 100 µL of neutrophil suspension (5 x 10⁶ cells/mL in HBSS++) to each well.

  • Compound Pre-incubation (Critical Step):

    • Add 50 µL of JNJ-28610244 working solution to experimental wells.

    • Dose Curve: 0.1 µM, 1.0 µM, 10 µM (Final concentrations).

    • Controls:

      • Vehicle Control: 0.1% DMSO (No JNJ).

      • Positive Inhibition Control: Histamine (0.1 µM) or a known p38 inhibitor (e.g., SB203580).

    • Incubate for 15 minutes at 37°C (5% CO2). This allows H4R to signal and prime the inhibitory machinery.

  • Stimulation:

    • Add 50 µL of stimulus (e.g., fMLP).

    • Final Concentration: 1 µM fMLP.

    • Note: fMLP induces rapid adhesion and degranulation. The JNJ compound must be present before this step.

    • Incubate for 30 minutes at 37°C .

  • Sample Collection:

    • Place the plate on ice to stop the reaction.

    • Centrifuge the plate (or transfer to tubes) at 400 x g for 5 minutes at 4°C.

    • Carefully harvest the cell-free supernatant.

Phase 3: Readout (Lactoferrin ELISA)

Quantify degranulation by measuring Lactoferrin (secondary granule marker) in the supernatant.

  • Dilute supernatants (typically 1:100 to 1:500) to fit the linear range of the ELISA.

  • Perform standard Sandwich ELISA for Human Lactoferrin.

  • Calculation:

    
    
    

Troubleshooting & Validation

IssueProbable CauseSolution
No Inhibition Observed Incorrect Incubation TimingEnsure JNJ-28610244 is added 15 mins prior to fMLP. Co-stimulation may be too late to block rapid p38 activation.
High Background (Unstimulated) Spontaneous ActivationKeep cells at room temp (not 4°C) before assay to prevent cold activation; use endotoxin-free reagents.
Cell Toxicity DMSO ConcentrationEnsure final DMSO is < 0.1%. JNJ-28610244 is generally non-toxic at 10 µM for short incubations.
Variability Donor DifferencesH4R expression levels can vary between donors. Always run biological triplicates.

References

  • Dib, K., et al. (2014).[3] The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[1][3] Journal of Leukocyte Biology, 96(3), 411-419.

  • Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist JNJ 7777120 recruits to the H4 receptor and inhibits mast cell chemotaxis. Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.

  • MedChemExpress. (n.d.). JNJ 28610244 Product Information.

Sources

Using JNJ-28610244 in a MAPK signaling pathway experiment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modulating MAPK Signaling via Histamine H4 Receptor Agonism using JNJ-28610244

Executive Summary & Mechanism of Action

JNJ-28610244 is not a direct kinase inhibitor; it is a highly potent and selective agonist of the Histamine H4 Receptor (H4R). While many researchers utilize kinase inhibitors to block MAPK signaling, JNJ-28610244 offers a unique physiological approach: modulating MAPK pathways (specifically ERK1/2 and p38 MAPK ) through G-Protein Coupled Receptor (GPCR) activation.

This compound is critical for researchers studying immunomodulation, as H4R activation has been shown to differentially regulate MAPK signaling depending on the cellular context:

  • Direct Activation: In transfected systems and specific neuronal populations, H4R activation triggers G

    
    i/o-mediated phosphorylation of ERK1/2.
    
  • Functional Inhibition: In inflammatory cells (e.g., neutrophils), JNJ-28610244-mediated H4R activation can block adhesion-dependent p38 MAPK phosphorylation, thereby exerting an anti-inflammatory effect.[1]

This guide details the protocols for using JNJ-28610244 to probe these specific signaling axes.

Signal Transduction Logic

To design a valid experiment, one must understand the upstream causality. JNJ-28610244 binds H4R, inducing a conformational change that recruits G


i/o proteins. This leads to downstream kinase cascades.
Pathway Visualization

The following diagram illustrates the dual nature of JNJ-28610244 signaling: direct ERK activation (canonical) and cross-talk inhibition of p38 (anti-inflammatory).

H4R_MAPK_Pathway JNJ JNJ-28610244 (Agonist) H4R Histamine H4 Receptor (GPCR) JNJ->H4R  Binds/Activates Gi Gi/o Protein H4R->Gi  Coupling Ras Ras/Raf Gi->Ras   Beta-Gamma Subunits p38_Upstream Src/Rac Gi->p38_Upstream  Cross-talk Inhibition MEK MEK1/2 Ras->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK  Activation Stimulus Inflammatory Stimulus (e.g., fMLP/Mac-1) Stimulus->p38_Upstream p38 p38 MAPK (Phosphorylation) p38_Upstream->p38  Pro-Inflammatory Signal

Figure 1: JNJ-28610244 induces H4R-mediated Gi signaling, which can canonically activate ERK1/2 while simultaneously inhibiting stimulus-induced p38 MAPK in immune cells.

Chemical Handling & Preparation

Before initiating biological assays, ensure the compound is solubilized correctly to prevent precipitation, which causes high variability in potency data.

ParameterSpecificationNotes
MW ~278.74 g/mol Varies by salt form (check label).
Solubility DMSO (up to 100 mM)Insoluble in water. Do not add directly to media.
Stock Conc. 10 mM or 50 mMPrepare in 100% DMSO. Aliquot and freeze at -20°C.
Working Conc. 0.1 µM – 10 µMTypical EC50 is ~50-100 nM; 10 µM is saturating.
Vehicle Control DMSOFinal DMSO concentration on cells must be <0.1%.

Protocol A: Measuring H4R-Mediated ERK1/2 Activation

Objective: To verify functional H4R expression and agonist activity of JNJ-28610244 in transfected cells (e.g., HEK-H4R) or native expressors (e.g., Eosinophils).

Materials
  • Cells: HEK293T (transfected with human H4R) or Eosinophils.

  • Reagents: JNJ-28610244 (Agonist), JNJ-7777120 (Antagonist - Critical Control).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

Step-by-Step Methodology
  • Serum Starvation (Crucial):

    • Seed cells to 70-80% confluence.

    • Wash 2x with PBS.

    • Incubate in serum-free media for 4–16 hours. Rationale: Basal ERK phosphorylation is high in serum; starvation reduces background noise.

  • Antagonist Pre-treatment (Validation Step):

    • Group A (Agonist only): Treat with Vehicle (DMSO).[2]

    • Group B (Specificity Control): Treat with 10 µM JNJ-7777120 (H4R Antagonist) for 30 minutes .

  • Agonist Stimulation:

    • Add JNJ-28610244 to cells.[1][3]

    • Dose Response: 10 nM, 100 nM, 1 µM, 10 µM.

    • Time Course: Incubate for 5, 10, 15, and 30 minutes at 37°C. Note: GPCR-mediated ERK signals are transient; peak usually occurs at 5-10 mins.

  • Termination:

    • Rapidly aspirate media.

    • Wash 1x with ice-cold PBS.

    • Lyse immediately on ice.

  • Readout: Western Blot for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

Protocol B: Inhibition of Inflammatory p38 MAPK

Objective: To demonstrate the anti-inflammatory capability of JNJ-28610244 by blocking stimulus-induced p38 phosphorylation (e.g., in Neutrophils).[1][3]

Experimental Logic

Unlike Protocol A (where JNJ is the driver), here JNJ is the modulator . You must first establish a baseline inflammatory signal (using fMLP or Mac-1 engagement) and then prove JNJ-28610244 suppresses it.

Step-by-Step Methodology
  • Cell Preparation: Isolate primary human neutrophils (PMNs). Resuspend in HBSS + HEPES.

  • Compound Pre-incubation:

    • Add JNJ-28610244 (1 – 10 µM) to the cell suspension.

    • Incubate for 15–30 minutes at 37°C.

    • Control: Pre-incubate with JNJ-7777120 (10 µM) + JNJ-28610244 to prove the effect is H4R-dependent.

  • Inflammatory Stimulation:

    • Add fMLP (1 µM) or plate cells on Fibrinogen (to engage Mac-1).

    • Incubate for 10–20 minutes .

  • Analysis:

    • Lyse cells.

    • Western Blot for p-p38 MAPK (Thr180/Tyr182) .[3]

Expected Results & Interpretation
Conditionp-p38 Signal IntensityInterpretation
Unstimulated Low / BaselineBasal state.
fMLP / Mac-1 Only High Successful induction of inflammatory signaling.
JNJ-28610244 + Stimulus Reduced / Low Positive Result. Agonist suppresses p38 via H4R.[1][3]
JNJ-28610244 + Antagonist + Stimulus High Validation. Antagonist blocks JNJ effect, restoring p38 signal.

Troubleshooting & Optimization

  • No ERK activation observed:

    • Check H4R expression levels.[1][3][4][5] HEK293 cells do not express H4R endogenously; they must be transfected.

    • Ensure serum starvation was sufficient.

  • High background p38:

    • Neutrophils are easily activated by mechanical stress. Handle gently; do not vortex. Use endotoxin-free reagents.

  • Solubility Issues:

    • If JNJ-28610244 precipitates in aqueous media, dilute the DMSO stock into the media immediately before adding to cells, and vortex rapidly. Do not store diluted aqueous solutions.

References

  • Dib, K., et al. (2014).[1] The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[1][6] Journal of Leukocyte Biology, 96(3), 411–419. Retrieved from [Link]

  • Sanna, M. D., et al. (2015). Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation.[7] Pain, 156(12), 2492–2504.[7][8] Retrieved from [Link]

  • Beermann, S., et al. (2015).[5] Histamine H1- and H4-receptor signaling cooperatively regulate MAPK activation.[5] Biochemical Pharmacology, 98(3), 432–448. Retrieved from [Link]

Sources

Application Note: Optimized Administration of JNJ-28610244 in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JNJ-28610244 is a potent, highly selective agonist of the Histamine H4 Receptor (H4R) . Unlike H4R antagonists (e.g., JNJ-7777120) which are developed as anti-inflammatory therapeutics, JNJ-28610244 is a critical pharmacological tool used to:

  • Induce specific inflammatory phenotypes (e.g., pruritus/itch, chemotaxis) to validate H4R pathways.

  • Probe mechanistic signaling , such as the complex role of H4R in modulating neutrophil degranulation and calcium influx.

Crucial Distinction: Researchers must not confuse JNJ-28610244 (Agonist) with JNJ-7777120 or JNJ-28307474 (Antagonists). Administration of JNJ-28610244 typically exacerbates local inflammatory signals or induces scratching behaviors, serving as a positive control to test the efficacy of novel antihistamines.

Mechanism of Action & Signaling

JNJ-28610244 binds selectively to the H4 receptor, a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells (mast cells, eosinophils, T cells, dendritic cells).

H4R Signaling Pathway

Upon binding, JNJ-28610244 triggers a G


i/o-dependent cascade. This results in decreased cAMP and increased intracellular calcium (

), driving chemotaxis and pruritic signal transmission.

H4R_Signaling Agonist JNJ-28610244 H4R Histamine H4 Receptor (GPCR) Agonist->H4R Activates Gi Gαi/o Protein H4R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates MAPK MAPK/ERK Activation Gi->MAPK Phosphorylation Calcium ↑ Intracellular Ca2+ PLC->Calcium IP3 Pathway Itch Pruritus (Sensory Neurons) Calcium->Itch Neuronal Firing Chemotaxis Chemotaxis (Eosinophils/Mast Cells) Calcium->Chemotaxis Cytoskeletal Rearrangement Degranulation Modulation of Degranulation MAPK->Degranulation Regulatory Feedback

Figure 1: Signal transduction pathway activated by JNJ-28610244. Note the bifurcation into pruritic (itch) and chemotactic responses.

Compound Preparation & Formulation

JNJ-28610244 is hydrophobic. Proper formulation is essential to prevent precipitation at the injection site, which can cause non-specific irritation masking the receptor-mediated effect.

Stock Solution (10 mM)
  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Concentration: Dissolve powder to 10 mM or 20 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Vehicle & Working Solution (For In Vivo Use)

Critical Rule: The final DMSO concentration in the animal must be ≤ 1-2% to avoid vehicle-induced artifactual scratching or inflammation.

ComponentVolume (for 1 mL)Function
Stock (10 mM) 10 µLActive Compound
Tween-80 (Optional) 5 µLSurfactant/Dispersant
PBS (1x, pH 7.4) 985 µLAqueous Carrier
Final Conc. 100 µM Ready for Injection

Note: Prepare working solutions fresh on the day of the experiment. Sonicate for 5-10 minutes if slight turbidity is observed.

Experimental Protocols

Protocol A: Intradermal Induction of Pruritus (The "Itch" Model)

This is the gold-standard assay for JNJ-28610244. It is used to screen potential H4R antagonists. If the antagonist is effective, it will block the scratching induced by JNJ-28610244.

Subject: Male BALB/c or ICR mice (6-8 weeks old). Dose: 10 - 100 nmol per site (approx. 2.7 - 27 µg per site). Volume: 50 µL intradermal (i.d.) injection.

Workflow:

  • Acclimation: Place mice in individual observation chambers (clear acrylic boxes) for 30 minutes to acclimatize.

  • Preparation: Shave the rostral part of the back (nape of the neck) 24 hours prior to avoid irritation from the shaver itself.

  • Administration:

    • Restrain the mouse gently.

    • Using a 30G needle, inject 50 µL of the Working Solution intradermally (not subcutaneously) into the shaved nape. A small "bleb" or blister should form.

  • Observation:

    • Immediately return the mouse to the chamber.

    • Record behavior for 30 minutes .

    • Scoring: Count the number of "scratching bouts" (hind paw scratching the injection site). A bout ends when the mouse licks its paw or places it back on the floor.

Pruritus_Workflow Step1 Acclimation (30 min) Step3 Intradermal Injection (50 µL JNJ-28610244) Step1->Step3 Step2 Shaving (24h prior) Step2->Step1 Step4 Video Recording (0-30 min) Step3->Step4 Step5 Data Analysis (Count Scratch Bouts) Step4->Step5

Figure 2: Experimental timeline for H4R-mediated pruritus induction.

Protocol B: Mechanistic Neutrophil Modulation

While H4R activation generally drives inflammation, specific contexts (e.g., fMLP-induced responses) show that JNJ-28610244 can inhibit neutrophil degranulation, highlighting a complex regulatory role.

Subject: C57BL/6 mice. Model: Air Pouch or Peritonitis. Dose: 10 - 20 mg/kg (Systemic/IP) or 10 µM locally.

Workflow:

  • Induction: Create an air pouch (inject sterile air dorsal SC) or prepare for IP challenge.

  • Pre-treatment: Administer JNJ-28610244 (IP) 30 minutes prior to inflammatory challenge.

  • Challenge: Inject inflammatory stimulus (e.g., LPS or Zymosan).

  • Harvest: Collect lavage fluid at 4 hours.

  • Readout: Flow cytometry for neutrophil markers (Ly6G+, CD11b+) and ELISA for granule enzymes (MPO, Elastase).

Data Analysis & Expected Results

ReadoutControl (Vehicle)JNJ-28610244 (Agonist)JNJ-28610244 + Antagonist
Scratching Bouts (30 min) < 1050 - 150 (Robust Itch)< 20 (Reversal)
Chemotaxis (In Vitro) BaselineIncreased (3-5 fold)Baseline
Neutrophil Degranulation BaselineInhibited (Context dependent*)Restored

Note: The inhibition of degranulation is a specific mechanistic effect observed in fMLP-stimulated neutrophils (See Reference 1).

Troubleshooting & Controls

  • Self-Scratching Artifacts: Ensure the injection volume is small (≤50 µL). Large volumes cause distension-induced scratching unrelated to the receptor.

  • Vehicle Control: Always run a "Vehicle Only" group (DMSO/PBS) to subtract background scratching.

  • Positive Control: Use Histamine (100 nmol/site) or Compound 48/80 to verify the mice are responsive to pruritogens.

References

  • Inhibition of Neutrophil Degranulation: Dib, K., et al. (2014).[2] The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[2] Journal of Leukocyte Biology.

  • Pruritus Model Validation: Dunford, P. J., et al. (2007). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus. Journal of Allergy and Clinical Immunology.

  • H4R Agonist Characterization: Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery.

  • General H4R Protocols: Coruzzi, G., et al. (2007). Anti-inflammatory effects of H4 receptor ligands in mouse models of inflammation.[1][3][4][5][6][7] European Journal of Pharmacology.

(Note: While JNJ-28610244 is a specific tool compound, protocols often reference it alongside the more famous antagonist JNJ-7777120 for comparative validation.)

Sources

Application Note: Investigating Histamine H4 Receptor Signaling in Neuroinflammation using the Selective Agonist JNJ-28610244

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The H4R Paradox in Neuroinflammation

The Histamine H4 Receptor (H4R) is a critical modulator of immune cell trafficking and cytokine production. While H4R antagonists (e.g., JNJ-7777120, JNJ-10191584) have been explored as therapeutic candidates for autoimmune diseases, the role of H4R signaling in Multiple Sclerosis (MS) remains complex and often contradictory.

  • Prevailing View: H4R antagonism ameliorates EAE by reducing T-cell infiltration and Th17 polarization.

  • Counter-Evidence: Some studies suggest H4R antagonism exacerbates disease, implying a protective, regulatory role for H4R signaling in specific phases of neuroinflammation.

  • The Role of JNJ-28610244: As a highly selective H4R Agonist , JNJ-28610244 is the definitive pharmacological probe to resolve this controversy. Unlike non-specific histamine agonists, it allows researchers to isolate H4R-mediated pathways (specifically G

    
    i-dependent chemotaxis and neutrophil degranulation) without activating H1R, H2R, or H3R.
    

This application note provides a validated framework for using JNJ-28610244 to interrogate the consequences of H4R activation in the MOG


-induced EAE model. 

Compound Profile: JNJ-28610244[1]

PropertySpecification
Mechanism of Action Selective Histamine H4 Receptor (H4R) Agonist
Potency pK

= 7.3; pEC

= 7.0 (Human H4R)
Selectivity >1000-fold selective over H1R, H2R, and H3R
Key Cellular Effect Inhibits adhesion-dependent degranulation in neutrophils; modulates eosinophil chemotaxis.
Solubility (In Vitro) DMSO (>10 mg/mL)
In Vivo Formulation Hydrophobic; requires solubilizing agents (See Section 4.1)

Mechanism of Action Pathway

The following diagram illustrates the signal transduction pathway activated by JNJ-28610244 and its potential downstream effects on neuroinflammation.

H4R_Pathway JNJ JNJ-28610244 H4R H4 Receptor (GPCR) JNJ->H4R Activates Degranulation Neutrophil Degranulation (INHIBITION) JNJ->Degranulation Paradoxical Blockade Gai Gαi/o Protein H4R->Gai Couples cAMP cAMP Levels (Decrease) Gai->cAMP Inhibits AC MAPK MAPK/ERK Phosphorylation Gai->MAPK Activates Calcium Intracellular Ca2+ Flux Gai->Calcium Mobilizes Chemotaxis Chemotaxis (Eosinophils/Mast Cells) MAPK->Chemotaxis Promotes Cytokine Cytokine Release (IL-17 / IFN-γ) MAPK->Cytokine Modulates Calcium->Degranulation Regulates

Caption: JNJ-28610244 activates H4R-Gai signaling, leading to MAPK activation and Calcium flux. Uniquely, it inhibits neutrophil degranulation, a potential protective mechanism in EAE.

Experimental Protocol: MOG-Induced EAE

Compound Preparation (Vehicle & Dosing)

JNJ-28610244 is hydrophobic. Proper formulation is critical to ensure bioavailability and avoid precipitation in the peritoneal cavity.

  • Stock Solution: Dissolve 50 mg JNJ-28610244 in 1 mL 100% DMSO (50 mg/mL). Store at -20°C.

  • Working Solution (Vehicle):

    • Take 10% volume of Stock Solution.

    • Add 10% volume of Tween 80 . Mix thoroughly.

    • Slowly add 80% volume of Sterile Saline (0.9% NaCl) or PBS while vortexing.

    • Final Composition: 10% DMSO / 10% Tween 80 / 80% Saline.

  • Dose Selection:

    • Low Dose: 10 mg/kg (To probe high-affinity receptor occupancy).

    • High Dose: 30 mg/kg (To assess maximal activation effects).

    • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1] i.p. is preferred for proof-of-concept probe studies to ensure systemic exposure.

Animals & Induction[2][3][4][5]
  • Species: C57BL/6 Mice (Female, 8-10 weeks).[2]

  • Induction Reagents:

    • MOG

      
       peptide (Hooke Labs or equivalent).
      
    • Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

    • Pertussis Toxin (PTX).

Induction Workflow:

  • Day 0: Emulsify MOG

    
     in CFA. Inject 200 µg MOG emulsion subcutaneously (s.c.) into two sites on the dorsal flank.
    
  • Day 0: Inject Pertussis Toxin (200-400 ng) i.p. immediately after immunization.

  • Day 2: Inject Pertussis Toxin (200-400 ng) i.p. (48 hours post-induction).

Treatment Regimen

To distinguish between effects on the Induction Phase (T-cell priming) and the Effector Phase (CNS infiltration), two dosing schedules are recommended.

EAE_Timeline D0 Day 0 Immunization (MOG + CFA + PTX) D2 Day 2 PTX Boost D0->D2 Prophylactic Prophylactic Tx (Day 0 - Day 30) Tests Priming D0->Prophylactic Start D9 Day 9-11 Disease Onset D2->D9 D21 Day 21 Peak Disease D9->D21 Therapeutic Therapeutic Tx (Day 10 - Day 30) Tests Effector Function D9->Therapeutic Start D30 Day 30 End of Study D21->D30

Caption: Experimental timeline showing Prophylactic (Day 0 start) vs. Therapeutic (Onset start) dosing regimens for JNJ-28610244.

Data Acquisition & Scoring

Clinical Scoring

Score mice daily from Day 7 until Day 30. Use a blinded scorer to ensure objectivity.

ScoreClinical Sign
0 No clinical signs.
1.0 Limp tail (loss of tone).
2.0 Limp tail + hind limb weakness (waddling gait).
3.0 Hind limb paralysis (single or both).
4.0 Hind limb paralysis + forelimb weakness.
5.0 Moribund or death (Humane endpoint).
Histology & Flow Cytometry

At Day 30 (or peak disease), harvest Spinal Cord and Spleen.

  • Histology (Spinal Cord):

    • Stain: Luxol Fast Blue (LFB) for demyelination; H&E for infiltration.

    • Target: Quantify lesion area in white matter tracts.

  • Flow Cytometry (CNS & Spleen):

    • Dissociate spinal cord tissue using Percoll gradient.

    • Panel:

      • Th1: CD4+, IFN-

        
        +
        
      • Th17: CD4+, IL-17A+, ROR

        
        t+
        
      • Treg: CD4+, CD25+, FoxP3+

      • Neutrophils: CD11b+, Ly6G+ (Critical for JNJ-28610244 mechanism).

Expected Outcomes & Troubleshooting

Hypothesis Testing[2]
  • Scenario A (Exacerbation): If JNJ-28610244 increases clinical scores, it confirms that H4R signaling drives pathogenic Th17/Th1 chemotaxis.

  • Scenario B (Amelioration): If JNJ-28610244 reduces scores, it supports the hypothesis that H4R activation on neutrophils limits their degranulation and tissue damage (consistent with Dib et al., 2014).

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Syringe Compound is hydrophobic.Warm vehicle to 37°C before injection. Increase Tween 80 to 15%.
No Disease in Control MOG emulsion failure.Ensure emulsion is stiff (drop does not disperse in water). Use fresh PTX.
High Mortality Toxicity of JNJ-28610244.Reduce dose to 5 mg/kg. Check for sedation (H4R CNS effects).

References

  • Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[3] Journal of Leukocyte Biology, 96(3), 411-419. Link

  • Del Rio, L., et al. (2012). "The histamine H4 receptor is a negative regulator of autoimmune disease." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for H4R in EAE).
  • Ballerini, C., et al. (2013). "Histamine H4 Receptor Antagonists in Autoimmune Diseases: A Potential New Therapeutic Approach." Autoimmune Diseases.
  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. (Reference for JNJ antagonist comparison).
  • Hooke Laboratories. "EAE Induction by Active Immunization in C57BL/6 Mice Protocol." Link

Sources

Application Note: Calcium Mobilization Assay for Histamine H4 Receptor Agonist JNJ-28610244

[1][2]

Abstract & Introduction

JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4 Receptor (H4R) . The H4R is a G-protein coupled receptor (GPCR) primarily expressed in hematopoietic cells (eosinophils, mast cells, T-cells) and plays a critical role in chemotaxis and inflammatory mediator release.

While H4R is canonically coupled to G


Calcium Mobilization

G

G


This guide provides a rigorous protocol for quantifying JNJ-28610244 activity using a fluorescence-based calcium flux assay.

Mechanism of Action & Assay Principle

The Challenge of Gi-Coupled Receptors

JNJ-28610244 activates H4R.[1] In standard recombinant cells (CHO/HEK293), Gi-coupled receptors reduce cAMP but trigger minimal calcium release. To enable robust calcium detection, we utilize Promiscuous G-Protein Coupling .

Figure 1: Signal Transduction Pathway The diagram below illustrates the engineered pathway allowing JNJ-28610244 to trigger a calcium signal readable by fluorescent dyes.

H4R_SignalingLigandJNJ-28610244ReceptorHistamine H4 Receptor(GPCR)Ligand->ReceptorBindingG_ProteinGα16 / Gqi5(Promiscuous G-Protein)Receptor->G_ProteinActivationEffectorPhospholipase C(PLCβ)G_Protein->EffectorStimulatesSecondMessengerIP3 ProductionEffector->SecondMessengerHydrolysis of PIP2StoreER Ca2+ ReleaseSecondMessenger->StoreBinds IP3RDyeFluorescent Dye(Ca2+ Bound)Store->DyeCa2+ Influx

Caption: Forced coupling of Gi-linked H4R to Calcium release via Gα16/Gqi5 promiscuous G-proteins.

Experimental Materials

Reagents
ComponentSpecificationRecommended Source
Ligand JNJ-28610244MedChemExpress / TargetMol
Calcium Dye Fluo-4 AM, Calcium 6, or Calcium 4Molecular Devices / AAT Bioquest
Anion Transporter Inhibitor Probenecid (Water Soluble)Sigma-Aldrich
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Gibco
Cell Line HEK293-G

-H4R or CHO-K1-G

-H4R
In-house / CRO
Positive Control Histamine (100

M)
Sigma-Aldrich
Negative Control Assay Buffer + 0.1% DMSON/A
Equipment
  • Plate Reader: FLIPR Tetra, FlexStation 3, or FDSS (Hamamatsu).

  • Plates: 384-well black-wall, clear-bottom, Poly-D-Lysine coated (e.g., Greiner or Corning).

Detailed Protocol

Phase 1: Cell Preparation (Day -1)
  • Objective: Seed cells to achieve 80-90% confluency at the time of assay.

  • Procedure:

    • Harvest HEK293-G

      
      -H4R cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).
      
    • Resuspend in culture medium at

      
       cells/mL.
      
    • Dispense 25

      
      L/well  into a 384-well Poly-D-Lysine plate.
      
    • Incubate overnight at 37°C, 5% CO

      
      .
      
Phase 2: Reagent Preparation (Day 0)
  • JNJ-28610244 Stock: Dissolve powder in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Dye Loading Solution:

    • Dissolve Probenecid to 250 mM in 1N NaOH (or use water-soluble buffer).

    • Prepare 2X Dye Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Dye (as per kit instructions).

    • Expert Note: Probenecid is critical. It inhibits the OAT transporters that pump the dye out of the cell. Without it, background noise will be high.

Phase 3: Assay Execution

Figure 2: Experimental Workflow

Assay_WorkflowStep11. Remove Media(Optional for No-Wash Kits)Step22. Add 25 µL 2X Dye Loading Buffer(+ 2.5 mM Probenecid)Step1->Step2Step33. Incubate(60 min @ 37°C, then 15 min @ RT)Step2->Step3Step44. Prepare Compound Plate(5X Concentration of JNJ-28610244)Step3->Step4Step55. FLIPR/FlexStation Read(Inject 12.5 µL -> Read 90-120s)Step4->Step5

Caption: Step-by-step workflow for the calcium mobilization assay.

  • Dye Loading: Add 25

    
    L of 2X Dye Loading Solution  to the wells (Total Vol = 50 
    
    
    L).
  • Incubation: Incubate 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT).

    • Why RT? Equilibration to RT minimizes thermal gradients that cause signal drift in the plate reader.

  • Compound Addition:

    • Prepare a source plate with JNJ-28610244 at 5X the final concentration in HBSS.

    • Dose Range: 10

      
      M down to 0.1 nM (1:3 serial dilution).
      
  • Data Acquisition:

    • Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Add 12.5

      
      L of compound.
      
    • Response: Read continuously for 90-120 seconds.

Data Analysis & Expected Results

Data Processing
  • Reduction: Calculate

    
     or Max-Min RFU for each well.
    
  • Curve Fitting: Plot Log[Agonist] vs. Response using a 4-parameter logistic equation (Sigmoidal Dose-Response).

Expected Values
ParameterExpected ValueNotes
JNJ-28610244 EC

~10 - 100 nMHighly dependent on cell line and receptor density.
Z' Factor > 0.5Indicates a robust assay suitable for screening.
Signal Window > 2-foldSignal over background (Histamine vs Buffer).
  • Validation: JNJ-28610244 should act as a full agonist relative to Histamine. If investigating antagonism, pre-incubate with JNJ-28610244 before adding Histamine.

Troubleshooting & Expert Insights

  • Low Signal-to-Noise:

    • Cause: Poor G-protein coupling.

    • Solution: Ensure you are using a G

      
        or G
      
      
      transfected line. Native H4R expression in CHO/HEK without these G-proteins will yield very weak calcium signals.
  • High Background / Dye Leakage:

    • Cause: Insufficient Probenecid.

    • Solution: Freshly prepare Probenecid. Ensure pH of the buffer is 7.4 (Probenecid can acidify buffer).

  • Variability:

    • Cause: DMSO intolerance.

    • Solution: Keep final DMSO concentration < 0.5%. JNJ-28610244 is lipophilic; ensure proper mixing.

References

  • Dib, K., et al. (2014).[2][3][4] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2][3][4] Journal of Leukocyte Biology.

  • Desai, P. & Thurmond, R.L. (2011).[2] "Histamine H4 receptor activation enhances LPS-induced IL-6 production in mast cells via ERK and PI3K activation."[2][5] European Journal of Immunology.[2]

  • Hofstra, C.L., et al. (2003).[6] "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells."[7][8] Journal of Pharmacology and Experimental Therapeutics.

  • Molecular Devices. "FLIPR Calcium Assay Kits Application Note."

Technical Guide: JNJ-28610244 in Immune Cell Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Target: Histamine H4 Receptor (H4R) | Function: Selective Agonist | Primary Application: Eosinophil & Mast Cell Migration Profiling

Executive Summary & Mechanism of Action

JNJ-28610244 is a highly potent and selective non-imidazole agonist of the Histamine H4 Receptor (H4R) . Unlike the H1R and H2R, which are widely distributed, H4R is preferentially expressed on hematopoietic cells—specifically eosinophils, mast cells, dendritic cells, and T lymphocytes . This compartmentalization makes JNJ-28610244 a critical tool for dissecting the specific role of histamine in allergic inflammation and immune cell recruitment without the confounding effects of H1/H2/H3 signaling.

In chemotaxis assays, JNJ-28610244 serves as a chemoattractant mimic . It does not inhibit migration directly; rather, it is used to induce directional migration to validate H4R functional expression or to screen for H4R antagonists (e.g., JNJ-7777120) in a competitive setting.

Mechanistic Pathway

Upon binding to H4R, JNJ-28610244 triggers a G


-coupled signaling cascade . This leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC) via G

subunits. The subsequent release of intracellular calcium (

) and activation of MAPK pathways (ERK/p38) drive the actin polymerization required for cytoskeletal rearrangement and chemotaxis.

H4R_Signaling Agonist JNJ-28610244 Receptor Histamine H4 Receptor (H4R) Agonist->Receptor Binding (pKi 7.3) Gprot Gαi/o Protein Receptor->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition PLC PLCβ Gprot->PLC Activation (Gβγ) MAPK MAPK/ERK Phosphorylation Gprot->MAPK Ca Ca2+ Mobilization PLC->Ca IP3 Pathway Actin Actin Polymerization (Cytoskeletal Rearrangement) Ca->Actin MAPK->Actin Chemotaxis CHEMOTAXIS (Directional Migration) Actin->Chemotaxis Motility

Figure 1: Signal transduction pathway of JNJ-28610244 inducing immune cell chemotaxis via H4R.

Experimental Design & Critical Parameters

Compound Properties & Handling

JNJ-28610244 is lipophilic and requires careful handling to maintain bioactivity in aqueous buffers.

ParameterSpecificationApplication Note
Molecular Weight ~291.8 g/mol Calculate molarity precisely for EC50 determination.
Solubility DMSO (>10 mM)Critical: Do not dissolve directly in aqueous media. Create a high-concentration DMSO stock first.
Stock Storage -20°C (Desiccated)Stable for >6 months. Avoid freeze-thaw cycles; aliquot into single-use vials.
Working Conc. 10 nM – 10 µMEosinophils: Peak response typically 100 nM – 1 µM.Neutrophils: Higher concentrations (1–10 µM) may be needed for functional modulation.
Vehicle Control DMSOFinal DMSO concentration in the assay must be <0.1% to avoid cytotoxicity or non-specific membrane effects.
Cell Selection Strategy

The success of this assay depends entirely on the H4R expression levels of your cell model.

  • Primary Human Eosinophils: The "Gold Standard." High H4R expression. Requires fresh isolation from blood (magnetic negative selection preferred to avoid activation).

  • Murine Bone Marrow Mast Cells (BMMCs): Robust model, but requires IL-3 differentiation.

  • Neutrophils: Caveat: H4R expression is low/variable in human neutrophils.[1] JNJ-28610244 modulates degranulation here but is a weak chemoattractant compared to fMLP. Do not use neutrophils as a primary model for validating JNJ-28610244 chemotactic potency.

Detailed Protocol: Eosinophil Chemotaxis Assay

Objective: Quantify JNJ-28610244-induced migration of primary human eosinophils using a modified Boyden Chamber (Transwell) system.

Phase 1: Reagent Preparation
  • Chemotaxis Buffer: RPMI-1640 + 0.1% BSA (Fatty acid-free) + 25 mM HEPES.

    • Why BSA? Prevents the lipophilic compound from sticking to plasticware.

    • Why Low Protein? High serum (FBS) contains enzymes (histaminase) or non-specific factors that mask the specific H4R signal.

  • JNJ-28610244 Working Solutions:

    • Prepare a 10 mM stock in DMSO.

    • Perform serial dilutions in Chemotaxis Buffer to generate 2x concentrations (e.g., 20 nM, 200 nM, 2 µM, 20 µM) so final in-well concentrations are 10 nM, 100 nM, 1 µM, 10 µM.

  • Positive Control: Recombinant Human Eotaxin-1 (CCL11) at 10 nM (validates cell motility).

  • Specificity Control (Optional but Recommended): Pre-incubate cells with JNJ-7777120 (Selective H4R Antagonist, 10 µM) to prove migration is H4R-dependent.

Phase 2: Cell Isolation (Human Eosinophils)
  • Source: Fresh peripheral blood (EDTA or Heparin).

  • Method: Dextran sedimentation (remove RBCs) -> Density gradient centrifugation (Ficoll) -> Negative Magnetic Selection (deplete CD16+ neutrophils).

  • Quality Check: Purity >95% (determined by H&E stain or Siglec-8 FACS). Viability >98% (Trypan Blue).[2]

  • Resuspension: Adjust cells to

    
     cells/mL in Chemotaxis Buffer.
    
Phase 3: The Transwell Assay Workflow

Protocol_Flow Step1 Lower Chamber Prep Add 600µL JNJ-28610244 (Dose Response) Step2 Insert Transwell (5µm Pore Size) Step1->Step2 Step3 Upper Chamber Load Add 100µL Cells (2x10^5 cells) Step2->Step3 Step4 Incubation 1-2 Hours @ 37°C 5% CO2 Step3->Step4 Step5 Harvest Collect Lower Chamber Media Step4->Step5 Step6 Quantification Flow Cytometry (Count Beads) Step5->Step6

Figure 2: Step-by-step workflow for the Transwell chemotaxis assay.

  • Plate Setup: Add 600 µL of JNJ-28610244 dilutions to the lower chambers of a 24-well Transwell plate.

    • Triplicates are mandatory.

  • Insert Filters: Use polycarbonate filters with 5.0 µm pore size . (3.0 µm is too small for eosinophils; 8.0 µm allows passive gravity fall).

  • Cell Loading: Carefully pipet 100 µL of cell suspension (

    
     cells) into the upper chamber . Avoid bubbles at the interface.
    
  • Incubation: Incubate for 90 minutes at 37°C, 5% CO2.

    • Note: H4R-mediated migration is slower than chemokine-mediated migration (e.g., Eotaxin). Do not rush; 1 hour may be insufficient.

  • Harvesting:

    • Remove the upper insert carefully.

    • Add 500 µL of cold PBS/EDTA (5 mM) to the lower chamber to detach any cells stuck to the bottom plastic.

    • Transfer the entire volume to FACS tubes.

  • Counting: Add a fixed number of counting beads (e.g., 10,000 beads) to each tube. Analyze by Flow Cytometry.

    • Formula: Absolute Count = (Events in Cell Gate / Events in Bead Gate) × Total Beads Added.

Data Analysis & Interpretation

Calculating the Chemotaxis Index (CI)

Raw cell counts can vary between donors. Normalize data using the Chemotaxis Index:



Expected Results
  • Bell-Shaped Curve: Classical GPCR agonists exhibit a bell-shaped dose-response.

    • Low Conc (<10 nM): Insufficient receptor occupancy.

    • Optimal Conc (100 nM - 1 µM): Peak migration (CI typically 2.0 – 5.0 for H4R).

    • High Conc (>10 µM): Receptor desensitization/internalization leads to reduced migration.

  • Specificity Check: Pre-treatment with JNJ-7777120 should reduce the CI back to ~1.0 (baseline).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Migration Pore size too large or cells activated.Switch to 3.0 µm or 5.0 µm filters. Ensure isolation buffer is Endotoxin-free. Keep cells at RT (cold shock can activate eosinophils).
No Migration to Agonist H4R downregulation or donor variability.Verify H4R expression via FACS. Some allergic donors have internalized receptors due to high circulating histamine.
"Edge Effect" in Plate Evaporation.Fill inter-well spaces with water or PBS. Do not use outer wells for critical data points.
Precipitation Compound insolubility.Ensure DMSO stock is fully dissolved. Vortex vigorously when diluting into aqueous buffer.

References

  • H4R Agonist Characterization

    • Title: The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[3]

    • Source: Journal of Leukocyte Biology (2014).[3][4]

    • URL:[Link]

  • Eosinophil Chemotaxis Protocol

    • Title: Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation.[1][5][6]

    • Source: British Journal of Pharmacology (2004).[1]

    • URL:[Link]

  • JNJ-28610244 Specificity

    • Title: Pharmacological characterization of the histamine H4 receptor agonist JNJ-28610244.[1][6][3][4][7]

    • Source: MedChemExpress / Scientific Data Sheets.[3]

  • H4R in Inflammation

    • Title: The histamine H4 receptor: a novel modulator of inflammatory and immune disorders.[8]

    • Source: Pharmacology & Therapeutics (2007).
    • URL:[Link]

Sources

Application Note: Flow Cytometry Analysis of Histamine H4 Receptor (H4R) Activation by JNJ-28610244

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

JNJ-28610244 is a highly potent and selective agonist for the Histamine H4 Receptor (H4R) .[1][2] Unlike the H1R (allergy) or H2R (gastric acid), the H4R is predominantly expressed on hematopoietic cells—specifically neutrophils, eosinophils, mast cells, and T-lymphocytes —making it a critical target for inflammatory and autoimmune drug discovery.

In drug development, JNJ-28610244 is utilized primarily as a pharmacological probe to validate target engagement. Because H4R is a G-protein coupled receptor (GPCR) linked to the


 subunit, treating cells with JNJ-28610244 triggers a specific signaling cascade:
  • Inhibition of cAMP production.

  • Mobilization of intracellular Calcium (

    
    ). 
    
  • Phosphorylation of MAPK (specifically p38 and ERK1/2).

  • Phenotypic changes: Chemotaxis, shape change (actin polymerization), and modulation of degranulation.[3]

This Application Note details the flow cytometry protocols to quantify these events, providing a robust system for screening H4R antagonists (e.g., JNJ-7777120) or studying inflammatory signaling.

H4R Signaling Pathway Visualization

H4R_Signaling JNJ JNJ-28610244 (Agonist) H4R H4 Receptor (GPCR) JNJ->H4R Binds/Activates Gai Gαi/o Protein H4R->Gai Coupling AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gai->PLC Activates MAPK p38 MAPK / ERK (Phosphorylation) Gai->MAPK Activates cAMP cAMP (Decrease) AC->cAMP Calcium Ca2+ Flux (Increase) PLC->Calcium Release Actin Actin Polymerization (Shape Change) Calcium->Actin Degran Degranulation (Modulation) MAPK->Degran

Figure 1: Signal transduction pathway of JNJ-28610244 mediated H4R activation leading to measurable flow cytometry readouts.

Experimental Design: The "Agonist Challenge"

To validate H4R function or screen potential antagonists, we recommend a Three-Arm Experimental Design . This ensures that observed effects are specifically H4R-mediated.[4]

Experimental ArmTreatment ConditionExpected Outcome (Flow Readout)
1. Negative Control Vehicle (DMSO/Buffer) onlyBasal levels of p-p38 / Low Ca2+ / Resting Shape
2. Positive Control JNJ-28610244 (1 - 10 µM) High p-p38 / High Ca2+ / Shape Change
3. Antagonist Block Pre-treat with H4R Antagonist (e.g., JNJ-7777120) + JNJ-28610244Return to Basal levels (Proves Specificity)

Protocol A: Phospho-Flow Cytometry (p38 MAPK)

Objective: Quantify the phosphorylation of p38 MAPK (Thr180/Tyr182) in human neutrophils following JNJ-28610244 stimulation. This is a direct measure of downstream signaling [1].

Reagents Required[3][4][5][6][7]
  • Stimulant: JNJ-28610244 (Dissolve stock in DMSO, dilute in PBS).

  • Fixation: 1.5% Paraformaldehyde (methanol-free).

  • Permeabilization: 100% Ice-cold Methanol (MeOH).

  • Antibodies:

    • Anti-Human CD16-PE (Clone 3G8) or CD66b-FITC (Neutrophil markers).

    • Anti-Phospho-p38 MAPK (Thr180/Tyr182)-Alexa Fluor 647 (Clone 36/p38).

Step-by-Step Methodology
  • Cell Isolation: Isolate human granulocytes from whole blood using a double-density gradient (Histopaque 1077/1119) or magnetic negative selection. Resuspend at

    
     cells/mL in serum-free RPMI.
    
    • Critical: Do not use GM-CSF or LPS in the resting media, as these will pre-activate p38, masking the JNJ-28610244 effect.

  • Resting Phase: Incubate cells at 37°C for 30 minutes to reduce basal phosphorylation background.

  • Stimulation (Time-Critical):

    • Add JNJ-28610244 (Final conc: 1 µM or 10 µM).[3][5][6]

    • Incubate at 37°C for exactly 5 to 10 minutes . (MAPK phosphorylation is transient; longer incubation may miss the peak).

  • Fixation: Immediately add an equal volume of pre-warmed 3% PFA (final 1.5%) directly to the cell suspension. Vortex gently. Incubate 10 min at Room Temperature (RT).

  • Permeabilization:

    • Centrifuge (500 x g, 5 min), aspirate supernatant.

    • Resuspend pellet in ice-cold 100% Methanol while vortexing.

    • Incubate on ice for 20 minutes (or store at -20°C overnight).

  • Staining:

    • Wash cells 2x with Flow Buffer (PBS + 1% BSA).

    • Add anti-p-p38 and surface markers (CD16/CD66b).

    • Note: Methanol destroys some surface epitopes. Ensure your CD16 clone is MeOH-resistant. If not, stain surface markers before fixation.

    • Incubate 30 min at RT in the dark.

  • Acquisition: Wash and resuspend. Acquire on a flow cytometer.[7][8][9]

    • Gating: Gate on Granulocytes (High SSC, CD16+) -> Histogram of p-p38 (AF647).

Protocol B: Eosinophil/Neutrophil Shape Change Assay

Objective: Measure cytoskeletal rearrangement (actin polymerization) induced by JNJ-28610244. This is a rapid, label-free (or actin-stained) functional assay [2].

Rationale

H4R activation causes rapid polymerization of F-actin to facilitate chemotaxis. This changes the light scattering properties of the cell (Forward Scatter increases) or can be visualized with Phalloidin.

Methodology
  • Preparation: Suspend isolated granulocytes in HBSS (with

    
    ).
    
  • Stimulation:

    • Aliquot cells into flow tubes (

      
       per tube).
      
    • Add JNJ-28610244 (graded doses: 10 nM to 10 µM).[3][5][6]

    • Incubate at 37°C for varying times (e.g., 2, 5, 10, 20 mins).

  • Termination:

    • Method A (Label-Free): Immediately place tubes on ice and add 1% PFA. Acquire immediately.

    • Method B (Phalloidin): Fix with 4% PFA (10 min), Permeabilize (0.1% Triton X-100, 5 min), Stain with Phalloidin-FITC (20 min).

  • Analysis:

    • Method A: Plot Forward Scatter (FSC-A) vs. Side Scatter (SSC-A). JNJ-28610244 treatment causes a distinct increase in FSC (size/shape) compared to vehicle.

    • Method B: Measure Mean Fluorescence Intensity (MFI) of Phalloidin-FITC.

Data Visualization & Gating Strategy

For the Phospho-Flow assay, data should be presented as MFI shifts or Fold Change over Vehicle.

Gating Workflow Diagram:

Gating_Strategy AllEvents All Events Singlets Singlets (FSC-A vs FSC-H) AllEvents->Singlets Granulocytes Granulocytes (SSC-High / FSC-High) Singlets->Granulocytes CD16Pos Neutrophils (CD16+ / CD66b+) Granulocytes->CD16Pos p38Hist p-p38 MAPK (Histogram) CD16Pos->p38Hist

Figure 2: Sequential gating strategy to isolate neutrophils for phospho-protein analysis.

Expected Results Table
ParameterVehicle ControlJNJ-28610244 (10 µM)JNJ-28610244 + Antagonist
p-p38 MFI Baseline (e.g., 500)Increased (e.g., 1800) Baseline (e.g., 550)
FSC (Shape) RestingShifted Right (Increased) Resting
CD63 (Degranulation) LowVariable (Modulates fMLP effect)Low

Troubleshooting & Optimization

  • High Background p-p38:

    • Cause: Cell stress during isolation.

    • Solution: Ensure all buffers are endotoxin-free. Increase the "Resting Phase" to 60 minutes. Handle cells gently (no vortexing before fixation).

  • No Response to JNJ-28610244:

    • Cause: H4R downregulation or donor variability.

    • Solution: H4R expression varies among donors (atopic donors often have higher H4R). Use Eosinophils (CD16-negative/Siglec-8 positive) as they often show more robust H4R responses than neutrophils.

  • Surface Marker Loss:

    • Cause: Methanol permeabilization.

    • Solution: Use CD15 or CD66b clones known to work in methanol, or switch to Phosflow Perm Buffer III (BD Biosciences) which is gentler on surface epitopes.

References

  • Dib, K., et al. (2014).[2] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2][3] Journal of Leukocyte Biology, 96(3), 411-419.

  • Buckland, K. F., et al. (2003). "Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor." British Journal of Pharmacology, 140(6), 1117–1127.

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[10] Nature Reviews Drug Discovery, 7, 41–53.

  • BenchChem. "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation." BenchChem Application Guides.

Sources

Application Note: Profiling T-Cell Cytokine Release Using JNJ-28610244 (H4R Agonist)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental framework for utilizing JNJ-28610244 (also known as JNJ 28610244) to investigate Histamine H4 Receptor (H4R)-mediated signaling and cytokine modulation in T lymphocytes.

JNJ-28610244 is a highly potent and selective H4R agonist (


 = 26 nM). Unlike the H1R and H2R receptors, which have well-established roles in immediate hypersensitivity, H4R is preferentially expressed on hematopoietic cells (T cells, eosinophils, mast cells) and governs immune modulation, chemotaxis, and chronic inflammation.

Key Application: This compound is the gold-standard pharmacological tool for distinguishing H4R-specific cytokine release from general histamine effects (which cross-react with H1R/H2R/H3R).

Mechanistic Background & Signaling Pathway[1][2]

To design a valid experiment, one must understand that JNJ-28610244 does not act as a direct mitogen (like PMA/Ionomycin) but rather as a modulator of T-cell signaling.

The H4R Signaling Cascade

H4R is a G-protein-coupled receptor (GPCR) coupled to


 proteins. Upon binding JNJ-28610244, the following cascade occurs:
  • 
     Activation:  Dissociation of 
    
    
    
    and
    
    
    subunits.
  • cAMP Suppression: Inhibition of Adenylyl Cyclase (AC), reducing intracellular cAMP. Since high cAMP often suppresses T-cell activity, this reduction can lower the threshold for activation.

  • MAPK/ERK Activation: The

    
     subunits trigger the Ras-Raf-MEK-ERK pathway and PI3K/Akt pathways, driving transcriptional activity for cytokines (e.g., IL-16, IL-17, IFN-
    
    
    
    ).
  • Calcium Flux: Intracellular calcium mobilization, critical for NFAT translocation.

Pathway Visualization

The following diagram illustrates the specific node points activated by JNJ-28610244.

H4R_Signaling JNJ JNJ-28610244 (Agonist) H4R Histamine H4 Receptor (H4R) JNJ->H4R Binds (Ki=26nM) Gi Gi/o Protein H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K / Akt Gi->PI3K Activates (G-beta-gamma) MAPK MAPK / ERK Gi->MAPK Activates Ca Ca2+ Mobilization Gi->Ca Induces cAMP cAMP Levels AC->cAMP Decreases TF Transcription Factors (AP-1, NFAT) cAMP->TF Disinhibition PI3K->TF MAPK->TF Ca->TF Cytokine Cytokine Release (IL-16, IL-17, IFN-g) TF->Cytokine Transcription & Secretion

Figure 1: JNJ-28610244 induced H4R signaling cascade leading to cytokine modulation.

Experimental Protocols

Experimental Design Strategy

H4R expression on resting naïve T cells is low and inducible. Therefore, this protocol includes an optional priming step to upregulate H4R, followed by the JNJ-28610244 challenge.

Critical Control: You must use a selective H4R antagonist (e.g., JNJ-7777120) to prove that the effects observed with JNJ-28610244 are indeed H4R-mediated and not off-target artifacts.

Materials & Reagents Table
ReagentPurposeRecommended Conc.Cat/Source
JNJ-28610244 H4R Selective Agonist10 nM – 10 µM
JNJ-7777120 H4R Selective Antagonist1 µM – 10 µM
Anti-CD3/CD28 TCR Stimulation (Beads/Ab)Standard ProtocolThermo/StemCell
Histamine Endogenous Ligand (Control)1 µMSigma
RPMI 1640 Culture MediaN/AGibco
Protocol: Cytokine Release Assay in Human PBMCs/T-Cells
Phase A: Cell Preparation & Priming
  • Isolation: Isolate PBMCs via Ficoll-Paque density gradient or purify CD4+/CD8+ T cells using magnetic negative selection.

  • Resting vs. Priming:

    • Resting Model: Resuspend cells at

      
       cells/mL in complete RPMI. (Note: H4R signal may be weak).[1]
      
    • Th2 Priming (Recommended): H4R is upregulated under Th2 conditions. Culture cells with IL-4 (10 ng/mL) for 24-48 hours prior to the assay to maximize receptor density.

Phase B: Compound Treatment (The "Checkerboard")

Set up a 96-well plate with the following conditions to validate specificity.

ConditionPre-treatment (30 min)Treatment (24-48 hrs)StimulationPurpose
1. Basal Vehicle (DMSO)VehicleNoneBackground
2. TCR Only VehicleVehicleAnti-CD3/CD28Max Stimulation Ref
3. Agonist VehicleJNJ-28610244 (1 µM) NoneDirect H4R Effect
4. Modulator VehicleJNJ-28610244 (1 µM) Anti-CD3/CD28H4R Modulation of TCR
5. Blockade JNJ-7777120 (10 µM) JNJ-28610244 (1 µM) Anti-CD3/CD28Validation (Must reverse effect)

Step-by-Step Procedure:

  • Antagonist Block: Add JNJ-7777120 to designated wells. Incubate at 37°C for 30-45 minutes . This allows the antagonist to occupy the receptor before the agonist arrives.

  • Agonist Addition: Add JNJ-28610244. A concentration curve of 10 nM, 100 nM, 1 µM, and 10 µM is recommended for the first run.

    • Note: Dissolve JNJ-28610244 in DMSO to create a stock (e.g., 10 mM). Final DMSO conc in culture must be <0.1%.

  • Stimulation: Add Anti-CD3/CD28 beads or plate-bound antibody immediately after agonist addition.

  • Incubation: Culture for 24 to 48 hours .

    • 24 hrs: Optimal for IL-2, IFN-

      
       mRNA.
      
    • 48 hrs: Optimal for secreted protein accumulation (ELISA/Luminex).

Phase C: Analysis
  • Supernatant: Harvest supernatant by centrifugation (300 x g, 5 min). Store at -80°C for ELISA/Luminex (Target: IL-16, IL-17, IFN-

    
    , IL-4).
    
  • Flow Cytometry (Intracellular): Add Brefeldin A for the last 4 hours of culture. Fix/Permeabilize and stain for cytokines.

Expected Results & Data Interpretation

When analyzing data from JNJ-28610244 experiments, look for the following patterns to confirm H4R specificity.

ReadoutJNJ-28610244 AloneJNJ-28610244 + Anti-CD3JNJ-28610244 + Antagonist (JNJ-7777120)Interpretation
Chemotaxis High MigrationN/AMigration InhibitedH4R drives T-cell recruitment.
IL-16 Release IncreasedSynergistic IncreaseBaselineH4R directly triggers IL-16 secretion.
IL-17/IFN-

Minimal ChangeModulated (Usually Decreased or Skewed)Reversal to TCR-only levelsH4R often regulates/dampens Th1/Th17 over-activation.
cAMP DecreasedDecreasedRestoredConfirms

mechanism.

Important Note on Context: H4R signaling is context-dependent. In some autoimmune models (like EAE), H4R antagonism reduces inflammation, implying H4R agonism (JNJ-28610244) might support inflammatory cytokine production. However, in other contexts, it acts as a regulator. Your data is only valid if the Antagonist (Condition 5) reverses the Agonist's effect.

Troubleshooting & Optimization

  • Solubility: JNJ-28610244 is soluble in DMSO. Ensure the stock solution is fresh. Do not store aqueous dilutions; prepare them immediately before use.

  • Receptor Desensitization: GPCRs desensitize rapidly. Do not pre-incubate with the agonist for long periods before adding the TCR stimulus. Add them nearly simultaneously.

  • Serum Factors: Histamine is present in some serum sources (FBS). Use dialyzed FBS if high background activation is observed.

References

  • MedChemExpress. JNJ 28610244 Product Information and Mechanism. Retrieved from

  • Thurmond, R. L., et al. (2008).The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery.
  • National Institutes of Health (NIH). The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. J Leukoc Biol. 2014.[1][2] Retrieved from

  • BenchChem. JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation.[3] Retrieved from

  • Frontiers in Immunology. Mechanistic PKPD modeling to describe cytokine release associated with CD3 T-cell engager therapies. (Context for cytokine release methodologies). Retrieved from

Sources

Troubleshooting & Optimization

Troubleshooting lack of response to JNJ-28610244 in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the lack of response to JNJ-28610244 , a specific Histamine H4 Receptor (H4R) agonist.

Product: JNJ-28610244 (H4R Agonist) Application: In Vitro Cell Culture & Signal Transduction Document ID: TS-JNJ286-001

Core Diagnostic: The "Silent" Phenotype

Is JNJ-28610244 failing to elicit a response in your assay? Before modifying your protocol, verify the fundamental interaction. JNJ-28610244 is a Histamine H4 Receptor (H4R) Agonist , not an antagonist or a cytotoxic agent. If you are expecting cell death, proliferation inhibition, or blockage of histamine signaling without a prior challenge, your experimental design may be inverted.

Common Misconceptions:

  • Expectation: "I treated cells and they didn't die." -> Reality: JNJ-28610244 is not a chemotherapeutic; it modulates immune signaling (chemotaxis, cytokine release).

  • Expectation: "I used it to block histamine." -> Reality: It mimics histamine.[1] You need an antagonist (e.g., JNJ-7777120) to block it.[2]

Troubleshooting Categories

Category A: Biological Context (The "Cell" Variables)

Issue: The most common cause of failure is the absence of the target receptor. H4R expression is highly specific to hematopoietic cells and is not endogenously expressed in standard epithelial lines (HEK293, CHO, HeLa, COS-7) unless transfected.

Diagnostic Questions:

  • Does your cell line express H4R?

    • Primary Targets: Eosinophils, Mast Cells, Dendritic Cells, Neutrophils, T-cells.

    • Null Targets: Most adherent cancer lines (Lung, Breast, Colon) lack functional H4R.

    • Action: Perform RT-qPCR or Western Blot for H4R (HRH4) before continuing.

  • Is the receptor desensitized?

    • GPCRs like H4R rapidly internalize or desensitize upon prolonged exposure to ligand.

    • Action: Ensure cells are not cultured in media containing high levels of histamine (common in some lower-grade FBS batches) prior to the assay.

Category B: Compound Handling (The "Drug" Variables)

Issue: JNJ-28610244 is a hydrophobic small molecule. Improper solubilization leads to "silent" precipitation—where the drug crashes out of the media but is not visible to the naked eye.

Diagnostic Questions:

  • Did you observe the "DMSO Spike"?

    • Adding a high-concentration DMSO stock directly to cold media causes immediate precipitation.

    • Protocol: Dilute the stock stepwise in room-temperature media with vigorous vortexing. Keep final DMSO < 0.1%.

  • Is the concentration range physiological?

    • Effective Range: 0.1 µM – 10 µM.[3][4][5]

    • Binding Affinity:

      
      .[4]
      
    • Action: If you are testing at >50 µM, off-target effects (e.g., membrane disruption) will mask specific signaling.

Category C: Assay Readout (The "Measurement" Variables)

Issue: H4R couples to


 proteins. The signaling cascade is specific.

Diagnostic Questions:

  • Are you measuring the right pathway?

    • Correct Readouts: Calcium flux (

      
      ), Chemotaxis (Transwell), p-p38 MAPK modulation, Inhibition of cAMP (requires Forskolin stimulation first).
      
    • Incorrect Readouts: MTT/ATP assays (viability), Apoptosis markers.

  • Is the timing correct?

    • Calcium Flux: Seconds to Minutes (Peak ~30-60s).

    • Phospho-signaling (p38/ERK): 5 – 30 Minutes.

    • Chemotaxis:[2][6] 2 – 4 Hours.

    • Action: If you measure p38 at 24 hours, the signal has likely resolved/normalized.

Validated Experimental Protocols

Protocol A: Functional Validation via Calcium Flux

Use this protocol to confirm the drug is active and the cells are responsive.

Materials:

  • Cells: H4R-expressing line (e.g., transfected HEK293 or primary eosinophils).

  • Dye: Fluo-4 AM.[1][7][8]

  • Buffer: HBSS + 20 mM HEPES (Calcium/Magnesium positive).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in a black-walled 96-well plate.
    
  • Loading: Incubate with 4 µM Fluo-4 AM for 45 mins at 37°C.

  • Wash: Gently wash 2x with HBSS/HEPES to remove extracellular dye.

  • Baseline: Measure fluorescence (

    
    ) for 30 seconds to establish baseline.
    
  • Injection: Inject JNJ-28610244 (Final conc: 1 µM).

    • Positive Control: Histamine (10 µM).

    • Negative Control: Buffer + DMSO vehicle.

  • Acquisition: Read continuously for 120 seconds.

  • Analysis: Calculate

    
    . A response is defined as a >20% increase over baseline.
    
Protocol B: Specificity Check (The "Antagonist Reversal")

Use this to prove the effect is H4R-mediated and not an artifact.

  • Pre-incubation: Treat cells with the selective H4R antagonist JNJ-7777120 (10 µM) for 15 minutes.

  • Challenge: Add JNJ-28610244 (1 µM).

  • Readout: Measure the downstream effect (e.g., Calcium flux or Chemotaxis).

  • Result: The antagonist should completely abolish the signal generated by JNJ-28610244. If the signal persists, it is an off-target effect.

Visualizing the Mechanism

The following diagram illustrates the H4R signaling pathway activated by JNJ-28610244. Use this to identify appropriate downstream readouts.[1]

H4R_Signaling Agonist JNJ-28610244 (Agonist) Receptor Histamine H4 Receptor (GPCR) Agonist->Receptor Binds/Activates Gio G_i/o Protein Receptor->Gio Couples AC Adenylyl Cyclase Gio->AC Inhibits PLC Phospholipase C (PLC) Gio->PLC Activates MAPK MAPK Pathway (p38 / ERK) Gio->MAPK Phosphorylation cAMP cAMP Levels (Decrease) AC->cAMP Reduces IP3 IP3 PLC->IP3 Generates Calcium Intracellular Ca2+ (Increase) IP3->Calcium Releases from ER Response Chemotaxis / Cytokine Release (Functional Output) Calcium->Response MAPK->Response

Caption: JNJ-28610244 activates H4R, coupling to Gi/o proteins.[3][4][5][9] This leads to cAMP inhibition, Calcium mobilization, and MAPK activation. Select readouts (Yellow) based on this cascade.

Quick Reference Data

ParameterValueNotes
Target Histamine H4 Receptor (H4R)

Primary Action AgonistMimics Histamine; induces signaling.[4]
Solubility DMSO (up to 50 mM)Insoluble in water. Avoid freeze-thaw cycles.
Typical Dose 0.1 µM – 10 µM

for functional assays is typically ~100-200 nM.
Key Controls JNJ-7777120 (Antagonist)Use to reverse effects and prove specificity.[10]
Serum Effect ModeratePerform short-term assays in low-serum (0.5%) or serum-free media if possible.

References

  • The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils . Journal of Leukocyte Biology. Available at: [Link]

  • Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 . British Journal of Pharmacology.[11] (Contextual comparison for H4R agonists). Available at: [Link]

Sources

Technical Support Center: Histamine H4 Receptor (H4R) Verification

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers encountering difficulties with Histamine H4 Receptor (H4R) verification. It deviates from standard textbook descriptions to address the specific, high-failure-rate issues common in H4R experimental models.

Status: Active | Topic: Expression & Functional Validation | Tier: Advanced

⚠️ Critical Alert: The "Antibody Trap"

Issue: High rates of false positives in Western Blot and IHC. Senior Scientist Insight: The most common reason for H4R project failure is reliance on commercial antibodies without rigorous validation. The field is plagued by non-specific antibodies. Multiple studies (e.g., Seifert et al., Neumann et al.[1]) have demonstrated that many "H4R-specific" antibodies detect bands in H4R-deficient (knockout) mice or cell lines known to lack the receptor.

Immediate Action Required: Do not accept a Western Blot band at ~44 kDa as proof of H4R expression. You must validate using one of the following "Triangulation Methods":

  • Genetic Control: Signal must be absent in H4R(-/-) tissue or siRNA-knockdown samples.

  • Functional Correlate: Protein presence must correlate with JNJ-7777120-sensitive functional activity (see Module 3).

Module 1: Protein Detection (Western Blot)

Troubleshooting: "I see a smear or aggregates instead of a clean band."

GPCRs are hydrophobic membrane proteins. Standard boiling protocols cause them to aggregate and precipitate, often failing to enter the gel or appearing as high-molecular-weight smears.

Optimized H4R Western Blot Protocol
StepStandard Protocol (AVOID)H4R Optimized Protocol Reasoning
Lysis Whole cell lysate (RIPA)Membrane Preparation H4R abundance is low; membrane enrichment increases signal-to-noise ratio.
Denaturation Boil at 95°C for 5-10 minIncubate at 37°C for 30 min (or RT for 60 min)Boiling causes hydrophobic GPCRs to aggregate/precipitate.
Detergent Standard SDSUrea/Thiourea (Optional)If aggregation persists, urea can help solubilize hydrophobic domains.
Primary Ab 1 hour @ RTOvernight @ 4°C Low-abundance targets require longer equilibrium binding.
Visualization: Antibody Validation Decision Tree

H4R_Validation Start H4R Antibody Signal Detected Control Is a Negative Control Available? (KO Tissue / siRNA / Null Cell Line) Start->Control YesControl Run Parallel Blot Control->YesControl Yes NoControl STOP. Data is inconclusive. Control->NoControl No Result Signal absent in Control? YesControl->Result Valid Validated Specificity Result->Valid Yes Invalid Non-Specific Binding (False Positive) Result->Invalid No

Caption: Logic flow for validating H4R antibody specificity. Without a negative control (KO/Null), antibody data should be considered suspect.

Module 2: Transcriptional Validation (RT-qPCR)

Troubleshooting: "My Ct values are >30, but I expect expression."

H4R expression is notoriously low in non-hematopoietic tissues. Furthermore, the HRH4 gene has splice variants (e.g., isoform 2/H4R(302)) that may not be functional but can be detected by poor primer design.

Primer Design Matrix
ParameterRequirementScientific Rationale
Location Exon-Exon Junction Prevents amplification of genomic DNA (gDNA) which is critical for low-expression genes.
Target Region TM3 - TM5 Loop Avoids variable N/C-termini where splice variants often differ.
Reference Gene HPRT1 or SDHA GAPDH/Actin are often too abundant; use a reference gene with similar expression magnitude to H4R.
Controls NTC & -RT "No Template" and "No Reverse Transcriptase" controls are mandatory to rule out gDNA contamination.

Expert Tip: If working with human samples, ensure your primers distinguish between the full-length functional receptor (390 aa) and the truncated non-functional isoforms.

Module 3: Functional Validation (The Gold Standard)

Troubleshooting: "I have mRNA, but is the receptor active?"

Because of the antibody reliability issues, functional assays are the most robust proof of H4R expression.

Mechanism of Action

H4R couples primarily to Gαi/o proteins.[2]

  • Activation: Inhibits Adenylyl Cyclase (decreases cAMP).[3]

  • Downstream: Activates MAPK (ERK1/2) and induces Calcium flux (in specific contexts like eosinophils or when co-expressed with Gqi5/Gα16).

Recommended Assay: Forskolin-Induced cAMP Reduction

Since H4R is Gi-coupled, it will not increase cAMP. You must first artificially raise cAMP levels (using Forskolin) and measure the H4R-mediated reduction of that signal.

Protocol Workflow:

  • Pre-treatment: Incubate cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Stimulation: Add Forskolin (to spike cAMP) + Histamine (Agonist).

  • Verification: Run a parallel well with Histamine + JNJ-7777120 (Specific H4R Antagonist).

  • Readout:

    • H4R Positive: Histamine reduces the Forskolin-spike.

    • H4R Specific: JNJ-7777120 reverses this reduction.[1]

Visualization: H4R Signaling & Assay Logic

H4R_Signaling cluster_readout Assay Readout Interpretation Histamine Histamine (Ligand) H4R H4 Receptor (GPCR) Histamine->H4R Activates JNJ JNJ-7777120 (Antagonist) JNJ->H4R Blocks Gi Gαi/o Protein H4R->Gi Couples to AC Adenylyl Cyclase Gi->AC INHIBITS cAMP cAMP Production AC->cAMP Catalyzes Forskolin Forskolin (Activator) Forskolin->AC Stimulates Result1 High cAMP = No H4R Activity cAMP->Result1 Result2 Low cAMP = H4R Active cAMP->Result2

Caption: H4R signals via Gi/o to inhibit Adenylyl Cyclase. In assays, H4R activity is measured as the suppression of Forskolin-induced cAMP.

FAQ: Frequently Asked Questions

Q: Can I use Histamine to validate H4R in cells that also express H1R or H2R? A: No. Histamine is promiscuous. H1R (Gq-coupled) will trigger massive Calcium release, masking H4R effects. H2R (Gs-coupled) will increase cAMP, directly opposing H4R's Gi effect.

  • Solution: Use the specific H4R agonist 4-Methylhistamine (though it has some H2R affinity) or, better yet, block H1R (pyrilamine) and H2R (ranitidine) during your assay. Alternatively, use the highly selective H4R antagonist JNJ-7777120 to prove the effect is H4R-mediated.

Q: Why is my Calcium Flux assay failing? A: H4R does not robustly mobilize Calcium in all cell types. It requires specific G-protein coupling (often promiscuous Gα16 or Gqi5 chimeras) to force a Calcium signal. If working with native cells (e.g., neurons), the cAMP reduction assay is significantly more reliable than Calcium flux.

Q: What is the best positive control tissue? A: Eosinophils or Bone Marrow derived cells. Do not use brain homogenate as a positive control for protein optimization; expression is too low and localized.

References

  • Seifert, R., et al. (2013).[4][5] Molecular and cellular analysis of human histamine receptor subtypes. Trends in Pharmacological Sciences.

    • Key citation for the "Antibody Crisis" and need for rigorous valid
  • Neumann, D., & Seifert, R. (2025).[6] Profiling of histamine H4 receptor agonists in native human monocytes. ResearchGate/PMC.

    • Validates JNJ-7777120 as the reference antagonist and discusses antibody specificity issues in monocytes.
  • Thurmond, R. L., et al. (2004).[1] A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[1] Journal of Pharmacology and Experimental Therapeutics.

    • The foundational paper characterizing JNJ-7777120.
  • Reher, T. M., et al. (2012).[1][5] Incomplete activation of human eosinophils via the histamine H4-receptor: evidence for ligand-specific receptor conformations. Biochemical Pharmacology.

    • Provides detailed functional assay protocols (Calcium/Chemotaxis) in primary cells.
  • IUPHAR/BPS Guide to Pharmacology. Histamine H4 Receptor.

    • Authoritative database for receptor signaling mechanisms and ligand constants.

Sources

Potential off-target effects of JNJ-28610244 at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing JNJ-28610244 (also known as JNJ-28610244-AAA or simply JNJ-2861), a potent and selective Histamine H4 Receptor (H4R) agonist.[1]

Status: Operational | Tier: Advanced Research Support

Compound Profile & Mechanism of Action

JNJ-28610244 is a highly selective, non-imidazole Histamine H4 Receptor (H4R) agonist . Unlike histamine, which activates all four histamine receptors (H1R-H4R), JNJ-28610244 is engineered to probe H4R-specific immunomodulation.

Core Specifications
ParameterValueNotes
Target Histamine H4 Receptor (H4R)G

i/o-coupled GPCR
Potency (Human) pKi = 7.3 (~50 nM)Binding affinity
Efficacy (Human) pEC50 = 7.0 (~100 nM)Functional potency (GTP

S / Ca

flux)
Selectivity >1000-fold vs. H1R, H2R, H3RHighly selective over related aminergic GPCRs
Chemical Class Oxime / Piperidine derivativeNon-imidazole structure reduces CYP inhibition risk
Mechanism: Cell-Type Specific Signaling

Users often report conflicting signaling results (e.g., activation vs. inhibition of MAPKs). This is not an off-target effect but a feature of H4R's differential coupling in distinct immune subsets.

H4R_Signaling cluster_mast Mast Cells / Eosinophils (Pro-Inflammatory) cluster_neutro Neutrophils (Anti-Inflammatory) H4R JNJ-28610244 (H4R Activation) Gi Gαi/o Protein H4R->Gi Calcium Ca2+ Influx Gi->Calcium cAMP cAMP Reduction Gi->cAMP Inhibits p38 p38 MAPK (Inhibition) Gi->p38 Inhibits (via Src?) ERK ERK1/2 Phos Calcium->ERK Chemotaxis Chemotaxis Cytokine Release ERK->Chemotaxis Degranulation Blockade of Mac-1 Degranulation p38->Degranulation

Figure 1: Differential signaling pathways of JNJ-28610244 in Mast Cells (activation) vs. Neutrophils (inhibition).

Troubleshooting: High Concentration Effects (>10 µM)

While JNJ-28610244 is selective, using concentrations significantly above the


 (e.g., >10 µM) can introduce experimental artifacts.
FAQ: Potential Off-Target & High-Dose Issues

Q: I am using 10 µM to ensure maximal activation, but I see a loss of signal over time. Is this toxicity?

  • Diagnosis: Likely Receptor Desensitization , not toxicity.

  • Mechanism: H4R, like many GPCRs, rapidly recruits

    
    -arrestin upon high-affinity agonist binding. At saturating concentrations (10 µM is ~200x 
    
    
    
    ), this process is accelerated, leading to receptor internalization.
  • Solution: Perform a time-course experiment. If the signal peaks at 2-5 minutes and disappears by 30 minutes, it is desensitization. Reduce concentration to 1 µM or shorten incubation time.

Q: Does JNJ-28610244 cross-react with the H3 Receptor at high concentrations?

  • Risk: Low but non-zero.

  • Data: The selectivity is >1000-fold. With a

    
     of 50 nM for H4R, the 
    
    
    
    for H3R is theoretically >50 µM. However, at 10-20 µM , you may enter the lower bound of H3R binding.
  • Control: Always co-treat with JNJ-7777120 (H4R specific antagonist, 1-10 µM). If JNJ-7777120 completely reverses the effect, it is H4R-mediated. If an effect persists in the presence of the antagonist, it is an off-target effect (possibly H3R or non-specific).

Q: I see cytotoxicity at 50 µM. Is this expected?

  • Assessment: Yes.

  • Cause: While not a specific "toxin," organic amines at >30-50 µM can cause non-specific membrane perturbation, lysosomotropism (accumulation in acidic organelles), or pH shifts in unbuffered media.

  • Guideline: The therapeutic window for in vitro assays is 100 nM – 10 µM . Do not exceed 20 µM.

Experimental Protocols & Validation

Protocol A: Validating Specificity (The "Antagonist Check")

Purpose: To confirm that the observed phenotype is strictly H4R-dependent.

  • Preparation:

    • Agonist: JNJ-28610244 stock (10 mM in DMSO).

    • Antagonist: JNJ-7777120 stock (10 mM in DMSO).

    • Vehicle: DMSO (Final concentration <0.1%).

  • Design:

    • Group 1 (Vehicle): Media + 0.1% DMSO.

    • Group 2 (Agonist): Media + 1 µM JNJ-28610244.

    • Group 3 (Block): Pre-incubate cells with 10 µM JNJ-7777120 for 15 min, then add 1 µM JNJ-28610244.

    • Group 4 (Antagonist Control): Media + 10 µM JNJ-7777120 alone.

  • Readout:

    • If Group 3 equals Group 1 (complete reversal), the effect is On-Target .

    • If Group 3 resembles Group 2 (no reversal), the effect is Off-Target .

Protocol B: Solubility & Handling
  • Solubility: Soluble in DMSO up to 50 mM. Insoluble in water.

  • Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C; avoid freeze-thaw cycles.

  • Working Solution: Dilute the DMSO stock at least 1:1000 into aqueous buffer (e.g., PBS or Media) to keep DMSO <0.1%.

    • Warning: Precipitate may form if diluted directly into high-salt buffers at >100 µM.

Workflow Visualization: Specificity Validation

Validation_Workflow cluster_outcomes Readout Analysis Start Start Exp Treat Treat Cells Start->Treat Res_Rev Effect Reversed by JNJ-7777120 Treat->Res_Rev Agonist + Antagonist Res_NoRev Effect Persists with JNJ-7777120 Treat->Res_NoRev Agonist + Antagonist Concl_On Confirmed H4R Mediated Res_Rev->Concl_On Concl_Off Off-Target (Check H3R/Toxicity) Res_NoRev->Concl_Off

Figure 2: Decision tree for interpreting antagonist competition assays.

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics.

  • Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2] Journal of Leukocyte Biology.

  • Engelhardt, H., et al. (2012). "Histamine H4 receptor agonists: a new class of anti-inflammatory drugs?" Current Opinion in Drug Discovery & Development.
  • Lim, H. D., et al. (2005). "Molecular determinants of ligand binding to the human histamine H4 receptor." Molecular Pharmacology.

Sources

Technical Support Center: JNJ-28610244 Handling & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: JNJ-28610244 Pharmacological Class: Potent, Selective Histamine H4 Receptor (H4R) Agonist Chemical Formula: C₁₆H₂₁N₃O Molecular Weight: 271.36 g/mol [1]

Part 1: Solubility & Formulation Protocols

The Solubility Paradox: Why Aqueous Buffers Fail

JNJ-28610244 is a lipophilic small molecule (LogP ~2.5–3.0 estimated). While it targets receptors on cell surfaces in aqueous environments, it is sparingly soluble in pure water or saline buffers (PBS, HBSS). Direct addition of the powder to these buffers results in a suspension, not a solution, leading to erratic experimental data due to actual concentrations being significantly lower than calculated.

The Solution: Use a water-miscible organic solvent (DMSO) to create a "solvation shell" before introducing the compound to the aqueous medium.

Step-by-Step Solubilization Protocol

Follow this protocol to ensure a homogeneous solution and accurate dosing.

Step 1: Preparation of Master Stock Solution (10 mM)
  • Weighing: Calculate the mass required for a 10 mM stock.

    • Example: To prepare 1 mL of 10 mM stock, weigh 2.71 mg of JNJ-28610244.

  • Solvent: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid Ethanol if possible; DMSO offers superior solubility and stability for this compound.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be completely clear and colorless.

    • Quality Check: Hold the vial up to a light source. If you see floating particulates or a "swirling mist," vortex again or sonicate in a water bath at 37°C for 5 minutes.

Step 2: Preparation of Working Solutions (Assay Ready)

Target Concentration: Typically 0.1 µM – 10 µM for in vitro assays.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock. This improves pipetting accuracy for low-volume assays.

  • Final Dilution into Aqueous Buffer:

    • Slowly add the DMSO stock to your pre-warmed (37°C) assay buffer (e.g., PBS, RPMI + FBS) while continuously vortexing or stirring.

    • Critical Limit: Keep the final DMSO concentration ≤ 0.1% (v/v) to avoid solvent toxicity in sensitive cell lines (e.g., neutrophils, eosinophils).

Solubility Table for JNJ-28610244

SolventMax SolubilityStability (at -20°C)Usage Notes
DMSO ~20 mg/mL (~70 mM)> 6 MonthsRecommended. Hygroscopic; keep tightly sealed.
Ethanol < 5 mg/mL< 1 MonthNot recommended due to rapid evaporation and lower solubility.
PBS (pH 7.4) < 0.1 mg/mLUnstable Do not store. Prepare fresh immediately before use.
Water InsolubleN/ADo not use.

Part 2: Stability & Storage Guidelines

Storage of Solid Powder
  • Condition: -20°C, desiccated, protected from light.

  • Shelf Life: ≥ 2 years if unopened.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial, which hydrolyzes the compound.

Storage of Solutions
  • DMSO Stock (10 mM): Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Aqueous Working Solution: Do NOT store. JNJ-28610244 may precipitate or degrade via hydrolysis in aqueous buffers over time. Prepare fresh for every experiment.

Part 3: Biological Mechanism & Signaling[2]

Mechanism of Action

JNJ-28610244 is a highly selective agonist for the Histamine H4 Receptor (H4R) . Unlike H1R (Gq-coupled), H4R is Gi/o-coupled .

Key Signaling Events:

  • cAMP Reduction: Inhibition of Adenylyl Cyclase (AC), reducing cAMP levels.

  • MAPK Activation: Phosphorylation of ERK1/2 and p38 MAPK.[2]

  • Calcium Flux: Increases intracellular Ca²⁺ (Gβγ subunit mediated).

  • Functional Outcome: Chemotaxis (mast cells, eosinophils) and modulation of cytokine release.[3]

Pathway Visualization

H4R_Signaling JNJ JNJ-28610244 (Ligand) H4R Histamine H4 Receptor (GPCR) JNJ->H4R  Binds/Activates   Gi Gi/o Protein (Heterotrimeric) H4R->Gi  Couples   AC Adenylyl Cyclase Gi->AC  Inhibits   MAPK MAPK Pathway (ERK1/2, p38) Gi->MAPK  Activates   Ca Intracellular Ca2+ (Increase) Gi->Ca  Mobilizes   cAMP cAMP Levels (Decrease) AC->cAMP  Reduces   Response Chemotaxis & Immune Modulation cAMP->Response  Modulates   MAPK->Response Ca->Response

Figure 1: Signal transduction pathway activated by JNJ-28610244 binding to the Gi/o-coupled H4 receptor.[1][4]

Part 4: Troubleshooting & FAQs

Q1: I added the DMSO stock to my cell culture media, and I see a cloudy precipitate. Why?

Diagnosis: "Solvent Shock." Adding a high-concentration organic stock rapidly to an aqueous buffer causes local supersaturation. Correction:

  • Vortex while adding: Do not just pipette the stock into the tube. Vortex the buffer while slowly adding the DMSO stock dropwise.

  • Check Concentration: Ensure your final concentration is ≤ 100 µM. Above this, the compound exceeds its aqueous solubility limit regardless of the DMSO presence.

Q2: I am not seeing the expected reduction in cAMP or chemotaxis.

Diagnosis: Receptor desensitization or incorrect timing. Correction:

  • Timing: H4R signaling is rapid. For Calcium flux, measure within seconds/minutes. For chemotaxis, incubation times of 2-4 hours are typical.

  • Controls: Are you using a positive control (e.g., Histamine) and a negative control (H4R antagonist like JNJ-7777120)?

  • Serum: High serum (FBS) concentrations can bind lipophilic drugs, reducing free drug concentration. Try reducing FBS to 0.5% or 1% during the assay window.

Q3: Can I use this compound in vivo?

Answer: Yes, but formulation is critical.

  • Vehicle: DMSO alone is too toxic. A common vehicle for IP/PO administration is 5% DMSO + 95% Hydroxypropyl-β-cyclodextrin (20% w/v in water) .

  • Dosage: Typical efficacy is seen at 10–30 mg/kg in rodent models of inflammation.

References

  • MedChemExpress. JNJ 28610244 Product Information & Biological Activity.Link

  • Dib, K. et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1] Journal of Leukocyte Biology, 96(3), 411-418.[1] Link

  • Hofstra, C. L. et al. (2003). "Histamine H4 Receptor Agonists." Methods in Molecular Biology. (Contextual grounding on H4R agonist handling).
  • Cayman Chemical. General Solubility Guide for Lipophilic Compounds. (Adapted for JNJ series handling protocols). Link

Sources

Optimizing JNJ-28610244 incubation time for maximal response

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for JNJ-28610244 , a potent and selective Histamine H4 Receptor (H4R) Agonist .

Current Status: Operational Compound Class: Histamine H4 Receptor (H4R) Agonist Primary Application: Immune modulation, Pruritus (Itch) modeling, Eosinophil/Mast cell chemotaxis.

Part 1: The Mechanistic Clock (Theory of Operation)

To optimize the incubation time for JNJ-28610244, you must understand that you are activating a G-protein Coupled Receptor (GPCR) , specifically a


-coupled receptor. Unlike kinase inhibitors that require hours to manifest phenotypic changes, GPCR agonists trigger a cascade of events with distinct temporal windows.

The "Response" is not singular; it is a sequence:

  • Immediate Phase (Seconds – Minutes): Receptor binding triggers

    
     protein dissociation. This inhibits Adenylyl Cyclase (lowering cAMP) and triggers rapid Calcium (
    
    
    
    ) mobilization.
  • Intermediate Phase (Minutes – 1 Hour): Cytoskeletal rearrangement occurs, leading to Shape Change (a proxy for activation in eosinophils) and phosphorylation of downstream kinases (p38 MAPK).

  • Late Phase (Hours – Days): Functional outputs such as Chemotaxis (migration) and transcriptional changes (e.g., STAT1 modulation via autocrine cytokine loops).

Critical Warning: H4 Receptors undergo rapid desensitization . Incubating too long for an early-phase readout will result in a false negative due to receptor internalization or


-arrestin recruitment.
Mechanism of Action Diagram[1]

H4R_Pathway JNJ JNJ-28610244 H4R Histamine H4 Receptor (GPCR) JNJ->H4R Binding (nM affinity) Gi Gi/o Protein Dissociation H4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca Ca2+ Influx Gi->Ca Gβγ signaling MAPK p38 MAPK / STAT1 Phosphorylation Gi->MAPK Kinase Cascade cAMP cAMP Reduction AC->cAMP Decrease Shape Actin Polymerization (Shape Change) Ca->Shape < 60 mins Chemo Chemotaxis (Migration) MAPK->Chemo > 2 Hours

Caption: JNJ-28610244 activates H4R, driving divergent signaling pathways with distinct temporal kinetics (Seconds vs. Hours).

Part 2: Protocol Optimization (The "How-To")

The following incubation times are calibrated for maximal signal-to-noise ratio based on the specific assay type.

Master Incubation Table
Assay TypeOptimal IncubationCritical WindowRationale
Calcium Flux 0 – 120 Seconds < 5 mins

influx is immediate and transient. Reading after 5 mins misses the peak.
cAMP Inhibition 15 – 30 Minutes < 60 minsYou must pre-incubate JNJ-28610244 for 15 mins before adding Forskolin.

effects must be established before the challenge.
Eosinophil Shape Change 10 – 30 Minutes < 60 minsActin polymerization peaks early. After 60 mins, cells desensitize and return to resting morphology.[1]
p38 MAPK Phos. 5 – 15 Minutes < 30 minsKinase phosphorylation is rapid. Extended incubation leads to dephosphorylation by phosphatases.
Chemotaxis 2 – 4 Hours 1 - 4 HoursCells need physical time to migrate through transwell membranes.
STAT1 Modulation 24 – 48 Hours > 24 HoursIn lymphocytes, STAT1 regulation is often secondary to cytokine release loops, requiring extended time.
Optimized Workflow: Eosinophil Shape Change (Gold Standard)

This is the most robust phenotypic readout for JNJ-28610244 activity in granulocytes.

  • Preparation: Isolate human granulocytes (PMNs). Suspend in assay buffer (PBS + Ca/Mg + 0.1% BSA).

  • Acclimation: Allow cells to rest at 37°C for 10 minutes to reduce baseline activation from isolation stress.

  • Treatment: Add JNJ-28610244 (Typical range: 10 nM – 1 µM).

  • Incubation: Incubate for exactly 10 to 20 minutes at 37°C.

    • Note: Do not exceed 60 minutes.

  • Fixation: Immediately stop the reaction by adding ice-cold paraformaldehyde (1-2% final).

  • Readout: Analyze by Flow Cytometry (Forward Scatter/Side Scatter). Look for increased Forward Scatter (FSC).

Part 3: Troubleshooting Center (FAQs)

Q1: I see Calcium flux, but no Chemotaxis. Is the compound working? A: The compound is binding (target engagement is confirmed by Calcium), but chemotaxis is highly sensitive to gradient stability.

  • Fix: Ensure JNJ-28610244 is present in the bottom well only.

  • Fix: Check your incubation time. If < 2 hours, cells haven't had time to migrate. If > 4 hours, the gradient may have equilibrated.

Q2: My cAMP assay shows no inhibition of Forskolin. Why? A: Timing of addition is the most common error.

  • Protocol Check: Did you add JNJ-28610244 at the same time as Forskolin?

  • Correction: You must add JNJ-28610244 15 minutes prior to Forskolin. The

    
     protein needs time to inhibit Adenylyl Cyclase before you hit the system with a stimulant.
    

Q3: The Shape Change signal disappears after 2 hours. A: This is expected biological behavior, not a technical failure.

  • Explanation: H4 receptors desensitize and internalize upon prolonged agonist exposure. The actin cytoskeleton depolymerizes as the cell "resets."

  • Solution: Restrict assay windows to 10–30 minutes for shape change.

Q4: Solubility issues? I see precipitation. A: JNJ-28610244 is lipophilic.

  • Stock: Dissolve in 100% DMSO (e.g., 10 mM stock).

  • Working Solution: When diluting into aqueous buffer, ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity, but vortex rapidly during addition to prevent local precipitation.

Part 4: Experimental Visualization

Optimization Workflow Diagram

Workflow cluster_0 Phase 1: Rapid Signaling (0-30 mins) cluster_1 Phase 2: Functional Response (2-48 hrs) Start Start: Cell Isolation (PMNs / Transfected Cells) T0 T=0: Add JNJ-28610244 Start->T0 T5 T=5-15 min: p38 MAPK / Ca2+ Flux T0->T5 Immediate T20 T=20-30 min: Shape Change / cAMP T5->T20 Cytoskeletal Lag T120 T=2-4 hrs: Chemotaxis T20->T120 Migration Lag T48 T=24-48 hrs: STAT1 / Cytokines T120->T48 Transcriptional Lag

Caption: Temporal roadmap for assay selection. Red nodes indicate signaling peaks; Green nodes indicate functional phenotypes.

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ 7777120." Journal of Pharmacology and Experimental Therapeutics. (Establishes JNJ series nomenclature and H4R pharmacology).

  • Yu, F., et al. (2010). "Pharmacological characterization of oxime agonists of the histamine H4 receptor." Journal of Receptor, Ligand and Channel Research. (Specific characterization of JNJ-28610244 as an agonist).

  • Buckland, K. F., et al. (2003). "Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor." International Immunopharmacology. (Defines the shape change assay window).

  • Mommert, S., et al. (2013). "STAT1 phosphorylation and cleavage is regulated by the histamine (H4) receptor in human atopic and non-atopic lymphocytes." Allergy. (Describes the long-term STAT1 incubation protocol).

Sources

Technical Support Center: JNJ-28610244 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: JNJ-28610244 (Histamine H4 Receptor Agonist) Cytotoxicity & Viability Assessment in Primary Immune Cells Document ID: TS-JNJ286-CYTO-V1 Last Updated: February 13, 2026

Executive Summary & Compound Profile

JNJ-28610244 is a potent, selective non-imidazole agonist of the Histamine H4 Receptor (H4R).[1] Unlike cytotoxic chemotherapies, this compound is primarily an immunomodulator . In primary immune cells (specifically neutrophils, eosinophils, and T-cells), it is used to investigate chemotaxis, cytokine release, and adhesion-dependent degranulation.

Why assess cytotoxicity? Because JNJ-28610244 is a G-protein coupled receptor (GPCR) agonist, "cytotoxicity" in your data is likely an artifact or an off-target effect. True cytotoxicity (cell death) is not the desired pharmacological outcome. You must distinguish between functional suppression (e.g., reduced degranulation) and cellular toxicity (membrane compromise/apoptosis).

ParameterValueNotes
Target Histamine H4 Receptor (H4R)Gi/o-coupled GPCR
Mechanism Selective AgonistActivates p38 MAPK (context-dependent)
Potency

nM
High selectivity (>1000x) over H1/H2/H3
Primary Cells Neutrophils, Eosinophils, T-cellsHigh H4R expression
Solubility DMSO (up to 100 mM)Critical: DMSO >0.1% is toxic to primary neutrophils

Experimental Design: The "Self-Validating" Protocol

To ensure your cytotoxicity data is trustworthy, you must employ a multi-parametric approach. A single assay (e.g., MTT) is insufficient for primary immune cells due to their non-proliferative nature and high spontaneous apoptosis rates.

A. The "Golden Triangle" of Controls

Every plate must include these three internal validators:

  • Vehicle Control (Negative): Media + DMSO matched exactly to the highest drug concentration (e.g., 0.1% v/v). Purpose: Baseline viability.

  • Death Control (Positive): Staurosporine (1 µM) or Triton X-100 (0.1%). Purpose: Validate assay dynamic range.

  • Antagonist Rescue (Specificity): Pre-treat with JNJ-7777120 (Selective H4R Antagonist, 1-10 µM) followed by JNJ-28610244. Purpose: If toxicity is reversed by the antagonist, the cell death is H4R-mediated (rare). If toxicity persists, it is off-target/chemical toxicity.

B. Recommended Concentration Gradient

Since the


 is ~53 nM, your dose-response curve should bracket this value logarithmically.
  • Physiological Range: 1 nM – 100 nM

  • Supra-physiological (Toxic Potential): 1 µM – 100 µM

Step-by-Step Protocols

Protocol A: Multiparametric Flow Cytometry (Annexin V / 7-AAD)

Best for: Distinguishing early apoptosis from necrosis in Neutrophils/T-cells.

Materials:

  • Annexin V-FITC (binds phosphatidylserine).

  • 7-AAD or Propidium Iodide (PI) (membrane impermeant).

  • Annexin Binding Buffer (Must contain

    
    ).
    

Workflow:

  • Isolation: Isolate primary cells (e.g., PMNs via density gradient). Resuspend at

    
     cells/mL in RPMI + 10% FBS.
    
  • Seeding: Plate 100 µL/well in 96-well V-bottom plates.

  • Treatment: Add JNJ-28610244 (2x conc.) for 4 to 24 hours .

    • Note: Neutrophils have a short half-life; limit assays to 4-6 hours unless using survival factors (G-CSF/IFN-

      
      ).
      
  • Wash: Spin down (300 x g, 5 min). Wash 1x with cold PBS.

  • Stain: Resuspend in 100 µL Binding Buffer containing 5 µL Annexin V + 5 µL 7-AAD.

  • Incubate: 15 min at RT in the dark.

  • Acquisition: Analyze via Flow Cytometry immediately.

Interpretation:

  • Annexin V-/7-AAD-: Viable.

  • Annexin V+/7-AAD-: Early Apoptosis (Rare for H4R agonists).

  • Annexin V+/7-AAD+: Late Apoptosis/Necrosis (Likely solvent toxicity).

Protocol B: LDH Release Assay (Membrane Integrity)

Best for: Detecting rapid necrosis or membrane rupture.

Workflow:

  • Supernatant Collection: After treatment (Step 3 above), centrifuge plate.

  • Transfer: Move 50 µL supernatant to a fresh flat-bottom plate.

  • Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium salt).

  • Incubate: 30 min at RT (protected from light).

  • Stop: Add Stop Solution (1N HCl).

  • Read: Absorbance at 490 nm.

Calculation:



Visualizing the Mechanism & Workflow

The following diagrams illustrate the H4R signaling pathway relevant to immune function versus toxicity, and the experimental workflow.

Diagram 1: H4R Signaling & Toxicity Pathways

JNJ_Mechanism JNJ JNJ-28610244 (Ligand) H4R H4 Receptor (GPCR) JNJ->H4R Binding (Ki=53nM) Tox Off-Target Toxicity (>10 µM) JNJ->Tox Non-Specific High Dose Gi G_i/o Protein H4R->Gi Activation cAMP cAMP Decrease Gi->cAMP Inhibits AC Calcium Ca2+ Mobilization Gi->Calcium Release MAPK p38 MAPK / ERK Gi->MAPK Phosphorylation Chemotaxis Chemotaxis (Migration) MAPK->Chemotaxis Degranulation Inhibition of Degranulation MAPK->Degranulation

Caption: JNJ-28610244 activates H4R/Gi signaling to modulate immune function. Direct cytotoxicity is typically off-target.

Diagram 2: Cytotoxicity Assessment Workflow

Workflow Iso Primary Cell Isolation Treat Treatment (JNJ-28610244) Iso->Treat Flow Flow Cytometry (Annexin V / 7-AAD) Treat->Flow Cells LDH LDH Release (Supernatant) Treat->LDH Media Controls Controls: DMSO / Stauro / Antagonist Controls->Treat Data Data Analysis (Gating / OD) Flow->Data LDH->Data

Caption: Parallel workflow for assessing membrane integrity (LDH) and apoptotic status (Flow Cytometry).

Troubleshooting & FAQs

Q1: I see high cell death in my untreated Neutrophil controls. Is the assay broken?

Diagnosis: Likely Spontaneous Apoptosis . Solution: Human neutrophils have a half-life of 6–8 hours ex vivo.

  • Fix: Keep assay times short (<4 hours) for pure cytotoxicity checks.

  • Fix: If longer incubation is needed (e.g., 24h), supplement media with G-CSF (50 ng/mL) or IFN-

    
      to delay spontaneous apoptosis. Substrate the "Media Only" background death from your drug-treated samples.
    
Q2: JNJ-28610244 is precipitating in the media.

Diagnosis: Solubility limit reached. Solution:

  • JNJ-28610244 is hydrophobic. Dissolve stock in 100% DMSO (e.g., 10 mM).

  • Dilute into media immediately before use.

  • Do not exceed 100 µM in aqueous culture.

  • Ensure final DMSO concentration is <0.1% (Neutrophils are hypersensitive to DMSO).

Q3: The cells are viable, but I see no functional effect (e.g., no inhibition of degranulation).

Diagnosis: Receptor Desensitization or incorrect activation. Solution:

  • Check Activation: H4R effects often require a co-stimulus. For neutrophils, JNJ-28610244 inhibits adhesion-dependent degranulation (requires fibrinogen coating) or fMLP-induced responses. It does not block all pathways.

  • Timing: Pre-incubate JNJ-28610244 for 15–30 mins before adding the inflammatory stimulus (e.g., fMLP).

Q4: How do I prove the cytotoxicity is NOT H4R-mediated?

Diagnosis: Specificity check. Solution: Run the Antagonist Rescue control.

  • Pre-treat cells with JNJ-7777120 (10 µM) for 15 min.

  • Add JNJ-28610244 (Toxic dose).

  • If cells still die, the toxicity is off-target (chemical nature of the molecule), not receptor-driven.

References

  • Thurmond, R. L., et al. (2014).[2][3] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2][4][5] Journal of Leukocyte Biology.

  • BenchChem. (n.d.). "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation." BenchChem Technical Library.

  • MedChemExpress. (2024). "JNJ-28610244 Product Datasheet & Biological Activity." MCE.

  • National Institutes of Health (NIH). (2016). "The histamine H4 receptor: from orphan to the clinic." British Journal of Pharmacology.

Sources

Technical Support Center: JNJ-28610244 Formulation & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome, colleague. You are accessing this guide because you have likely encountered the "white cloud" phenomenon or crystal seeding when introducing JNJ-28610244 (CAS: 1251462-28-8) into aqueous culture media.[1]

JNJ-28610244 is a potent, selective Histamine H4 Receptor (H4R) Agonist .[1][2][3] Structurally, it possesses a lipophilic backbone typical of high-affinity GPCR ligands.[1] Its precipitation in media is not a sign of compound degradation, but a physicochemical "crash-out" driven by a rapid shift in solvent dielectric constant and pH.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Media
Primary Solvent DMSO (Dimethyl Sulfoxide)Highly soluble (>50 mM).[1]
Aqueous Solubility Low / Negligible at neutral pHRisk Zone: pH 7.2–7.6 (Standard Media).[1]
pKa Behavior Weak Base (Piperidine moiety)Soluble in acidic environments; precipitates as it neutralizes in physiological media.[1]
Serum Interaction High Protein BindingSerum albumin can sequester the drug, reducing free concentration but aiding apparent solubility.[1]

The Mechanism: Why JNJ-28610244 Precipitates

To prevent precipitation, you must understand the thermodynamic forces at play.[1]

  • The Dielectric Shock: Your stock is likely in 100% DMSO (Dielectric constant

    
    ).[1] When you pipette this directly into media (
    
    
    
    ), the solvent environment changes instantaneously.[1] The hydrophobic JNJ-28610244 molecules aggregate to minimize water contact before they can disperse.[1]
  • The pH Trap: As an H4R agonist with basic nitrogen centers, JNJ-28610244 is often protonated (charged/soluble) in acidic stock conditions.[1] Media buffered to pH 7.4 strips these protons, rendering the molecule neutral and insoluble.[1]

Troubleshooting Guide

Issue 1: Immediate "White Cloud" Upon Addition

Symptom: As soon as the pipette tip touches the media, a white wisp appears and settles.[1]

  • Cause: Localized supersaturation.[1] The concentration at the pipette tip exceeds the solubility limit before mixing occurs.

  • Solution: Switch to Protocol B (The Sandwich Method) below. Never add undiluted DMSO stock to static media.

Issue 2: Crystallization After 24 Hours

Symptom: Media looks clear initially, but needle-like crystals appear on the cell monolayer the next day.[1]

  • Cause: Ostwald Ripening.[1] Small, invisible micro-aggregates formed during mixing slowly merge into larger, thermodynamically stable crystals.[1]

  • Solution: You are exceeding the thermodynamic solubility limit.[1] You must use a carrier molecule. Switch to Protocol A (Cyclodextrin Complexation) .

Issue 3: "Oiling Out" in High-Serum Media

Symptom: Oily droplets form on the surface or adhere to plasticware.[1]

  • Cause: The compound is partitioning into the plastic rather than the media.[1]

  • Solution: Pre-saturate plasticware with serum-containing media for 1 hour before adding the drug, or switch to glass-coated plates if possible.[1]

Optimized Solubilization Protocols

Protocol A: Cyclodextrin Complexation (Gold Standard)

Recommended for concentrations > 10 µM or long-duration assays.[1]

This method encapsulates the lipophilic JNJ-28610244 molecule inside a hydrophilic "donut" (Cyclodextrin), preventing it from seeing the water.[1]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]

  • JNJ-28610244 Stock (in DMSO)[1]

  • Sterile Water or PBS[1]

Workflow:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water/PBS.[1] Filter sterilize (0.22 µm).

  • Dilute your JNJ-28610244 DMSO stock 1:10 into the HP-β-CD solution.

    • Example: 10 µL of 10 mM Drug + 90 µL of 20% HP-β-CD.[1]

    • Result: 1 mM Drug in 18% CD / 10% DMSO.[1]

  • Sonicate this intermediate mix for 5–10 minutes at 37°C. This forces the drug into the cyclodextrin cavity.[1]

  • Dilute this intermediate into your final cell culture media.

Protocol B: The "Sandwich" Dilution (Quick Method)

Recommended for concentrations < 10 µM.[1]

Workflow:

  • Place the required volume of culture media in a tube.[1]

  • Vortex the media to create a vortex cone.

  • Inject the DMSO stock slowly into the center of the vortex (not against the walls).

  • Continue vortexing for 10 seconds.

  • Apply immediately to cells.

Visualizing the Decision Process

Use this logic flow to determine the correct formulation strategy for your experiment.

JNJ_Solubility_Logic Start Start: JNJ-28610244 Formulation CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc CheckDuration Assay Duration? LowConc->CheckDuration Complexation Protocol A: HP-β-CD Complexation (Carrier Required) HighConc->Complexation High Precip Risk Short < 4 Hours CheckDuration->Short Long > 24 Hours CheckDuration->Long DirectDMSO Protocol B: Direct DMSO Dilution (Vortex Method) Short->DirectDMSO Long->Complexation Crystal Risk

Figure 1: Decision tree for selecting the appropriate vehicle based on concentration and assay duration.

Frequently Asked Questions (FAQs)

Q: Can I heat the media to dissolve the precipitate? A: Caution. While heating to 37°C helps, heating above 40°C may degrade the compound or the media supplements (L-Glutamine).[1] If it doesn't dissolve at 37°C with vortexing, the concentration is simply too high for the vehicle.[1] Do not boil it.

Q: My DMSO control cells look unhealthy. Is it the drug or the solvent? A: JNJ-28610244 requires high DMSO percentages for solubility if not using Cyclodextrin.[1] Ensure your final DMSO concentration is < 0.5% for sensitive lines (e.g., primary neurons) or < 1.0% for robust lines (e.g., HEK293).[1] Always run a "Vehicle Only" control matching the exact DMSO % of your highest drug dose.

Q: Can I use ethanol instead of DMSO? A: Generally, no .[1] JNJ series compounds are significantly less soluble in ethanol than in DMSO.[1] Ethanol also evaporates faster, leading to rapid crystal formation at the air-liquid interface in the well plate.[1]

References

  • Compound Identification & Pharmacology: Note: Confirms identity as H4R Agonist and CAS 1251462-28-8.
  • Solubility Mechanisms in Drug Discovery: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on lipophilic base behavior and "crash out" phenomena).
  • Cyclodextrin Protocols

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link]

Sources

Interpreting unexpected results in JNJ-28610244 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Data Interpretation for JNJ-28610244 (H4R Agonist) Assigned Specialist: Senior Application Scientist, Immunology & Pharmacology Division

Executive Summary: The Molecule at a Glance

Before troubleshooting, we must establish the ground truth of the compound's mechanism. Misinterpretation of JNJ-28610244 data often stems from confusing its role as an agonist with the more common H4R antagonists (like JNJ-7777120), or misunderstanding its specific signaling bias in neutrophils.

FeatureSpecification
Compound Name JNJ-28610244
Primary Target Histamine H4 Receptor (H4R)
Pharmacology Agonist (Selective)
Potency pKi: 7.3 | pEC50: 7.0
Selectivity >1000-fold selective over H1, H2, and H3 receptors
Key Phenotype Inhibits adhesion-dependent degranulation in neutrophils; blocks p38 MAPK phosphorylation.[1][2][3]

Mechanism of Action & Signaling Pathway

The Core Conflict: Researchers often expect H4R agonists to be purely pro-inflammatory (inducing chemotaxis). However, JNJ-28610244 exhibits a context-dependent inhibitory effect on degranulation when neutrophils are stimulated via integrins (Mac-1).

Pathway Visualization

The following diagram illustrates the specific signaling cascade where JNJ-28610244 interrupts the crosstalk between the Mac-1 integrin and p38 MAPK.

H4R_Signaling cluster_effect Observed Phenotype Agonist JNJ-28610244 (Agonist) H4R H4 Receptor (Gi/o-coupled) Agonist->H4R Activates Src Src Family Kinases H4R->Src INHIBITS (Crosstalk) Mac1 Mac-1 Integrin (CD11b/CD18) Mac1->Src Activates Adhesion Cell Adhesion Mac1->Adhesion Mediates p38 p38 MAPK (Thr180/Tyr182) Src->p38 Phosphorylates Degranulation Neutrophil Degranulation p38->Degranulation Drives

Figure 1: Mechanism of Action.[1][4][5] JNJ-28610244 activates H4R, which paradoxically inhibits Src-mediated p38 MAPK activation downstream of Mac-1, blocking degranulation without affecting adhesion.

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific anomalies reported by researchers using JNJ-28610244 in in vitro assays.

Scenario A: "I see no effect on Neutrophil Adhesion, but Degranulation is blocked."

Diagnosis: This is the correct, expected biological activity.

  • The Science: JNJ-28610244 uncouples adhesion from degranulation.[1][2][3] While Mac-1 (CD11b/CD18) engagement is necessary for adhesion, the H4R signal specifically intercepts the intracellular signaling (Src/p38 MAPK) required for the release of granules (lactoferrin/elastase) [1].

  • Action: Do not discard the experiment. Quantify degranulation markers (e.g., Lactoferrin ELISA) separately from adhesion assays (e.g., crystal violet or fluorescence plate reading).

Scenario B: "The compound failed to induce Chemotaxis (or induced it weakly)."

Diagnosis: Assay conditions or cell state.[2]

  • The Science: H4R agonists generally induce chemotaxis in eosinophils and mast cells. In neutrophils, the chemotactic response to H4R agonists can be subtle and is easily overwhelmed by strong chemoattractants like fMLP or IL-8.

  • Action:

    • Ensure you are using ultrapure neutrophils . Contaminating eosinophils can skew results.

    • If testing chemotaxis, use JNJ-28610244 as the sole gradient. Do not use it in combination with fMLP unless testing for inhibition of specific downstream pathways.

Scenario C: "My results are inconsistent between DMSO stocks."

Diagnosis: Solubility and Stability issues.

  • The Science: Like many small molecules in this class, JNJ-28610244 is hydrophobic. Freeze-thaw cycles in DMSO can lead to precipitation that is invisible to the naked eye, effectively lowering the treatment concentration.

  • Action:

    • Solubility Check: Dissolve in DMSO up to 30-50 mg/mL.

    • Working Solutions: Dilute into aqueous buffer immediately before use. Do not store dilute aqueous solutions (e.g., 10 µM in PBS) overnight, as the compound may adhere to plasticware.

Experimental Validation Protocol

To confirm the integrity of your JNJ-28610244 batch, perform this self-validating "Rescue Experiment."

The "Antagonist Rescue" Assay

If JNJ-28610244 is genuinely acting via H4R, its effects must be reversible by a selective H4R antagonist (e.g., JNJ-7777120).[3]

Step-by-Step Protocol:

  • Isolation: Isolate human neutrophils (PMNs) from fresh whole blood.

  • Pre-incubation (3 Arms):

    • Arm A (Control): Buffer only.

    • Arm B (Agonist): JNJ-28610244 (10 µM) for 15 min.

    • Arm C (Blockade): JNJ-7777120 (10 µM) for 15 min, followed by JNJ-28610244 (10 µM).

  • Stimulation: Add fMLP (1 µM) to all wells to induce Mac-1 dependent degranulation. Incubate 30-60 min.

  • Readout: Measure Lactoferrin release (ELISA) or p38 MAPK phosphorylation (Western Blot).

Expected Data Output:

Experimental Armp38 PhosphorylationDegranulationInterpretation
fMLP Only High (+++)High (+++)Baseline Activation
JNJ-28610244 + fMLP Low (+) Low (+) Agonist Effect (Inhibition)
Antagonist + JNJ-28610244 + fMLP High (+++)High (+++)Rescue (Target Validation)

If Arm C does not return to Baseline levels, your observed effect in Arm B is likely off-target toxicity, not H4R signaling.

Frequently Asked Questions (FAQ)

Q: Can I use JNJ-28610244 to study eosinophils? A: Yes. In eosinophils, H4R activation typically drives chemotaxis and calcium mobilization. The inhibitory effect on degranulation described above is specific to the neutrophil adhesion pathway. Context is critical.

Q: What is the optimal concentration range? A: Based on pKi data (7.3), the theoretical IC50 is in the nanomolar range. However, in whole-cell functional assays (like degranulation), 1 µM to 10 µM is the standard effective range to overcome protein binding and cellular penetration barriers [1].

Q: Is this compound suitable for in vivo use? A: JNJ-28610244 is primarily a tool compound for in vitro characterization. For in vivo studies, researchers often prefer JNJ-39758979 (Antagonist) or other optimized analogs due to pharmacokinetic profiles. If using JNJ-28610244 in vivo, solvent vehicles (e.g., cyclodextrin) are required to maintain solubility.

References

  • Dib, K., et al. (2014).[1][6] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1][2][6] Journal of Leukocyte Biology, 96(3), 411-419.

  • MedChemExpress. (n.d.). "JNJ-28610244 Product Datasheet." MedChemExpress.

  • Thurmond, R. L., et al. (2008).[7] "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[8] Nature Reviews Drug Discovery, 7, 41-53.

Sources

Technical Support Center: JNJ-28610244 & H4 Receptor Desensitization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: JNJ-28610244[1][2][3][4][5]

Welcome to the technical guide for JNJ-28610244 . Unlike its frequently cited counterpart JNJ-7777120 (an antagonist), JNJ-28610244 is a potent, selective Histamine H4 Receptor (H4R) AGONIST [1, 2].

In experimental settings, this compound is used to actively stimulate H4R-mediated pathways, such as calcium mobilization, chemotaxis, and p38 MAPK phosphorylation. However, because it is a full agonist with a pEC50 of ~7.0 [1], it is highly prone to inducing receptor desensitization —a phenomenon where the receptor becomes unresponsive to further stimulation despite the continued presence of the ligand.

This guide addresses the specific challenges of working with JNJ-28610244, focusing on distinguishing between "assay failure" and "biological desensitization."

Key Pharmacological Parameters
ParameterValueNotes
Target Histamine H4 Receptor (H4R)Gi/o-coupled GPCR
Action Agonist Activates receptor; induces internalization
Potency (pKi) 7.3 [1]High affinity binding
Potency (pEC50) 7.0 [1]Functional activation concentration
Selectivity >1000-fold vs H1R/H2R/H3R [3]Highly selective for H4R
Solubility DMSO (up to 100 mM)Avoid aqueous stock solutions

The Mechanism: Why Your Signal is Fading

When JNJ-28610244 binds to H4R, it triggers a dual-phase event. First, the G-protein signaling (efficacy) occurs. Second, the receptor's "off-switch" is triggered to prevent overstimulation. Understanding this cycle is critical for experimental timing.

H4R Activation & Desensitization Pathway

H4R_Signaling Ligand JNJ-28610244 (Agonist) H4R_Surface H4 Receptor (Surface) Ligand->H4R_Surface Binding (nM range) Gi_Protein Gi/o Protein Activation H4R_Surface->Gi_Protein Activation GRK GRK (Phosphorylation) H4R_Surface->GRK Prolonged Exposure Effectors ↓ cAMP ↑ Ca2+ Flux ↑ p38 MAPK Gi_Protein->Effectors Signal Transduction Arrestin β-Arrestin Recruitment GRK->Arrestin Tagging Internalization Receptor Internalization Arrestin->Internalization Desensitization Internalization->H4R_Surface Recycling (>30 mins)

Figure 1: The temporal divergence of JNJ-28610244 signaling. Immediate activation (Green path) is followed rapidly by GRK/Arrestin-mediated desensitization (Grey path).

Troubleshooting Guide: Common Experimental Failures

Issue 1: "I see a calcium peak, but it vanishes instantly and I cannot re-stimulate the cells."

Diagnosis: Acute Homologous Desensitization. H4R is a Gi/o-coupled receptor.[1] While the primary signal is cAMP inhibition, many researchers use promiscuous G-proteins (Gα15/16) to force a Calcium readout. JNJ-28610244 induces rapid phosphorylation of the receptor tail. Once β-arrestin binds, the receptor is physically uncoupled from the G-protein.

Solution:

  • Single-Shot Kinetics: Do not attempt "add-read-add" protocols on the same well. GPCR agonists like JNJ-28610244 are "one-shot" reagents in calcium flux assays.

  • Check Antagonist Timing: If testing an antagonist (e.g., JNJ-7777120) against JNJ-28610244:

    • Pre-incubate the Antagonist for 15–30 minutes.

    • Inject JNJ-28610244 (Agonist) during the read.

    • Never inject the agonist first; the receptor will desensitize before the antagonist can be evaluated.

Issue 2: "My p38 MAPK Western Blot shows no phosphorylation."

Diagnosis: Incorrect Temporal Window. Unlike Calcium (seconds), MAPK signaling is a downstream event that requires minutes. However, if you wait too long (e.g., >60 mins), phosphatases will degrade the signal, or the receptor will be internalized.

Protocol Adjustment:

  • Optimal Window: 5 to 15 minutes post-stimulation [3].

  • Concentration: Use 1 µM to 10 µM JNJ-28610244 for maximal phosphorylation [3].

  • Control: Always run a positive control with Histamine (100 nM) to verify the cells are responsive. Note that JNJ-28610244 has ~10-fold lower affinity than Histamine but is more selective [3].[2]

Issue 3: "The EC50 shifts to the right (lower potency) in my second experiment."

Diagnosis: Tachyphylaxis (Tolerance) due to cell culture handling. If your cells were exposed to trace amounts of histamine (often found in some FBS batches or conditioned media) during culture, the H4Rs may be pre-desensitized before you even add JNJ-28610244.

Validation Step:

  • Serum Starvation: Starve cells in serum-free media for 2–4 hours prior to the assay to allow internalized receptors to recycle back to the membrane.

  • Wash Steps: Ensure thorough washing of cells to remove endogenous histamine produced by the cells themselves (especially in neutrophil or mast cell lines).

FAQ: Expert Responses

Q: Can I use JNJ-28610244 to study inverse agonism? A: No. JNJ-28610244 is an agonist .[3][4][5][2][6] To study inverse agonism (reducing constitutive activity), you need an inverse agonist/antagonist like thioperamide or JNJ-7777120 [2]. Using JNJ-28610244 will only increase activity.

Q: Why is JNJ-28610244 preferred over Histamine for H4R studies? A: Histamine is "dirty"—it activates H1, H2, H3, and H4 receptors. If you use Histamine in a neutrophil assay, you might be seeing H2-mediated effects. JNJ-28610244 is >1000-fold selective for H4R over other subtypes, ensuring that the phenotype you observe (e.g., chemotaxis inhibition) is strictly H4R-mediated [3].

Q: How do I store the stock solution? A:

  • Powder: -20°C (stable for years).

  • In DMSO: -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

  • In Aqueous Buffer: Prepare fresh. Do not store. The compound may precipitate or degrade in aqueous solution over days.

Validated Protocol: H4R Internalization Assay

To confirm if JNJ-28610244 is desensitizing your receptors, perform this internalization assay.

Reagents:

  • Cells expressing H4R (e.g., HEK293-H4R or Human Neutrophils).

  • JNJ-28610244 (10 mM stock in DMSO).

  • Acid Wash Buffer (0.2M Acetic acid, 0.5M NaCl, pH 2.5).

Steps:

  • Seed Cells: Plate cells on coverslips or flow cytometry tubes.

  • Treatment: Treat with 10 µM JNJ-28610244 for 0, 15, 30, and 60 minutes at 37°C.

  • Arrest: Place cells on ice immediately to stop membrane trafficking.

  • Surface Staining: Stain with an N-terminal antibody for H4R (non-permeabilized).

    • Note: If the receptor has internalized, the antibody will not bind.

  • Analysis: Measure fluorescence via Flow Cytometry.

    • Result: You should see a decrease in surface fluorescence over time (t=60 < t=0), confirming agonist-induced internalization.

References

  • Dib, K., et al. (2014).[2] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[3][5] Journal of Leukocyte Biology, 96(3), 411-418.[3] Retrieved from [Link]

Sources

Controlling for vehicle effects (DMSO) in JNJ-28610244 studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of controlling for Dimethyl Sulfoxide (DMSO) vehicle effects in studies involving JNJ-28610244 , a potent Histamine H4 Receptor (H4R) Agonist .

This guide is structured to support researchers in differentiating true pharmacological H4R agonism from vehicle-induced artifacts, particularly in chemotaxis, calcium flux, and in vivo inflammation models.

Introduction: The Solubility-Toxicity Paradox

JNJ-28610244 (CAS: 1251462-28-8) is a highly selective H4R agonist (


 7.3). Like many GPCR ligands, it possesses high lipophilicity, necessitating organic solvents like DMSO for initial solubilization.

The Critical Issue: DMSO is not inert. In H4R-relevant assays (neutrophil chemotaxis, calcium mobilization), DMSO concentrations >0.1% can alter membrane fluidity, modulate ion channels, and independently trigger pseudo-chemotactic responses. Failure to rigorously control for these effects leads to False Positives (synergistic toxicity) or False Negatives (masking of receptor desensitization).

Module 1: Formulation & Solubility Protocols

Core Directive: The "Crash-Out" Prevention Protocol

JNJ-28610244 is stable in 100% DMSO but prone to rapid precipitation upon aqueous dilution.

Step-by-Step Solubilization Guide
  • Primary Stock Preparation (10 mM - 50 mM):

    • Weigh JNJ-28610244 powder in a glass vial (avoid polystyrene).

    • Add 100% anhydrous DMSO.

    • Vortex: 30 seconds.

    • Sonicate: 5 minutes at 37°C if visible particles remain.

    • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

  • The "Intermediate Step" (Crucial for In Vivo):

    • Do not inject 100% DMSO directly into aqueous buffer.

    • Technique: Create a 10x intermediate in a co-solvent system (e.g., PEG400 or Tween 80) before final dilution.

  • Working Solution (In Vitro):

    • Target final DMSO concentration: ≤ 0.1% .

    • Protocol:

      • Dilute Stock (10 mM) 1:1000 into assay buffer

        
         10 µM Drug (0.1% DMSO).
        
      • Vehicle Control: Add 1 µL Pure DMSO to 1000 µL assay buffer. Do not use plain buffer as a control.

Visualizing the Solubilization Logic

G Powder JNJ-28610244 (Powder) Stock Primary Stock (100% DMSO) Powder->Stock Dissolve Inter Intermediate (DMSO + PEG400/Tween) Stock->Inter 1:10 Dilution Final Working Solution (Aqueous Buffer) Stock->Final Direct Injection Inter->Final Slow Addition (Vortexing) Precip PRECIPITATION RISK (Cloudy Solution) Final->Precip If DMSO > 1% or Rapid pH Change

Caption: Workflow for solubilizing JNJ-28610244. The green path (Intermediate) minimizes the risk of precipitation ("crashing out") compared to direct aqueous injection.

Module 2: In Vitro Experimental Controls

The Challenge: DMSO Interference in H4R Signaling

H4R couples to


 proteins, inhibiting cAMP and mobilizing Calcium (

). DMSO has two specific artifacts in this pathway:
  • Calcium Spikes: High DMSO (>0.5%) can cause non-specific

    
     release from intracellular stores, mimicking H4R agonism.
    
  • Membrane Permeabilization: DMSO increases membrane fluidity, potentially altering GPCR conformational changes.

Troubleshooting Table: Assay-Specific Limits
Assay TypeMax DMSO ToleranceArtifact to Watch ForMitigation Strategy
Calcium Flux (FLIPR) 0.1% - 0.2%False agonist signal (baseline drift).Normalize data to "Vehicle Baseline" rather than "Buffer Baseline".
Chemotaxis (Neutrophils) 0.1%Inhibition of motility (toxic) or pseudo-chemotaxis.Include a "DMSO Gradient" control (DMSO in both upper and lower chambers).
cAMP Inhibition 0.5%Non-specific phosphodiesterase modulation.Run an Isoproterenol + Vehicle curve to verify

integrity.
Radioligand Binding 1.0%Reduced binding affinity (

shift).
Validate

of reference ligand (Histamine) in the presence of vehicle.
Diagram: H4R Signaling vs. DMSO Noise

Signaling JNJ JNJ-28610244 H4R H4 Receptor (GPCR) JNJ->H4R Agonism Gi Gi/o Protein H4R->Gi Activation Ca Ca2+ Influx Gi->Ca Release Chemo Chemotaxis/ Actin Polymerization Ca->Chemo Trigger DMSO DMSO Vehicle (>0.5%) DMSO->H4R Membrane Fluidity Change DMSO->Ca Non-Specific Release DMSO->Chemo Cytotoxicity

Caption: Pharmacological pathway of JNJ-28610244 (Blue/Green) versus the interference points of DMSO (Black/Red). Note that DMSO can trigger Calcium release independently of the receptor.

Module 3: In Vivo Administration Guide

Formulation for Animal Studies

Injecting high concentrations of DMSO causes local inflammation and pain, which confounds H4R studies (as H4R is involved in inflammation and pruritus).

Recommended Vehicle Formulation (Low DMSO):

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG400 (Co-solvent)

  • 50% Saline or PBS (Diluent)

Protocol:

  • Dissolve JNJ-28610244 in 100% DMSO (10x final concentration).

  • Add PEG400 and vortex.

  • Slowly add Saline while vortexing.

  • Check pH: Adjust to 7.0–7.4 using dilute NaOH/HCl if necessary (H4R agonists are pH sensitive).

FAQ: Troubleshooting Common Issues

Q1: My cells die when I add the drug, but I'm within the IC50 range.

  • Diagnosis: This is likely "Vehicle Shock."

  • Fix: Are you adding 100% DMSO stock directly to the cell well? Never do this. Prepare a 2x or 4x working solution in media first, then add that to the cells. This prevents a transient localized "hotspot" of 100% DMSO that kills cells instantly upon contact.

Q2: The drug precipitates in the syringe during injection.

  • Diagnosis: The aqueous saline caused the lipophilic drug to crash out.

  • Fix: Switch to a Cyclodextrin formulation. Use 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water. Dissolve the drug in a small amount of DMSO first, then add to the Cyclodextrin solution. The CD "cages" the drug, keeping it soluble in water.
    

Q3: I see a response in my Vehicle-only control group in Calcium assays.

  • Diagnosis: DMSO concentration is too high (>0.5%) or the addition speed is too fast (shear stress).

  • Fix: Lower DMSO to <0.1%. Use an automated liquid handler to standardize addition speed. Ensure the vehicle control is prepared from the exact same DMSO bottle as the drug stock to control for contaminants.

References

  • Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2] Journal of Leukocyte Biology, 96(3), 411-418.[2] (Establishes H4R signaling assays relevant to JNJ-28610244).

  • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal, 28(3), 1317-1330.
  • Hanslick, J. L., et al. (2009). "Dimethyl sulfoxide (DMSO) produces widespread apoptosis in the developing central nervous system." Neurobiology of Disease, 34(1), 1-10. (Critical for in vivo vehicle design).
  • Timmerman, H., et al. (2011). "Histamine H4 receptor ligands."[2] Journal of Medicinal Chemistry. (Review of physicochemical properties of H4 ligands).

Sources

Validation & Comparative

A Comparative Guide to Histamine H4 Receptor Agonists: JNJ-28610244 and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of the histamine H4 receptor (H4R), the choice of a pharmacological tool is paramount. As a G protein-coupled receptor predominantly expressed on immune cells, the H4R has emerged as a compelling target for modulating inflammatory and immune responses.[1][2][3][4] This guide provides an in-depth, objective comparison of JNJ-28610244, a notable H4R agonist, with other key agonists, supported by experimental data and detailed methodologies. Our focus is to equip you with the necessary information to select the most appropriate agonist for your research needs, moving beyond a simple catalog of compounds to a functional understanding of their application.

The Histamine H4 Receptor: A Key Player in Immunomodulation

The histamine H4 receptor, coupled to Gαi/o proteins, plays a critical role in mediating immune and inflammatory processes.[5] Its activation on various immune cells, including mast cells, eosinophils, dendritic cells, and T cells, triggers a cascade of intracellular events.[3] This signaling pathway typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, activation of the mitogen-activated protein kinase (MAPK) pathway, and mobilization of intracellular calcium.[5][6] These events culminate in diverse cellular responses such as chemotaxis, cytokine production, and degranulation, making the H4R a promising therapeutic target for a range of disorders including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[1][7][8]

Histamine H4 Receptor Signaling Pathway

The canonical signaling pathway of the H4R is initiated by agonist binding, which leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. Simultaneously, the Gβγ subunit can activate downstream effectors such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. These signaling cascades ultimately regulate cellular functions like chemotaxis and inflammation.

H4R_Signaling H4R H4R G_protein Gαi/oβγ H4R->G_protein G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC PLC PKC PKC PLC->PKC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Agonist H4R Agonist (e.g., JNJ-28610244) Agonist->H4R G_alpha->AC inhibits G_betagamma->PLC ATP ATP ATP->AC Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Cellular_Response regulates MAPK MAPK Activation PKC->MAPK Ca_mobilization->Cellular_Response MAPK->Cellular_Response

Caption: H4R Signaling Cascade.

Comparative Analysis of H4R Agonists

The selection of an appropriate H4R agonist is critical and depends on the specific experimental goals. Key parameters for consideration include potency, selectivity, and functional activity. Below is a comparative summary of JNJ-28610244 and other commonly used H4R agonists.

CompoundTypePotency (Human H4R)Selectivity ProfileKey Features & Remarks
JNJ-28610244 AgonistpKi = 7.3, pEC50 = 7.0[9]>1000-fold selective over H1R, H2R, and H3R[10]Potent and highly selective oxime agonist. Demonstrated to inhibit Mac-1-dependent degranulation in human neutrophils.[10][11]
VUF-8430 Full AgonistKi = 31.6 nM, EC50 = 50 nM[12][13]33-fold selective over H3R; negligible affinity for H1R and H2R.[14]Potent non-imidazole agonist. Also shows full agonist activity at the H3 receptor.[15] Reduces mechanical and thermal allodynia in neuropathic pain models.[13][16][17]
4-Methylhistamine Full AgonistHigh affinity (Ki = 7.0 nM)[18]Also a potent agonist at H2 receptors.[15]A classical, yet less selective, H4R agonist. Its activity at H2R necessitates careful experimental design and appropriate controls.
Clobenpropit Agonist (at H4R)-Also a potent H3R antagonist.[19]An imidazole-containing compound initially developed as an H3R antagonist. Its dual activity can be leveraged in specific experimental contexts but requires careful interpretation.
Histamine Endogenous AgonistKi ≈ 4-7 nM[18]Non-selective; activates all four histamine receptor subtypes.The natural ligand, serving as a benchmark in functional assays. Its lack of selectivity makes it unsuitable for dissecting H4R-specific effects without the use of selective antagonists.

In-Depth Look at JNJ-28610244

JNJ-28610244 stands out due to its high potency and exceptional selectivity for the human H4 receptor.[9][10] This specificity is crucial for elucidating the precise role of H4R in complex biological systems, minimizing the confounding effects of off-target interactions.

A key study highlighted the utility of JNJ-28610244 in investigating neutrophil function. The research demonstrated that JNJ-28610244, similarly to histamine, inhibited Mac-1-dependent degranulation in human neutrophils in a dose-dependent manner.[10][11] This inhibitory effect was completely reversed by the selective H4R antagonists JNJ-7777120 and JNJ-28307474, confirming that the action of JNJ-28610244 is mediated specifically through the H4R.[10][20] Notably, neither histamine nor JNJ-28610244 prevented fMLP-induced, Mac-1-dependent adhesion, suggesting that H4R activation specifically interferes with the signaling pathways that control degranulation downstream of integrin engagement.[10][11]

Experimental Protocols: A Guide to Characterizing H4R Agonists

The robust characterization of H4R agonists relies on a combination of binding and functional assays. Below are representative protocols that form the foundation of such investigations.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the H4R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H4 receptor (e.g., HEK-293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a radiolabeled H4R antagonist (e.g., [³H]JNJ-7777120) and varying concentrations of the test agonist (e.g., JNJ-28610244).

  • Equilibration: Incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an H4R agonist to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.

Methodology:

  • Cell Culture: Culture H4R-expressing cells in a suitable medium.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the H4R agonist.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).

Experimental Workflow for Agonist Characterization

experimental_workflow start Start: Select H4R Agonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay_1 cAMP Functional Assay (Determine EC50, Intrinsic Activity) start->functional_assay_1 functional_assay_2 Calcium Mobilization Assay (Measure Ca²⁺ Flux) start->functional_assay_2 functional_assay_3 Chemotaxis Assay (Assess Cell Migration) start->functional_assay_3 selectivity_panel Selectivity Profiling (vs. H1R, H2R, H3R) binding_assay->selectivity_panel data_analysis Data Analysis & Interpretation functional_assay_1->data_analysis functional_assay_2->data_analysis functional_assay_3->data_analysis selectivity_panel->data_analysis in_vivo_model In Vivo Model (e.g., Inflammation, Pain) conclusion Conclusion: Characterize Agonist Profile in_vivo_model->conclusion data_analysis->in_vivo_model

Sources

Comparing JNJ-28610244 and histamine effects on H4R

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: JNJ-28610244 vs. Histamine for H4R Target Validation

The Histamine H4 Receptor (H4R) is a critical target in immunopharmacology, modulating chemotaxis and cytokine release in eosinophils, mast cells, and T-cells.[1][2] While Histamine is the endogenous ligand, its promiscuity across four receptor subtypes (H1R–H4R) makes it a poor tool for dissecting H4R-specific mechanisms in complex biological systems.

JNJ-28610244 (CAS: 1251462-28-8) serves as a highly selective H4R agonist. Unlike histamine, which activates the entire histamine receptor family, JNJ-28610244 isolates H4R signaling, allowing researchers to attribute biological effects—such as neutrophil degranulation or eosinophil shape change—specifically to H4R activation without interference from H1R-mediated vascular permeability or H2R-mediated gastric signaling.

This guide compares the pharmacological profiles of these two agents and provides experimental protocols for their use in target validation.

Pharmacological Profile Comparison

The following data highlights the trade-off between the high potency of the endogenous ligand and the necessary selectivity of the synthetic tool.

FeatureHistamine (Endogenous Ligand)JNJ-28610244 (Synthetic Tool)
Role Pan-Agonist (H1, H2, H3, H4)Selective H4R Agonist
H4R Affinity (

)
~5–10 nM (High Affinity)~50 nM (

7.3)
Functional Potency (

)
~10–20 nM~100 nM (

7.0)
Selectivity Profile Non-selective; activates H1, H2, H3>100-fold selective for H4R vs H1/H2/H3
Signaling Pathway

(H3/H4),

(H1),

(H2)

specific
(via H4R)
Primary Application Physiological baseline referenceValidating H4R-specific phenotype

Analytic Insight: While Histamine has a slightly higher absolute affinity for H4R, JNJ-28610244's value lies in its "clean" signal. In a neutrophil assay, histamine might induce effects via H2R (cAMP elevation) that counteract H4R effects (cAMP inhibition). JNJ-28610244 avoids this cross-talk.

Mechanistic Signaling Pathways

H4R acts primarily through


 protein coupling. The diagram below illustrates the signaling cascade and how JNJ-28610244 isolates the H4R pathway compared to Histamine's broad activation.

H4R_Signaling Histamine Histamine (Endogenous) H1R H1R / H2R / H3R (Off-Target) Histamine->H1R H4R H4 Receptor (Gi/o Coupled) Histamine->H4R JNJ JNJ-28610244 (Selective Agonist) JNJ->H1R No Binding JNJ->H4R OtherG Gq / Gs Activation (Noise) H1R->OtherG Gi G(i/o) Activation H4R->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC MAPK MAPK / p38 Phosphorylation Gi->MAPK Calcium Ca2+ Mobilization Gi->Calcium Chemotaxis Chemotaxis & Degranulation MAPK->Chemotaxis Calcium->Chemotaxis

Figure 1: Comparative Signaling. Histamine activates multiple receptors (H1/H2/H3), creating "noise" (grey paths). JNJ-28610244 selectively engages H4R (green path), driving


-mediated chemotaxis and MAPK activation.

Experimental Protocols for Target Validation

To confirm H4R involvement in a cellular response, a "Triangulation Strategy" is recommended: Use Histamine (positive control), JNJ-28610244 (selective agonist), and JNJ-7777120 (selective antagonist).

Protocol A: H4R-Mediated Neutrophil Degranulation

Objective: Determine if an agent inhibits adhesion-dependent degranulation via H4R.

  • Cell Isolation: Isolate human neutrophils using dextran sedimentation and Ficoll-Paque centrifugation. Resuspend in HBSS with 10 mM HEPES.

  • Priming (The Agonist Step):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Histamine): Treat with 0.1–1.0

      
      M Histamine.
      
    • Group 3 (JNJ-28610244): Treat with 0.1–10

      
      M JNJ-28610244.
      
    • Incubation: 15 minutes at 37°C.

  • Antagonist Validation (Optional but Recommended):

    • Pre-incubate cells with JNJ-7777120 (10

      
      M) for 15 mins before adding agonists. This should reverse the effects of Group 2 and Group 3.
      
  • Activation: Stimulate cells with fMLP (1

    
    M) to induce degranulation.
    
  • Readout: Measure release of Lactoferrin (ELISA) or Elastase.

    • Expected Result: Both Histamine and JNJ-28610244 should inhibit degranulation. If JNJ-28610244 works, the mechanism is H4R-driven.

Protocol B: [35S]GTP S Binding Assay

Objective: Quantify receptor activation potency (


).
  • Membrane Prep: Use HEK293 cells stably expressing human H4R.

  • Incubation: Mix membranes (5–10

    
    g protein) with:
    
    • Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 10

      
      M GDP).
      
    • [35S]GTP

      
      S (approx. 0.1 nM).
      
    • Increasing concentrations of JNJ-28610244 (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Filter through GF/C glass fiber filters; wash 3x with cold buffer.

  • Analysis: Measure CPM. Plot dose-response curve to calculate

    
    .
    
    • Self-Validation: JNJ-28610244 should yield a sigmoidal curve with

      
      .
      

Decision Logic for Researchers

When observing a histamine-induced effect, use the following logic flow to validate H4R causality:

Validation_Logic Start Biological Effect (e.g., Chemotaxis) Test1 Test with JNJ-28610244 Start->Test1 Result1 Effect Mimicked? Test1->Result1 Test2 Block with JNJ-7777120 Result1->Test2 Yes Conclusion1 Not H4R Mediated (Check H1/H2) Result1->Conclusion1 No Result2 Effect Blocked? Test2->Result2 Result2->Conclusion1 No Conclusion2 Confirmed H4R Mechanism Result2->Conclusion2 Yes

Figure 2: Logic Flow. Use JNJ-28610244 to screen for H4R sufficiency, then confirm with an antagonist (JNJ-7777120) to prove necessity.

References

  • Dib, K., et al. (2014).[3] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[3] Journal of Leukocyte Biology, 96(3), 411-418.[3] Link

  • Thurmond, R. L., et al. (2004).[4] "A potent and selective histamine H4 receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. Link

  • MedChemExpress. "JNJ-28610244 Product Datasheet." Link

  • BenchChem. "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation." Link

Sources

Functional Interrogation of Histamine H4 Receptor Signaling: A Guide to the JNJ-28610244 and JNJ-7777120 Combination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Histamine H4 Receptor (H4R) represents a critical node in immunomodulation and pruritus (itch) signaling.[1] Unlike the well-established H1R and H2R, the H4R functions primarily on immune cells (eosinophils, mast cells, T cells) and sensory neurons, coupling to G


 proteins to regulate chemotaxis, cytokine release, and calcium mobilization.

This guide details the functional pairing of JNJ-28610244 (a highly selective H4R agonist ) and JNJ-7777120 (the benchmark H4R antagonist ). Used in combination, these molecules provide a rigorous "Checkmate" validation system: the agonist induces a specific phenotype (e.g., itch or signaling modulation), and the antagonist reverses it, confirming the effect is H4R-mediated rather than an off-target artifact.

Part 1: Compound Specifications & Mechanistic Profile

To design effective experiments, researchers must understand the physicochemical and pharmacological properties of this pair.

Comparative Profile
FeatureJNJ-28610244 JNJ-7777120
Role Selective H4R Agonist Selective H4R Antagonist
Mechanism Activates Gngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

signaling; inhibits cAMP; modulates MAPK.
Blocks H4R activation; prevents G-protein coupling.
Potency pKi = 7.3; pEC50 = 7.0 (H4R)Ki = 4.5 nM (H4R)
Selectivity >1000-fold over H1, H2, H3 receptors.>1000-fold over H1, H2, H3 receptors.
Primary Utility Inducing H4R-specific phenotypes (e.g., inflammation modulation, itch).[1]Validating H4R involvement by reversing agonist effects.
Solubility DMSO (up to 100 mM)DMSO (up to 100 mM); Water (low)
Signaling Pathway Architecture

The H4 receptor couples to G


 proteins. Upon activation by JNJ-28610244 :
  • cAMP Inhibition: G

    
     inhibits adenylyl cyclase, reducing intracellular cAMP.
    
  • MAPK Activation: G

    
     subunits activate the RAS/RAF/MEK/ERK pathway and p38 MAPK.
    
  • Calcium Mobilization: Triggers intracellular

    
     release (critical for chemotaxis).
    

JNJ-7777120 competitively binds to the H4R, preventing the conformational change required for G-protein coupling, effectively silencing these downstream signals.

H4R_Signaling JNJ_Agonist JNJ-28610244 (Agonist) H4R Histamine H4 Receptor (GPCR) JNJ_Agonist->H4R Activates JNJ_Antagonist JNJ-7777120 (Antagonist) JNJ_Antagonist->H4R Blocks Gi_Protein Gi/o Protein H4R->Gi_Protein Couples AC Adenylyl Cyclase Gi_Protein->AC Inhibits MAPK p38 MAPK / ERK Gi_Protein->MAPK Activates (βγ) Calcium Ca2+ Mobilization Gi_Protein->Calcium Increases cAMP cAMP Levels AC->cAMP Decreases Response Chemotaxis / Itch / Degranulation Modulation MAPK->Response Drives Calcium->Response Drives

Figure 1: The H4R signaling cascade.[2][3][4] JNJ-28610244 initiates the G-protein cascade, while JNJ-7777120 acts as the molecular brake, preventing downstream effector activation.

Part 2: Experimental Protocols

Protocol A: The "Checkmate" Assay (Neutrophil Degranulation)

Objective: To demonstrate H4R-mediated modulation of immune cell function. Context: Uniquely, H4R activation by JNJ-28610244 has been shown to inhibit adhesion-dependent degranulation in neutrophils, a response that JNJ-7777120 reverses. This is a robust assay for validation.

Materials:

  • Human Neutrophils (isolated from peripheral blood).

  • Agonist: JNJ-28610244 (Stock: 10 mM in DMSO).

  • Antagonist: JNJ-7777120 (Stock: 10 mM in DMSO).

  • Stimulus: fMLP (1

    
    M).
    

Workflow:

  • Isolation: Resuspend neutrophils (

    
     cells/mL) in HBSS buffer containing 
    
    
    
    /
    
    
    .
  • Antagonist Pre-treatment (The Block):

    • Group A (Control): Vehicle (DMSO).

    • Group B (Test): Incubate with JNJ-7777120 (10

      
      M)  for 15 minutes at 37°C.
      
  • Agonist Treatment (The Trigger):

    • Add JNJ-28610244 (0.1 - 10

      
      M)  to both groups. Incubate for 10 minutes.
      
  • Stimulation:

    • Add fMLP (1

      
      M) to induce Mac-1 dependent degranulation.
      
    • Incubate for 30 minutes.

  • Readout:

    • Centrifuge cells.

    • Measure Lactoferrin or Elastase release in the supernatant via ELISA.

Expected Results:

  • Vehicle + JNJ-28610244: Significant reduction in degranulation (Agonist effect).

  • JNJ-7777120 + JNJ-28610244: Degranulation levels return to near-baseline (Antagonist reverses the inhibition).

Protocol B: In Vivo Pruritus (Itch) Model

Objective: To assess H4R involvement in sensory neuron activation.[1][5]

Workflow:

  • Acclimatization: Acclimatize mice (e.g., C57BL/6 or Balb/c) to observation chambers for 30 mins.

  • Systemic Antagonist Dosing:

    • Administer JNJ-7777120 (10–30 mg/kg) via oral gavage (p.o.) or subcutaneous (s.c.) injection.

    • Wait 30–60 minutes for systemic distribution (Tmax).

  • Local Agonist Challenge:

    • Intradermal (i.d.) injection of the H4R agonist (or Histamine 100 nmol) into the nape of the neck.

    • Note: While JNJ-28610244 is an agonist, Histamine is often used here as the broad-spectrum trigger. If using JNJ-28610244 specifically, dissolve in saline/DMSO and inject 50-100 nmol.

  • Observation:

    • Record scratching bouts (hind paw directed at injection site) for 30 minutes.

  • Validation:

    • JNJ-7777120 treated mice should display significantly fewer scratching bouts compared to vehicle-treated mice.

Part 3: Experimental Logic Visualization

The following diagram illustrates the decision matrix for validating H4R targets using this specific compound pair.

Experimental_Logic Start Start Experiment Apply_Agonist Apply JNJ-28610244 (Agonist) Start->Apply_Agonist Observe_Effect Observe Phenotype (e.g., Reduced Degranulation) Apply_Agonist->Observe_Effect Branch Is effect H4R specific? Observe_Effect->Branch Apply_Antagonist Pre-treat with JNJ-7777120 Branch->Apply_Antagonist Validation Step Re_Apply_Agonist Apply JNJ-28610244 Apply_Antagonist->Re_Apply_Agonist Result_Reversed Phenotype REVERSED (Effect Blocked) Re_Apply_Agonist->Result_Reversed Result_Same Phenotype PERSISTS (No Block) Re_Apply_Agonist->Result_Same Conclusion_Valid VALIDATED H4R Mechanism Result_Reversed->Conclusion_Valid Conclusion_Invalid OFF-TARGET Effect Result_Same->Conclusion_Invalid

Figure 2: The "Checkmate" validation logic. Reversal of the JNJ-28610244-induced effect by JNJ-7777120 is the required standard for proving H4R causality.

References

  • Perecko, T., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology.

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics.

  • Dunford, P. J., et al. (2007). "Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus." Journal of Allergy and Clinical Immunology.

  • MedChemExpress. "JNJ-28610244 Product Information."

  • Tocris Bioscience. "JNJ 7777120 Product Information."

Sources

Comparative Guide: JNJ-28610244 versus JNJ-28307474 in Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Agonist vs. The Antagonist

This guide details the functional comparison between JNJ-28610244 and JNJ-28307474 , two critical molecular probes used to interrogate the Histamine H4 Receptor (H4R) .[1]

Unlike a comparison of two similar drug candidates, these compounds serve opposing physiological roles in experimental design:

  • JNJ-28610244 is a potent, selective H4R Agonist .[2] It is used to induce H4R-mediated signaling (e.g., chemotaxis, calcium flux, pruritus).

  • JNJ-28307474 is a high-affinity H4R Antagonist . It is used to block or reverse the effects of histamine or JNJ-28610244, thereby validating that an observed phenotype is indeed H4R-dependent.

Bottom Line: In a functional assay, JNJ-28610244 provides the "Gas" (signal activation), while JNJ-28307474 provides the "Brakes" (signal inhibition).

Mechanistic Profiling & Signaling Pathways

The Target: Histamine H4 Receptor (H4R)

The H4R is a G-protein coupled receptor (GPCR) primarily coupled to the G


  family. Its activation triggers a cascade distinct from the H1R (G

) or H2R (G

).
  • Primary Pathway: Inhibition of adenylyl cyclase (decreased cAMP).

  • Secondary Pathway: Activation of MAPK (ERK1/2) and mobilization of intracellular calcium (

    
    ), often requiring G
    
    
    
    subunits or specific cellular contexts (e.g., co-expression with chimeric G-proteins like G
    
    
    ).
Mechanism of Action Diagram

The following diagram illustrates the opposing actions of JNJ-28610244 and JNJ-28307474 within the H4R signaling cascade.

H4R_Signaling JNJ_Agonist JNJ-28610244 (Agonist) H4R Histamine H4 Receptor (GPCR) JNJ_Agonist->H4R  Binds & Activates JNJ_Antagonist JNJ-28307474 (Antagonist) JNJ_Antagonist->H4R  Blocks Binding Gi_Protein Gi/o Protein Activation H4R->Gi_Protein  Coupling AC Adenylyl Cyclase Gi_Protein->AC  Inhibits Calcium Intracellular Ca2+ (Increase via Gbg) Gi_Protein->Calcium  Activates (Gbg) cAMP cAMP Levels (Decrease) AC->cAMP  Reduces Chemotaxis Chemotaxis / Inflammation Calcium->Chemotaxis  Triggers

Caption: JNJ-28610244 drives the Gi/o cascade leading to calcium flux and chemotaxis, while JNJ-28307474 competitively inhibits this activation.[1][3][4]

Comparative Technical Specifications

The following data consolidates binding affinities (


) and functional potencies (

/

) derived from human recombinant H4R assays.
FeatureJNJ-28610244 JNJ-28307474
Primary Role Agonist (Activator)Antagonist (Inhibitor)
Chemical Class Isothiourea derivativeBenzimidazole derivative
Binding Affinity (

)
~ 20 – 60 nM4.9 nM (High Affinity)
Functional Potency

50 – 100 nM

10 – 30 nM
Selectivity >50-fold vs H1, H2, H3>1000-fold vs H1, H2, H3
In Vivo Application Induces pruritus (scratching), inflammationReduces inflammation, blocks pruritus
Solubility DMSO (>10 mM)DMSO (>10 mM)

Key Insight: JNJ-28307474 is a significantly tighter binder (


 ~4.9 nM) than the agonist JNJ-28610244. In competitive binding assays, you must ensure the antagonist concentration is sufficient to displace the agonist based on the Schild analysis principles.

Validated Experimental Protocols

To accurately compare or utilize these compounds, researchers typically employ Calcium Flux (for rapid signaling) or Chemotaxis (for physiological function).

Protocol A: Calcium Flux Assay (FLIPR/FlexStation)

Note: Since H4R is Gi-coupled, native calcium signals are weak. This assay works best in cells co-expressing the chimeric G-protein G


  or in native neutrophils.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 NW or Calcium 6 (Molecular Devices).

  • Agonist Stock: JNJ-28610244 (10 mM in DMSO).

  • Antagonist Stock: JNJ-28307474 (10 mM in DMSO).

Step-by-Step Workflow:

  • Cell Seeding: Plate H4R-G

    
    -HEK293 cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight.
    
  • Dye Loading: Remove media and add 100

    
    L of Dye Loading Solution. Incubate for 45 mins at 37°C, then 15 mins at RT.
    
  • Antagonist Pre-Incubation (Crucial Step):

    • Add JNJ-28307474 (varying concentrations, e.g., 0.1 nM to 1

      
      M) to the cells.
      
    • Incubate for 15–30 minutes to allow equilibrium binding.

    • Control: Add Vehicle (DMSO) to Agonist-only wells.

  • Agonist Injection:

    • Place plate in FLIPR/FlexStation.

    • Inject JNJ-28610244 at

      
       concentration (typically ~200 nM) to stimulate the system.
      
  • Data Acquisition: Measure fluorescence (

    
    ) for 120 seconds.
    
  • Analysis:

    • Agonist Mode: Plot JNJ-28610244 concentration vs. RFU (Relative Fluorescence Units) to determine

      
      .
      
    • Antagonist Mode: Plot JNJ-28307474 concentration vs. % Inhibition of the JNJ-28610244 response to determine

      
      .
      
Protocol B: Neutrophil Chemotaxis (Transwell)

This assay measures the functional migration of immune cells, a key physiological output of H4R activation.

  • Preparation: Isolate human neutrophils from whole blood. Resuspend in RPMI-1640 + 0.1% BSA.

  • Chamber Setup: Use a 96-well Transwell system (3

    
    m or 5 
    
    
    
    m pore size).
  • Lower Chamber (Chemoattractant):

    • Positive Control: Histamine (1

      
      M).
      
    • Experimental Agonist: JNJ-28610244 (100 nM – 10

      
      M).
      
    • Negative Control: Buffer only.

  • Upper Chamber (Cells + Antagonist):

    • Pre-incubate neutrophils with JNJ-28307474 (1

      
      M) or Vehicle for 20 mins.
      
    • Load 100

      
      L of cell suspension (
      
      
      
      cells/mL) into the upper insert.
  • Migration: Incubate for 1–2 hours at 37°C / 5%

    
    .
    
  • Quantification: Remove inserts. Quantify cells in the lower chamber using ATP luminescence (CellTiter-Glo) or flow cytometry.

    • Expected Result: JNJ-28610244 should induce migration. JNJ-28307474 should completely abolish this migration.

Experimental Workflow Diagram

The following diagram outlines the logical flow for a "Checkmate" experiment—using the antagonist to validate the agonist's specificity.

Experimental_Workflow Start Start Experiment Split Split Samples Start->Split GroupA Group A: Vehicle Pre-treat Split->GroupA GroupB Group B: JNJ-28307474 Pre-treat (Antagonist) Split->GroupB Stimulation Stimulate both with JNJ-28610244 (Agonist) GroupA->Stimulation GroupB->Stimulation ResultA Result A: High Calcium/Chemotaxis (H4R Active) Stimulation->ResultA Group A ResultB Result B: No Response (H4R Blocked) Stimulation->ResultB Group B Conclusion Conclusion: Response is H4R Specific ResultA->Conclusion ResultB->Conclusion

Caption: Validation workflow demonstrating how JNJ-28307474 confirms the specificity of JNJ-28610244-induced signals.

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ-7777120."[5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Yu, F., et al. (2010). "Pharmacological characterization of oxime agonists of the histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics. (Describes JNJ-28610244 characterization). Link

  • Perecko, T., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1] Journal of Leukocyte Biology. (Direct comparison of JNJ-28610244 agonist activity vs JNJ-28307474 antagonist activity). Link

  • BenchChem. "JNJ-28610244 Product Information." (Chemical properties and CAS verification). Link

Sources

Validating H4R as a Therapeutic Target: The Strategic Use of JNJ-28610244

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Agonist Challenge" Strategy

In drug discovery, validating a receptor as a therapeutic target requires proving that its specific activation drives the disease phenotype. For the Histamine H4 Receptor (H4R), this validation has historically been plagued by the lack of selective tools. Traditional agonists like Histamine and 4-Methylhistamine (4-MeHA) cross-react with H1, H2, or H3 receptors, creating "noise" that masks true H4R biology.

JNJ-28610244 (CAS: 1251462-28-8) represents the definitive tool for this "Agonist Challenge." Unlike its predecessors, it is a highly selective H4R agonist . By using JNJ-28610244 to induce a pathological response (e.g., pruritus, chemotaxis) and subsequently blocking it with a selective antagonist (e.g., JNJ-7777120), researchers can establish a self-validating causal link between H4R and the disease state.

This guide details how to deploy JNJ-28610244 to rigorously validate H4R in inflammatory and pruritic indications.

Compound Profile: JNJ-28610244

JNJ-28610244 is a non-imidazole, oxime-based H4R agonist.[1] Its structural distinctness from histamine eliminates the promiscuity often seen with imidazole-based ligands.

PropertySpecification
Pharmacological Class Selective Histamine H4 Receptor Agonist
CAS Number 1251462-28-8
Chemical Structure Oxime derivative (Non-imidazole)
Potency (

)
7.3 (~50 nM binding affinity)
Functional Potency (

)
7.0 (~100 nM)
Selectivity >100-fold vs. H1, H2, and H3 receptors
Primary Signaling

-coupled:

cAMP,

Calcium (

),

MAPK (p38)
Mechanism of Action

Upon binding, JNJ-28610244 stabilizes the active conformation of H4R, triggering


 protein coupling. This leads to:
  • Inhibition of Adenylyl Cyclase: Reduction in intracellular cAMP.

  • Calcium Mobilization: Release of intracellular

    
     stores (critical for mast cell degranulation).
    
  • Kinase Activation: Phosphorylation of p38 MAPK, driving chemotaxis and cytokine release.

Comparative Analysis: Why JNJ-28610244?

The choice of agonist dictates the integrity of your data. Using 4-Methylhistamine (4-MeHA) carries a high risk of false positives due to H2 receptor activation (e.g., gastric acid secretion, smooth muscle relaxation). JNJ-28610244 isolates the H4 signal.[1]

Table 1: Performance Comparison of H4R Agonists

FeatureJNJ-28610244 4-Methylhistamine (4-MeHA) Histamine
H4R Affinity (

)
~50 nM~50–60 nM~4 nM
H2R Activity Negligible High Agonism (Potent H2 agonist)High Agonism
H3R Activity NegligibleModerate AffinityHigh Affinity
In Vivo Utility High (Specific H4 induction)Low (Confounded by H2 effects)None (Systemic shock/H1 effects)
Chemical Class Non-imidazole (Oxime)ImidazoleImidazole
Validation Verdict Gold Standard for specific H4R activation.Obsolete for selective H4 work; requires H2 blockers.Unusable for specific target validation.

Expert Insight: When using 4-MeHA, researchers must co-administer an H2 antagonist (e.g., Ranitidine) to mask off-target effects. JNJ-28610244 eliminates this variable, simplifying the experimental design and reducing drug-drug interaction risks.

Experimental Protocols for Target Validation

A. In Vitro: Calcium Flux Assay (Functional Validation)

Objective: Confirm H4R functional expression in transfected cells (e.g., HEK-293-H4R) or primary eosinophils. Principle:


-coupled receptors can trigger calcium release via 

subunits or chimeric

proteins.

Protocol:

  • Cell Prep: Harvest cells (

    
     cells/mL) in loading buffer (HBSS + 20 mM HEPES + 0.1% BSA).
    
  • Dye Loading: Incubate with Calcium-6 or Indo-1 AM (

    
    ) for 45 min at 37°C.
    
    • Note: Add Probenecid (2.5 mM) to prevent dye leakage.

  • Baseline: Measure fluorescence for 30s to establish a stable baseline.

  • Challenge (Agonist): Inject JNJ-28610244 (Final conc: 10 nM – 10

    
    ).
    
    • Expectation: Rapid, transient increase in fluorescence.

  • Validation (Antagonist Block): In parallel wells, pre-incubate with JNJ-7777120 (1

    
    ) for 15 min before agonist injection.
    
    • Success Criteria: JNJ-7777120 must completely ablate the signal induced by JNJ-28610244.

B. In Vivo: Pruritus (Scratch) Model

Objective: Validate H4R as a driver of itch (e.g., in atopic dermatitis). Causality: JNJ-28610244 induces scratching


 JNJ-7777120 reverses it.

Protocol:

  • Animals: Male BALB/c mice (6–8 weeks). Acclimate for 1 hour.

  • Preparation: Shave the rostral back skin 24h prior.

  • Antagonist Pre-treatment (Group A): Administer JNJ-7777120 (20 mg/kg, s.c. or p.o.) 30 min before challenge.

    • Control (Group B): Administer Vehicle (PBS/Methylcellulose).

  • Agonist Challenge: Intradermal (i.d.) injection of JNJ-28610244 (100 nmol in 50

    
     PBS) into the shaved area.
    
  • Observation: Immediately record scratching bouts for 30 minutes.

    • Definition: A "bout" is a series of scratches with the hind paw directed at the injection site.

  • Data Analysis:

    • Group B (Agonist only) should show high scratch counts (~40–80 bouts).

    • Group A (Antagonist + Agonist) should show statistically significant reduction (>70% inhibition).

Visualizing the Validation Logic

Diagram 1: The "Agonist Challenge" Signaling Pathway

This diagram illustrates how JNJ-28610244 activates the pathway and where the antagonist intervenes to prove causality.

H4R_Signaling Agonist JNJ-28610244 (Selective Agonist) Receptor H4 Receptor (Gi-Coupled) Agonist->Receptor Activates (Ki ~50nM) G_Protein Gi/o Protein Activation Receptor->G_Protein Coupling Antagonist JNJ-7777120 (Selective Antagonist) Antagonist->Receptor Blocks Effectors ↓ cAMP ↑ Calcium ↑ p38 MAPK G_Protein->Effectors Signaling Cascade Phenotype Pathological Response (Pruritus / Chemotaxis) Effectors->Phenotype Induces Disease State

Caption: JNJ-28610244 selectively engages H4R to drive downstream effectors. Specificity is confirmed if JNJ-7777120 blocks this flow.

Diagram 2: Experimental Workflow for Target Validation

A step-by-step visual guide to the self-validating experimental system.

Validation_Workflow Step1 1. Define Baseline (Vehicle Control) Step2 2. Agonist Challenge (Administer JNJ-28610244) Step1->Step2 Step3 3. Measure Phenotype (e.g., Scratch Bouts > 40) Step2->Step3 Induction Step4 4. Antagonist Verification (Pre-treat w/ JNJ-7777120 + Challenge) Step3->Step4 Cross-Validation Step5 5. Confirm Reversal (Scratch Bouts < 10) Step4->Step5 Blockade Conclusion VALIDATED TARGET (H4R drives pathology) Step5->Conclusion

Caption: The validation loop: Induction of phenotype by JNJ-28610244 and subsequent rescue by antagonist confirms H4R liability.

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics.

  • Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology.

  • Coruzzi, G., et al. (2012). "Pharmacological characterization of the histamine H4 receptor in the rat." European Journal of Pharmacology.

  • Dunford, P. J., et al. (2007). "Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus." Journal of Allergy and Clinical Immunology.

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity of JNJ-28610244

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: JNJ-28610244 (Selective Histamine H4 Receptor Agonist) Primary Target: Human Histamine H4 Receptor (hH4R) CAS Number: 1251462-28-8[1]

Executive Summary: The Precision Tool for H4R Activation

JNJ-28610244 stands as a critical pharmacological tool for distinguishing Histamine H4 Receptor (H4R) signaling from the closely related H3 receptor (H3R) and other histamine subtypes. Unlike the endogenous ligand Histamine (which activates H1, H2, H3, and H4) or early generation agonists like 4-methylhistamine (which retains significant H2/H3 cross-reactivity), JNJ-28610244 exhibits a >1000-fold selectivity window for H4R.[2]

This guide details the cross-reactivity profile of JNJ-28610244, validating its use as the "gold standard" agonist for probing H4R-mediated immune modulation, specifically in chemotaxis, pruritus (itch), and neutrophil regulation.

Target Profile & Cross-Reactivity Analysis

Primary Affinity and Potency

JNJ-28610244 is a full agonist at the human H4 receptor. Its binding affinity is in the nanomolar range, sufficient for robust cellular activation without requiring concentrations that risk off-target binding.

Receptor TargetParameterValueInterpretation
Histamine H4 (Human) Ki 53 nM High Affinity (Primary Target)
Histamine H4 (Human) pEC50 7.0 - 7.3 Potent Functional Agonist
Histamine H4 (Rat) Ki~200 nMModerate Affinity (Species difference exists)
Selectivity & Cross-Reactivity Profile

The defining feature of JNJ-28610244 is its "clean" profile against other histamine receptors. Most H4 ligands struggle with H3 homology (~37% sequence identity, higher in the binding pocket). JNJ-28610244 overcomes this.

Off-Target ReceptorAffinity (Ki)Selectivity Ratio (vs H4)Clinical/Experimental Implication
Histamine H1 > 10,000 nM> 1000-fold No sedation or vascular permeability effects at effective doses.
Histamine H2 > 10,000 nM> 1000-fold No gastric acid secretion or cardiac chronotropic effects.
Histamine H3 > 10,000 nM> 1000-fold CRITICAL: Does not trigger CNS autoreceptor inhibition or neurotransmitter modulation.
Muscarinic M1-M3 NegligibleN/ALow risk of anticholinergic side effects in vivo.

Technical Insight: The >1000-fold selectivity over H3R is the key differentiator. Older tools like (R)-α-methylhistamine are H3 agonists that cross-react with H4. JNJ-28610244 allows researchers to attribute observed effects (e.g., itch, inflammation) exclusively to H4R activation.

Comparative Performance: JNJ-28610244 vs. Alternatives

The following table compares JNJ-28610244 against other common H4R modulators.

CompoundRoleH4R Affinity (Ki)H3R Cross-ReactivityRecommended Use Case
JNJ-28610244 Selective Agonist 53 nM Negligible (>10 µM) Specific activation of H4R in complex tissues.
Histamine Endogenous Agonist~5-10 nMHigh (Equipotent at H1-H4)General reference; useless for defining receptor contribution.
4-Methylhistamine Agonist~50 nMModerate (~100-fold selective)Older standard; often activates H2R at high doses.[3][4]
VUF-8430 Agonist~30 nMModerate (Partial H3 agonist)Good potency, but less selective than JNJ-28610244.
JNJ-7777120 Antagonist4.5 nMLow (>1000-fold selective)Essential Control: Use to block JNJ-28610244 to prove H4 specificity.
Visualization: Selectivity Landscape

The diagram below illustrates the isolation of H4R signaling achieved by JNJ-28610244 compared to the "noise" of non-selective agents.

SelectivityLandscape Histamine Histamine (Endogenous) H1 H1 Receptor (Allergy/Sedation) Histamine->H1 High H2 H2 Receptor (Gastric Acid) Histamine->H2 High H3 H3 Receptor (Neurotransmission) Histamine->H3 High H4 H4 Receptor (Immune Modulation) Histamine->H4 High MeHist 4-Methylhistamine (Older Tool) MeHist->H2 Moderate MeHist->H4 High JNJ28 JNJ-28610244 (Selective Tool) JNJ28->H1 No Binding JNJ28->H2 No Binding JNJ28->H3 No Binding (>10µM) JNJ28->H4 High Affinity (Ki 53nM)

Caption: JNJ-28610244 isolates H4R signaling, whereas Histamine and older analogs cross-react with H1/H2/H3.

Experimental Protocols & Validation

To rigorously validate H4R-mediated effects, a "Paired Agonist-Antagonist" system is required. The following protocol demonstrates how to use JNJ-28610244 to modulate neutrophil function, a classic H4R bioassay.

Mechanistic Context

In human neutrophils, H4R activation does not stimulate degranulation directly but inhibits adhesion-dependent degranulation (specifically Mac-1 mediated). This is a Gi/o-coupled pathway involving p38 MAPK modulation.

SignalingPathway JNJ JNJ-28610244 (10 µM) H4R H4 Receptor (Gi/o Coupled) JNJ->H4R Activates Mac1 Mac-1 (CD11b/CD18) Integrin Activation p38 p38 MAPK Phosphorylation Mac1->p38 Stimulates H4R->p38 INHIBITS (Negative Regulation) Degran Neutrophil Degranulation (Lactoferrin Release) p38->Degran Drives

Caption: JNJ-28610244 activates H4R to negatively regulate Mac-1 dependent p38 MAPK phosphorylation, inhibiting degranulation.[2]

Protocol: Inhibition of Adhesion-Dependent Degranulation

Objective: Measure the specific H4R-mediated suppression of lactoferrin release.[2]

Reagents:

  • Agonist: JNJ-28610244 (Stock: 10 mM in DMSO).

  • Antagonist (Control): JNJ-7777120 (Stock: 10 mM in DMSO).

  • Cells: Isolated human neutrophils (PMNs).

  • Surface: Fibrinogen-coated plates (to engage Mac-1).

Step-by-Step Workflow:

  • Isolation: Purify PMNs from whole blood using density gradient centrifugation. Resuspend in HBSS.

  • Pre-incubation (Agonist): Incubate PMNs with JNJ-28610244 (0.1 – 10 µM) for 15 minutes at 37°C.

    • Note: 10 µM is the maximal efficacy dose for this specific assay due to lower receptor reserve in neutrophils compared to eosinophils.

  • Antagonist Check (Optional): In a separate set, pre-incubate with JNJ-7777120 (10 µM) for 15 min before adding JNJ-28610244. This should block the effect.

  • Activation: Plate cells onto fibrinogen-coated wells. Incubate for 30 minutes to allow adhesion (Mac-1 activation).

  • Supernatant Collection: Centrifuge plates briefly; collect supernatant.

  • Quantification: Measure Lactoferrin (degranulation marker) via ELISA.

  • Result Interpretation:

    • Vehicle Control: High Lactoferrin (Adhesion triggers degranulation).

    • JNJ-28610244 Treated: Reduced Lactoferrin (H4R signaling inhibits the release).

    • JNJ-28610244 + JNJ-7777120: High Lactoferrin (Antagonist restores degranulation).

References

  • Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1] Journal of Leukocyte Biology, 96(3), 411-419.

  • Lim, H.D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist."[4] Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.[3]

  • Thurmond, R.L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ 7777120."[5] Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.

  • Yu, F., et al. (2010). "Pharmacological characterization of the histamine H4 receptor agonist JNJ 28610244."[6][7][8] Poster Presentation/Data Sheet, MedChemExpress/Janssen R&D.

Sources

Comparative Guide: Advanced Tools for Studying H4 Receptor Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

The Histamine H4 Receptor (H4R) represents a critical frontier in immunopharmacology, distinct from the neurological H3R and the vascular/gastric H1R/H2R. However, studying H4R activation is plagued by a "specificity paradox": the endogenous ligand, histamine, is promiscuous, and early pharmacological tools (like 4-methylhistamine) exhibit significant cross-reactivity with H2R.

This guide objectively compares the performance of second-generation agonists against traditional tools and outlines self-validating experimental protocols. It is designed to help you select the correct chemical probe and assay platform to isolate H4R function without confounding artifacts from H2 or H3 receptors.

Part 1: Comparative Analysis of Pharmacological Tools

The Agonist Landscape

To study activation, one cannot rely solely on Histamine due to its nanomolar affinity for all four receptor subtypes. The choice of agonist depends heavily on the model system (human vs. rodent) and the need to exclude H2R-mediated cAMP effects.

Table 1: Comparative Profile of H4R Agonists
CompoundH4R Affinity (

, nM)
Selectivity ProfileFunctional Potency (

)
Primary UtilityLimitations
Histamine 5–10Non-selective (H1-H4)8.0Baseline ReferenceActivates all HRs; useless for complex tissue.
4-Methylhistamine 40–50>100x vs H1/H3; Poor vs H2 7.4Classical ReferenceMajor H2R cross-reactivity. False positives in cAMP assays.
VUF-8430 ~30High vs H1/H2; Moderate vs H3 7.5H2-Free ActivationActivates H3R. Best for immune cells lacking H3R.
Imetit 2.7H3/H4 Selective8.5High PotencyNo discrimination between H3 and H4.
Clobenpropit 5–40H3 Antagonist / H4 Agonist PartialDifferentiation Tool Unique profile allows separation of H3 (blocked) and H4 (activated).

Critical Insight: Clobenpropit is often misclassified solely as an H3 antagonist. In H4R-expressing systems, it acts as a partial agonist. This "dual personality" makes it a powerful tool to distinguish H3 from H4 effects in tissues expressing both: if Clobenpropit activates the response, it is likely H4-mediated; if it blocks histamine, it is likely H3-mediated.

The Antagonist Validation Check

No activation study is complete without reversal by a selective antagonist.

Table 2: The "Gold Standard" Antagonists
Compound

(nM)
SelectivityApplication Note
JNJ-7777120 4.5>1000x vs H1-H3The Industry Standard. Mandatory control for all H4R experiments. Warning: Short half-life in vivo.
Thioperamide ~20Non-selective (H3/H4)Use only to block both H3/H4 simultaneously.

Part 2: Strategic Assay Selection

The H4R couples to


 proteins.[1][2][3][4][5] This dictates the assay readout. Measuring activation requires either quantifying the reduction of cAMP or forcing the receptor to couple to Calcium pathways via chimeric G-proteins.
Decision Logic for Assay Platforms

AssaySelection cluster_0 Recommendation Start Select H4R Assay Proximal Proximal Readout (G-protein level) Start->Proximal Distal Distal Readout (Second Messenger) Start->Distal GTP [35S]GTPγS Binding (High Sensitivity) Proximal->GTP Membrane Prep cAMP cAMP Inhibition (HTRF/LANCE) Distal->cAMP Gi Native Calcium Calcium Flux (Requires Gqi5/G16) Distal->Calcium Chimeric G-protein

Figure 1: Decision tree for selecting the appropriate H4R activation readout. [35S]GTPγS is preferred for pharmacological characterization (Ki determination), while Calcium Flux is preferred for high-throughput screening.

Part 3: Detailed Experimental Protocols

Protocol A: [35S]GTPγS Binding (The Proximal Standard)

Why this works: H4R activation catalyzes the exchange of GDP for GTP on the G


 subunit. Using a non-hydrolyzable radioactive analog ([35S]GTPγS) allows direct quantification of receptor activation, independent of downstream amplification or cross-talk.

Materials:

  • Membranes from H4R-transfected cells (e.g., HEK293-H4R) or eosinophils.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 10 µM GDP, 10 µg/mL Saponin.

  • Ligand: VUF-8430 or Histamine (10^-10 to 10^-5 M).

  • Radioligand: [35S]GTPγS (~0.1 nM).

Step-by-Step Workflow:

  • GDP Loading (Critical): Pre-incubate membranes (5–10 µg protein/well) in Assay Buffer containing 10 µM GDP for 15 minutes at 25°C. Explanation: High GDP concentrations suppress basal G-protein activity, increasing the signal-to-noise ratio for the agonist.

  • Ligand Addition: Add the test agonist (e.g., VUF-8430) and the radioligand ([35S]GTPγS) simultaneously.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

Validation Criteria:

  • JNJ-7777120 (10 µM) must completely reverse the signal generated by the agonist.

Protocol B: Chimeric Calcium Flux (The "Gqi5 Trick")

Why this works: Native H4R (Gi-coupled) does not mobilize Calcium. By co-transfecting a chimeric G-protein (


 or 

), you force the Gi receptor to signal through the Gq pathway (PLC

-> IP3 -> Ca2+ release), allowing the use of standard FLIPR/calcium dyes.

Materials:

  • Cell Line: HEK293 stably expressing Human H4R + Gqi5 chimera .

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid .

Step-by-Step Workflow:

  • Dye Loading: Incubate cells with Calcium dye for 45 minutes at 37°C. Note: Probenecid is mandatory to prevent the dye from being pumped out of the cells by anion transporters.

  • Baseline Measurement: Measure fluorescence for 10 seconds to establish a stable baseline.

  • Agonist Injection: Inject VUF-8430 or 4-Methylhistamine.[6]

  • Readout: Monitor fluorescence increase for 90–120 seconds.

  • Specificity Check: Pre-incubate a parallel well with JNJ-7777120 (1 µM) for 15 minutes. The calcium spike should be abolished.

Part 4: Scientific Integrity & Species Variation

The "Mouse Trap" (Species Ortholog Differences)

One of the most common failures in H4R research is assuming human pharmacology applies to rodent models.

  • Affinity Shift: 4-Methylhistamine and VUF-8430 have significantly lower affinity for Rat and Mouse H4R compared to Human H4R.

  • The Fix: When working with murine models (e.g., pruritus or inflammation models), you must increase agonist concentrations by 5–10 fold to achieve comparable occupancy, or utilize UR-PI376 , which retains better potency across species.

Signal Transduction Pathway Visualization

Understanding the pathway is essential for troubleshooting. If cAMP assays fail, check the Adenylyl Cyclase stimulation step (Forskolin).

H4R_Signaling Agonist Agonist (VUF-8430) H4R H4 Receptor (GPCR) Agonist->H4R Binding Gi Gi/o Protein H4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (Gαi) MAPK MAPK / ERK Phosphorylation Gi->MAPK Gβγ subunit Chemotaxis Chemotaxis / Ca2+ (via Gβγ) Gi->Chemotaxis Gβγ subunit cAMP cAMP Levels AC->cAMP Reduction

Figure 2: H4R Signaling Cascade.[1][2][7] Note that H4R primarily signals via Gi/o, leading to cAMP reduction and Gβγ-mediated chemotaxis.

References

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics.

  • Lim, H. D., et al. (2006). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology.[8][9]

  • Jablonowski, J. A., et al. (2003). The first potent and selective non-imidazole human histamine H4 receptor antagonists.[8] Journal of Medicinal Chemistry.

  • Liu, C., et al. (2001). Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow. Molecular Pharmacology.

  • Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics.

Sources

Publish Comparison Guide: Reproducibility of JNJ-28610244 Effects Across Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The H4R Agonist Landscape

JNJ-28610244 is a highly potent, selective agonist of the Histamine H4 Receptor (H4R) . Unlike the ubiquitous H1 and H2 receptors, H4R expression is tightly restricted to hematopoietic cells (eosinophils, neutrophils, mast cells, T-cells) and specific tissue compartments (keratinocytes).

Consequently, the "reproducibility" of JNJ-28610244 is not an intrinsic property of the compound but is strictly context-dependent , relying on:

  • Receptor Density: The abundance of surface H4R, which varies significantly between primary donors and differentiated cell lines.

  • G-Protein Coupling: The availability of G

    
    i/o subunits to transduce the signal.
    
  • Differentiation State: In myeloid models like PLB-985, efficacy is binary—absent in undifferentiated cells and potent in differentiated granulocytes.

This guide analyzes the reproducibility of JNJ-28610244 across three distinct biological systems: Engineered Cell Lines (High Precision), Differentiated Myeloid Models (Physiological Balance), and Primary Human Leukocytes (Clinical Relevance).

Comparative Analysis: JNJ-28610244 vs. Alternatives

To validate JNJ-28610244 effects, researchers must benchmark it against the endogenous ligand (Histamine) and the standard reference agonist (4-Methylhistamine).

Table 1: Pharmacological Profile & Selectivity
FeatureJNJ-28610244 4-Methylhistamine Histamine (Endogenous)
Primary Target Histamine H4 Receptor H4R (and H2R weak)H1R, H2R, H3R, H4R
Selectivity >1000-fold vs H1/H2/H3>100-fold vs H1/H3Non-selective
Potency (pEC50) ~7.0 - 7.3 ~7.4~8.0
Binding Affinity (Ki) ~53 nM ~50 nM~5-10 nM
Experimental Role Selective Probe: Isolates H4R function without H1/H2 interference.Reference Agonist: often used, but less selective than JNJ-28610244.Control: Defines "Maximal Response" (

).
Reproducibility High: Synthetic stability and specificity reduce off-target noise.Moderate: Potential H2R cross-talk at high concentrations.Low: Activates multiple pathways simultaneously.

Key Insight: While Histamine is more potent, its lack of selectivity makes it unsuitable for dissecting specific H4R-mediated pathways (e.g., chemotaxis vs. degranulation) in complex tissues. JNJ-28610244 provides the necessary specificity to attribute observed effects solely to H4R.

Reproducibility Matrix: Cell Line Performance

The following matrix details how JNJ-28610244 performs across different cellular contexts.

A. Engineered Systems (HEK-293 / CHO-K1 Transfectants)
  • Utility: High-throughput screening, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     determination, Calcium flux assays.
    
  • Reproducibility: Excellent .

  • Mechanism: Co-transfection with G

    
    15/16 promiscuous G-proteins allows H4R (normally G
    
    
    
    i) to trigger Calcium release (
    
    
    -like response).
  • Caveat: Artificial signaling environment. Does not reflect downstream physiological events like chemotaxis.

B. Differentiated Myeloid Models (PLB-985 / HL-60)[2]
  • Utility: Studying neutrophil biology (degranulation, oxidative burst) in a genetically tractable system.[1]

  • Reproducibility: Moderate (Protocol Dependent) .

  • Critical Factor: These cells are H4R-negative in their undifferentiated state. They must be differentiated (e.g., DMSO or Nutridoma) to upregulate H4R.

  • Validation: Reproducibility fails if differentiation efficiency (< 75% CD11b+ cells) is low.

C. Primary Human Eosinophils & Neutrophils
  • Utility: Clinical translation, shape change assays, chemotaxis.

  • Reproducibility: Low (Donor Variability) .[2]

  • Challenge: H4R expression levels vary by donor atopic status (e.g., allergic donors often have higher H4R).

  • Solution: Always normalize JNJ-28610244 response to the donor's maximal Histamine response (% of Histamine Max).

Mechanistic Visualization: H4R Signaling Pathway

The diagram below illustrates the signal transduction pathway activated by JNJ-28610244. Note the bifurcation: G


 subunits drive chemotaxis/calcium, while G

i inhibits cAMP.

H4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Intracellular Membrane Surface JNJ JNJ-28610244 (Agonist) H4R Histamine H4 Receptor (GPCR) JNJ->H4R Activates Antagonist JNJ-7777120 (Antagonist) Antagonist->H4R Blocks G_protein Gi/o Protein (Heterotrimer) H4R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Gu03b1i (Inhibits) PLC PLCu03b2 G_protein->PLC Gu03b2u03b3 (Activates) MAPK p38 MAPK Phosphorylation G_protein->MAPK Signal Cascade cAMP cAMP Levels (Decrease) AC->cAMP Reduces Calcium Intracellular Ca2+ (Flux) PLC->Calcium IP3 Pathway Chemotaxis Chemotaxis (Actin Polymerization) Calcium->Chemotaxis Drives Degranulation Degranulation (Inhibition) MAPK->Degranulation Modulates

Validated Experimental Protocols

Protocol A: PLB-985 Differentiation & Validation

Use this protocol to generate a reproducible "neutrophil-like" model for H4R studies.

1. Cell Maintenance:

  • Maintain PLB-985 cells in RPMI-1640 + 10% FBS.[3]

  • Passage twice weekly; do not allow density to exceed

    
     cells/mL.
    

2. Differentiation Induction:

  • Day 0: Resuspend cells at

    
     cells/mL in Differentiation Medium (RPMI + 2.5% FBS + 0.5% DMF + 1% Nutridoma-SP).
    
  • Incubation: Culture for 5–6 days without changing medium.

3. Validation (Critical Step):

  • Flow Cytometry: Stain for CD11b (Mac-1).

  • Success Criteria: >75% of cells must be CD11b positive.

  • H4R Check: Perform qPCR for HRH4 mRNA or surface stain if antibody is validated (Note: Commercial H4R antibodies have high variability; functional validation via Calcium flux is preferred).

Protocol B: Calcium Flux Assay (Functional Validation)

This assay confirms JNJ-28610244 activity in transfected cells or differentiated PLB-985.

1. Dye Loading:

  • Harvest cells (

    
    /mL) in assay buffer (HBSS + 20 mM HEPES).
    
  • Load with Fluo-4 AM or Fura-2 (2 µM) for 30 min at 37°C.

  • Wash 2x to remove extracellular dye.

2. Baseline Establishment:

  • Measure fluorescence for 30 seconds to establish a stable baseline.

3. Agonist Addition:

  • Inject JNJ-28610244 (Final concentration: 10 nM – 10 µM).

  • Positive Control: Histamine (10 µM).[4]

  • Negative Control: Vehicle (DMSO).

4. Specificity Check:

  • Pre-incubate a parallel sample with JNJ-7777120 (10 µM) for 15 min.

  • Add JNJ-28610244.[5] Result: The calcium peak should be completely abolished.

Troubleshooting Reproducibility Issues

ObservationProbable CauseCorrective Action
No response in PLB-985 Insufficient differentiation.Extend differentiation to Day 6; verify CD11b expression; ensure Nutridoma is fresh.
High background signal Constitutive receptor activity or cell stress.Reduce serum starvation time; handle cells gently (avoid vortexing).
Variable response in Primary Neutrophils Donor variability / rapid apoptosis.Process blood <1 hour post-draw; use endotoxin-free reagents; normalize data to Histamine

.
Lack of Selectivity High concentration (>10 µM).At high doses, JNJ-28610244 may cross-react with H3R. Titrate dose down to <1 µM.

References

  • H4R Agonist Characterization: Dib, K., et al. (2014).[5] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology.

  • PLB-985 Differentiation Model: Pedruzzi, E., et al. (2002).[6][7] "Differentiation of PLB-985 myeloid cells into mature neutrophils, shown by degranulation...". British Journal of Haematology.[7]

  • H4R Ligand Selectivity: Lim, H.D., et al. (2005).[8] "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics.

  • H4R Antagonist (JNJ-7777120): Jablonowski, J.A., et al. (2003).[8] "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry.

  • Calcium Flux Methodology: Revvity Application Note. (2019). "Fast kinetic calcium flux imaging using the Opera Phenix Plus high-content screening system."

Sources

Head-to-head comparison of JNJ-28610244 with 4-methylhistamine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: JNJ-28610244 vs. 4-Methylhistamine

Executive Summary: The "Dirty" Standard vs. The Precision Tool

For over two decades, 4-methylhistamine (4-MeH) has served as the reference agonist for the Histamine H4 Receptor (H4R). However, its utility is severely compromised by a critical flaw: significant cross-reactivity with the H2 receptor (H2R). In complex biological systems expressing both receptors—such as neutrophils, mast cells, and gastric tissue—data derived from 4-MeH is often confounded by H2R-mediated cAMP accumulation, necessitating the co-administration of H2 antagonists like ranitidine.

JNJ-28610244 represents the "next-generation" class of pharmacological tools. It matches the high affinity of 4-MeH but eliminates the H2R liability. This guide dissects the molecular performance of both compounds, demonstrating why JNJ-28610244 is the superior choice for definitive H4R target validation.

Molecular Profile & Selectivity

The following data highlights the critical "Selectivity Window." While both compounds bind H4R with nanomolar affinity, JNJ-28610244 maintains a silent profile at H2R, whereas 4-MeH is a full agonist.

Table 1: Head-to-Head Pharmacological Profile

Feature4-Methylhistamine (4-MeH) JNJ-28610244 Implication
Primary Target Histamine H4 ReceptorHistamine H4 ReceptorBoth are potent H4R binders.[1][2]
H4R Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~50 nM (

7.[3][4]3)
~50 nM (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

7.[3][4]3)
Equivalent binding strength.
H4R Potency (

)
7.4 (Full Agonist)7.0 (Full Agonist)4-MeH is slightly more potent in vitro.[4]
H2R Activity Full Agonist (

~5 µM)
Inactive (> 10 µM)CRITICAL: 4-MeH activates H2R; JNJ does not.
H3R Activity Low Affinity (

~19 µM)
Low AffinityNegligible for both in most models.
Chemical Class Imidazole derivativeNon-imidazole (Indole/Pyrimidine based)JNJ avoids imidazole-associated metabolic issues.

Analyst Insight: The ~100-fold selectivity of 4-MeH for H4 over H2 is often insufficient in systems with high H2R reserve (e.g., gastric mucosa or specific leukocyte subsets), leading to false positives. JNJ-28610244 removes this variable entirely.

Mechanistic Signaling Pathways

To understand the experimental divergence, one must visualize the signaling cascade. H4R is


-coupled, leading to cAMP inhibition and calcium mobilization. H2R is 

-coupled, leading to cAMP accumulation.

Using 4-MeH without blockade activates both pathways, creating a "tug-of-war" on intracellular cAMP levels.

H4R_Signaling Figure 1: Differential Signaling Activation 4-MeH (Dirty) vs. JNJ-28610244 (Clean) L_4MeH 4-Methylhistamine (Promiscuous) H4R H4 Receptor (Gi/o Coupled) L_4MeH->H4R H2R H2 Receptor (Gs Coupled) L_4MeH->H2R Off-Target L_JNJ JNJ-28610244 (Selective) L_JNJ->H4R Gi Gi/o Protein H4R->Gi Gs Gs Protein H2R->Gs AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC / Calcium Mobilization Gi->PLC MAPK p38 MAPK / ERK (Chemotaxis) Gi->MAPK Gs->AC Activates cAMP_Down cAMP Decrease (H4 Signal) AC->cAMP_Down cAMP_Up cAMP Increase (H2 Noise) AC->cAMP_Up

Figure 1: JNJ-28610244 activates only the Gi/o pathway. 4-MeH activates both Gi/o and Gs (via H2R), causing conflicting cAMP signals.

Experimental Workflow: The "Selectivity Trap"

When designing assays for chemotaxis, calcium flux, or degranulation, the choice of agonist dictates the complexity of the protocol.

Decision_Workflow Figure 2: Agonist Selection Decision Tree Start Start: H4R Assay Design Check_H2 Does the cell line/tissue express H2 Receptor? Start->Check_H2 Use_JNJ Use JNJ-28610244 (Direct Protocol) Check_H2->Use_JNJ No / Unknown Use_4MeH Use 4-Methylhistamine Check_H2->Use_4MeH Yes (Legacy Data) Result_Clean Clean H4R Data Use_JNJ->Result_Clean Block_H2 MANDATORY STEP: Pre-incubate with Ranitidine/Famotidine Use_4MeH->Block_H2 Required Result_Risk Risk of H2 Artifacts Use_4MeH->Result_Risk No Blocker Block_H2->Result_Clean

Figure 2: Using 4-MeH requires additional blocking steps to ensure data integrity. JNJ-28610244 simplifies the workflow.

Detailed Protocol: Comparative Calcium Flux Assay

This protocol validates H4R activity in recombinant cells (e.g., HEK293-H4R) or native leukocytes (eosinophils/neutrophils).

Objective: Measure intracellular calcium mobilization (


) induced by H4R activation.
Reagents Required:
  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).

  • Calcium Dye: Fluo-4 AM or Fura-2 AM.

  • Agonist A: JNJ-28610244 (Stock: 10 mM in DMSO).

  • Agonist B: 4-methylhistamine (Stock: 10 mM in water/DMSO).

  • Antagonist (Control): JNJ-7777120 (Selective H4R antagonist).[2][3][4][5][6][7]

  • Blocker (For 4-MeH arm): Ranitidine (10 µM).

Step-by-Step Methodology:
  • Cell Preparation:

    • Harvest cells and wash 2x with Assay Buffer.

    • Adjust density to

      
       cells/mL.
      
  • Dye Loading:

    • Incubate cells with Fluo-4 AM (2 µM) for 30-45 minutes at 37°C in the dark.

    • Critical: If using 4-MeH in native cells (neutrophils), split the batch. Treat Batch A with Ranitidine (10 µM) during the dye loading phase to block H2R. Batch B (JNJ group) requires no blocker.

  • Baseline Establishment:

    • Wash cells to remove excess dye. Resuspend in Assay Buffer.

    • Aliquot into 96-well black-wall plates.

    • Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.

  • Agonist Challenge:

    • Inject JNJ-28610244 (Final conc: 1 nM – 10 µM dose-response).[5]

    • Inject 4-MeH (Final conc: 1 nM – 10 µM dose-response).

  • Data Acquisition:

    • Record fluorescence in real-time for 120-180 seconds. H4R calcium transients are typically rapid (peaking at 20-40s).

  • Validation (Self-Check):

    • Pre-treat a control well with JNJ-7777120 (1 µM) .

    • A true H4R signal from either agonist must be completely abolished by JNJ-7777120. If 4-MeH signal persists in the presence of JNJ-7777120, it indicates H2R contamination (if Ranitidine was omitted).

Critical Analysis & Recommendations

When to use 4-Methylhistamine:

  • Legacy Comparisons: When replicating studies from pre-2010 literature to ensure direct comparability of

    
     values.
    
  • Cost: 4-MeH is generally cheaper and widely available as a generic reagent.

  • Requirement: You must co-administer an H2 antagonist (Ranitidine/Famotidine) if H2 receptors are present.

When to use JNJ-28610244:

  • Primary Screening: When screening for H4R function in complex tissue homogenates or primary immune cells.

  • In Vivo Models: JNJ-28610244 is superior for in vivo pruritus or inflammation models because it avoids systemic H2 effects (e.g., gastric acid secretion, vascular dilation) that can confound behavioral readouts like scratching.

  • Signal Transduction Studies: Specifically when investigating Mac-1 dependent MAPK activation, where H2R cross-talk can alter phosphorylation states.

References
  • Lim, H. D., et al. (2005).[4][8][9] Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Dib, K., et al. (2014). The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[10] Journal of Leukocyte Biology. Retrieved from [Link]

  • Lim, H. D., et al. (2009).[1] Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. Retrieved from [Link]

  • Thurmond, R. L., et al. (2014).[8][9] The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Safety Operating Guide

Part 1: Executive Summary & Core Directive

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Required: JNJ-28610244 is a high-affinity Histamine H4 Receptor (H4R) Agonist (pKi 7.3). Unlike standard buffers or low-potency reagents, this compound is biologically active at nanomolar concentrations.

The Core Directive is Absolute: Under no circumstances shall JNJ-28610244 be disposed of via sanitary sewer drains or standard municipal trash.

All waste streams containing >0.1% of this compound must be treated as Hazardous Pharmaceutical Waste and routed for High-Temperature Incineration to ensure the complete thermal destruction of the pharmacophore.

Part 2: Scientific Context & Hazard Identification

To ensure compliance, you must understand the causality behind these protocols.

1. The Mechanism of Hazard (The "Why") JNJ-28610244 functions by selectively activating the H4 receptor, primarily found on hematopoietic cells (eosinophils, neutrophils, T-cells).

  • Environmental Risk: If released into the water table, stable H4R agonists can disrupt the immune signaling of aquatic organisms.

  • Potency: With a pKi of 7.3, this molecule binds its target with high affinity. Standard chemical deactivation (e.g., 10% bleach) is not validated to destroy the specific heterocyclic structure of JNJ-28610244 and may result in toxic byproducts.

2. Physical Properties & Stability

  • State: Solid (typically off-white/yellow powder).

  • Solubility: Soluble in DMSO (>10 mg/mL); limited solubility in water.

  • Stability: Stable under normal laboratory conditions; resistant to hydrolysis. This persistence necessitates incineration.[1]

Visualizing the Biological Hazard Pathway

The following diagram illustrates why drain disposal is catastrophic for this compound class.

H4R_Hazard_Pathway Compound JNJ-28610244 (H4R Agonist) Disposal_Error Drain Disposal (Sanitary Sewer) Compound->Disposal_Error Improper Handling WWTP Wastewater Treatment (Incomplete Removal) Disposal_Error->WWTP Transport Env_Release Aquatic Release WWTP->Env_Release Leaching Bio_Effect Immune Modulation in Aquatic Life Env_Release->Bio_Effect Receptor Binding (Nanomolar Affinity)

Figure 1: The Environmental Fate of Improperly Disposed H4R Agonists.

Part 3: Detailed Disposal Protocols

This protocol uses a Self-Validating System : Every step requires a check (Mass Balance or Visual Verification) before moving to the next.

A. Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated gloves, spill cleanup materials.

StepActionTechnical Rationale
1 Segregation Place all solids into a Yellow Trace Chemotherapy/RCRA waste bag (or equivalent regional hazard color). Do not use Red Biohazard bags unless infectious agents are also present.
2 Double Containment Seal the primary bag and place it inside a rigid, puncture-proof container labeled "Incineration Only - H4R Agonist" .
3 Mass Balance Check Critical: Record the mass disposed. Ensure (Stock Received) - (Stock Used) ≈ (Mass Disposed). If there is a discrepancy >5%, investigate potential contamination of the workspace.
4 Final Disposal Hand over to EHS for High-Heat Incineration (>1000°C) .
B. Liquid Waste (Mother Liquors & Stock Solutions)

Applicability: DMSO stocks, cell culture media >1µM, HPLC effluent.

  • Collection: Collect all liquid waste in a dedicated High-Density Polyethylene (HDPE) carboy.

    • Note: Glass is acceptable but poses a breakage risk.

  • Labeling: Label clearly: "NON-HALOGENATED ORGANIC WASTE - CONTAINS JNJ-28610244."

  • No Dilution: Do not attempt to dilute the waste to "safe levels." Accumulation prevents dilution from being an effective safety strategy.

  • Solvent Compatibility: Ensure the carboy is compatible with the solvent used (e.g., DMSO, Methanol).

C. Trace Waste (Glassware & Sharps)

Applicability: Pipette tips, needles, vials.

  • Sharps: Dispose of in a rigid sharps container labeled for Chemical Incineration .

  • Glassware Wash:

    • Rinse glassware with Methanol or DMSO (solubilizes the lipophilic compound) into the liquid waste carboy.

    • Perform a secondary rinse with soap and water (can go to drain only after organic rinse).

    • Validation: The first rinse removes 99% of the compound.

Part 4: Decontamination & Spill Response

If JNJ-28610244 is spilled (Solid or Liquid):

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and wipe up.

    • Liquid: Use absorbent pads.

  • Solubilization Wipe:

    • JNJ-28610244 is lipophilic. Water alone will not clean the surface; it will merely spread the compound.

    • Protocol: Wipe the area with a 70% Ethanol or Isopropanol soaked pad.

  • Verification: Dispose of all cleanup materials as Solid Hazardous Waste (see Part 3A).

Operational Workflow: The Decision Matrix

Disposal_Workflow Start Waste Generated Type Determine State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid / Stock Type->Liquid Trace Trace / Sharps Type->Trace Solid_Action Double Bag -> Rigid Container (Incineration Only) Solid->Solid_Action Liquid_Action HDPE Carboy -> Chemical Waste (No Drain Disposal) Liquid->Liquid_Action Trace_Action Solvent Rinse -> Sharps Bin (Chemical Incineration) Trace->Trace_Action

Figure 2: Operational Decision Matrix for Waste Segregation.

Part 5: Regulatory Framework & Compliance

This guide aligns with the following regulatory standards. Adherence protects your facility from liability.

  • EPA RCRA (Resource Conservation and Recovery Act): JNJ-28610244 should be managed as a Non-Listed Hazardous Waste (unless specifically P/U listed in your state), but best practice dictates treating it with the severity of a P-listed compound due to biological potency.

  • OSHA 29 CFR 1910.1450: Laboratory Standard for handling hazardous chemicals.

  • Global Harmonized System (GHS): Treat as Category 4 (Acute Toxicity) until specific LD50 data proves otherwise.

Final Scientist's Note: Safety in the laboratory is not about fear; it is about control . By following the incineration pathway, you ensure that the potent biological signal of JNJ-28610244 ends within your facility, protecting the external ecosystem.

References

  • U.S. Environmental Protection Agency (EPA). (2022).[2] Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]

Sources

Operational Safety Guide: Handling JNJ-28610244 (H4R Agonist)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

JNJ-28610244 is a potent, selective Histamine H4 Receptor (H4R) Agonist [1, 2].[1][2][3] Unlike antagonists that block receptor activity, this compound activates the receptor, mimicking histamine with high affinity (pKi ~7.3) [3].

Critical Safety Distinction: Do not confuse this compound with JNJ-61186372 (Lazertinib) or industrial solvents manufactured by JNJ Industries. JNJ-28610244 is a bioactive research tool that modulates immune responses, specifically chemotaxis and cytokine release in eosinophils, mast cells, and T-cells [4].

Operational Directive: Due to its ability to trigger potent biological signaling at nanomolar concentrations, JNJ-28610244 must be handled as a High Potency Bioactive Compound (HPBC) . All protocols below assume the compound is in its neat powder form or high-concentration stock solution (DMSO).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for personnel handling JNJ-28610244. These requirements are based on the "Precautionary Principle" for bioactive ligands with undefined occupational exposure limits (OEL).

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P100 Respirator Mandatory if outside Fume Hood. Rationale: As a dry powder, aerosolization risks are high. Inhalation can trigger rapid systemic immune modulation via pulmonary absorption.
Dermal (Hands) Double Nitrile Gloves Outer: 5 mil Nitrile (Standard). Inner: 4 mil Nitrile (Contrast Color). Rationale: DMSO (the primary solvent) permeates skin rapidly, carrying the dissolved agonist into the bloodstream. Double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1+ Rationale: Safety glasses are insufficient against liquid splashes during reconstitution. Direct ocular contact may induce localized inflammation or irritation.
Body Tyvek® Lab Coat / Apron Closed-front, long sleeves. Rationale: Prevents accumulation of powder on street clothes. Cotton lab coats are porous and retain chemical residues.

Biological Risk Visualization: Why Safety Matters

To understand the necessity of strict PPE, one must understand the cellular cascade triggered by JNJ-28610244. Accidental exposure does not just cause "irritation"; it activates specific G-protein coupled pathways involved in immune cell migration.

Figure 1: JNJ-28610244 Signaling Pathway Caption: JNJ-28610244 binds to the H4 receptor, activating Gi/o proteins. This inhibits cAMP and mobilizes Calcium (


), driving actin polymerization and immune cell chemotaxis (migration).

H4R_Signaling cluster_pathway Intracellular Cascade Compound JNJ-28610244 (Exogenous Agonist) Receptor H4 Histamine Receptor (GPCR on Eosinophils/Mast Cells) Compound->Receptor High Affinity Binding (pKi 7.3) G_Protein G_i/o Protein Activation Receptor->G_Protein Signal Transduction cAMP Inhibition of cAMP (Adenylate Cyclase) G_Protein->cAMP Downregulation Calcium Intracellular Ca2+ Mobilization G_Protein->Calcium Release MAPK MAPK/ERK Phosphorylation G_Protein->MAPK Activation Response Physiological Outcome: Chemotaxis & Inflammation cAMP->Response Calcium->Response Actin Polymerization MAPK->Response

Operational Protocol: Handling & Reconstitution

This protocol is designed to minimize the "Open Handling" of the dry substance.

Phase A: Preparation (Engineering Controls)
  • Workspace: All weighing and solvent addition must occur inside a Chemical Fume Hood or Class II Biosafety Cabinet .

  • Airflow Check: Verify face velocity is between 80–100 fpm.

  • Materials: Pre-stage DMSO, vortex mixer, and micropipettes inside the hood to prevent breaking the containment plane.

Phase B: Solubilization (Step-by-Step)

Goal: Create a stable stock solution (typically 10 mM or 3.5 mg/mL) [5].

  • Weighing:

    • If possible, purchase pre-weighed vials to avoid handling bulk powder.

    • If weighing is required, use an analytical balance inside the hood.

    • Technique: Use an antistatic gun on the spatula to prevent powder scattering (electrostatic dispersion is common with organic salts).

  • Solvent Addition (DMSO):

    • JNJ-28610244 is hydrophobic. Add DMSO (Dimethyl Sulfoxide) directly to the vial.

    • Calculation: For 1 mg of JNJ-28610244 (MW: ~300-350 g/mol range, verify specific batch MW), add appropriate DMSO volume to reach 10 mM.

  • Dissolution:

    • Cap the vial tightly.[4]

    • Vortex for 30 seconds.

    • Visual Check: Ensure no particulate matter remains. The solution should be clear.

  • Storage:

    • Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month) [5]. Protect from light.[4][5]

Phase C: Waste Disposal
  • Liquids: Collect all DMSO waste containing JNJ-28610244 in a container labeled "Bioactive Chemical Waste - High Potency."

  • Solids: Pipette tips, vials, and gloves used during the process must be disposed of in Hazardous Waste Incineration bags. Do not use regular trash.

Emergency Response Plan

Scenario 1: Skin Contact (DMSO Solution)

  • Immediate Action: Do not scrub. DMSO facilitates skin absorption.

  • Rinse: Flush with cool water for 15 minutes.

  • Medical: Report the incident. Monitor for systemic signs (flushing, rapid heartbeat, or inflammation) due to H4R activation.

Scenario 2: Spillage (Powder)

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don N95 respirator and double gloves.

  • Containment: Cover spill with a damp paper towel (to prevent dust generation).

  • Cleanup: Wipe up using a soap/water solution.[4] Dispose of all materials as hazardous chemical waste.

References

  • MedChemExpress. "JNJ 28610244 Product Information."[6] MedChemExpress.com. Accessed October 2023. Link

  • BenchChem. "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation."[3] BenchChem.com. Accessed October 2023. Link

  • Dib, K., et al. "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology, 2014.[6] Link

  • National Institutes of Health (NIH). "The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders." Pharmacology & Therapeutics, 2007. Link

  • MedChemExpress. "Handling Instructions for JNJ-39758979 (Analogous H4R Ligand Protocols)." MedChemExpress.com. Link

Sources

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JNJ-28610244

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